molecular formula C₂₂H₄₃N₅O₁₃ xH₂SO₄ B1158218 3''-HABA Kanamycin A Sulfate

3''-HABA Kanamycin A Sulfate

Cat. No.: B1158218
M. Wt: 585.6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3''-HABA Kanamycin A Sulfate, also known as 3''-HABA Kanamycin A Sulfate, is a useful research compound. Its molecular formula is C₂₂H₄₃N₅O₁₃ xH₂SO₄ and its molecular weight is 585.6. The purity is usually 95%.
BenchChem offers high-quality 3''-HABA Kanamycin A Sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3''-HABA Kanamycin A Sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₂H₄₃N₅O₁₃ xH₂SO₄

Molecular Weight

585.6

Synonyms

O-6-Amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-[[(2S)-4-amino-2-hydroxy-1-oxobutyl]amino]-3-deoxy-α-D-glucopyranosyl-(1→6)]-2-deoxy-D-streptamine Sulfate;  Antibiotic BB-K 11 Sulfate;  3’’-N-[L-(-)-γ-Amino-α-hydroxybutyryl]kanamycin A Sulfate;  Amikaci

Origin of Product

United States

Foundational & Exploratory

3''-HABA Kanamycin A Sulfate: Structural Causality, Analytical Characterization, and Ribosomal SAR

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Pharmaceutical Scientists and Drug Development Professionals

Executive Summary

Amikacin is a semi-synthetic, broad-spectrum aminoglycoside antibiotic derived from Kanamycin A. Its clinical efficacy against multidrug-resistant Gram-negative bacteria is fundamentally driven by the regioselective acylation of the 1-amino group on its 2-deoxystreptamine (DOS) ring with an L-(-)-


-amino-

-hydroxybutyric acid (HABA) side chain. However, the polyamine nature of Kanamycin A makes the synthesis highly susceptible to off-target acylation.

3''-HABA Kanamycin A Sulfate (often designated as Amikacin EP Impurity C or Impurity A depending on the pharmacopeial framework) is the primary structural isomer resulting from the erroneous attachment of the HABA moiety to the 3''-amino group of the 3-amino-3-deoxy-


-D-glucopyranosyl ring[]. This whitepaper dissects the chemical causality of this impurity, provides self-validating analytical protocols for its isolation, and explores its altered structure-activity relationship (SAR) with the bacterial 16S rRNA.

Chemical Structure & Regioselective Causality

The Polyamine Challenge in Synthesis

Kanamycin A possesses four primary amino groups located at the 1, 3, 6', and 3'' positions. The synthesis of Amikacin requires exclusive acylation at the C-1 position[2]. Because the 6'-amino group is the most sterically unhindered and nucleophilic, and the 1- and 3-amino groups are rigidly positioned on the central DOS ring, chemists must employ complex regioselective protection strategies (e.g., using transition metal chelation like


 or selective N-(benzyloxycarbonyloxy)succinimide protection).
Causality of the 3''-HABA Isomer

The formation of 3''-HABA Kanamycin A is a direct consequence of kinetic competition and incomplete steric shielding during the protection phase. The 3''-amino group, located on the terminal sugar ring, exhibits secondary nucleophilicity. If the protection strategy fails to completely mask the 3''-amine, the activated HABA-NHS ester will attack this position, yielding the 3''-HABA isomer. Furthermore, excessive equivalents of the acylating agent can lead to over-acylation, producing 1,3''-Di-HABA Kanamycin A[3].

G KanA Kanamycin A (NH2 groups: 1, 3, 6', 3'') Protection Regioselective Protection (Masking 6', 3, and 3'' amines) KanA->Protection Steric/Electronic Control Acylation Acylation with Activated L-HABA Protection->Acylation Deprotected 1-NH2 Amikacin Amikacin (1-N-HABA) Target API Acylation->Amikacin Major Kinetic Pathway Impurity 3''-HABA Kanamycin A (Off-target Acylation) Acylation->Impurity Incomplete 3'' Masking DiHABA 1,3''-Di-HABA Kanamycin A (Over-acylation) Acylation->DiHABA Excess Acylating Agent

Synthesis logic and regioselective pathways leading to 3''-HABA Kanamycin A.

Physicochemical Properties & Quantitative Data

To facilitate accurate analytical tracking and standard preparation, the core physicochemical properties of 3''-HABA Kanamycin A Sulfate are summarized below[][4].

PropertyValue / Description
Chemical Name (IUPAC) (S)-4-amino-N-((2S,3R,4S,5S,6R)-2-(((1S,2R,3R,4S,6R)-4,6-diamino-3-(((2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-2-hydroxycyclohexyl)oxy)-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)-2-hydroxybutanamide
Molecular Formula

Molecular Weight 585.60 g/mol (Free Base)
CAS Registry Number 50725-25-2 (Free amine)
Pharmacopeial Designation Amikacin EP Impurity C / Impurity A
Appearance White to Off-white crystalline solid
Solubility Soluble in Aqueous Acid, Water; Slightly soluble in DMSO

Analytical Methodology: Isolation & Quantification

Aminoglycosides lack a strong UV chromophore, making standard UV-Vis detection at higher wavelengths ineffective. According to the European Pharmacopoeia (EP 10.0), the self-validating standard for quantifying 3''-HABA Kanamycin A relies on High-Performance Liquid Chromatography with Pulsed Electrochemical Detection (HPLC-PED) [3].

Step-by-Step HPLC-PED Protocol

This protocol ensures baseline separation of the 3''-HABA isomer from the Amikacin API and other related substances (e.g., Kanamycin A, 1,6'-Di-HABA Kanamycin A).

Step 1: Mobile Phase Preparation

  • Prepare a gradient mobile phase consisting of an alkaline buffer (e.g., 0.1 M sodium hydroxide) to ensure the aminoglycoside amines are in their unprotonated, electrochemically active state.

  • Degas thoroughly with Helium to prevent baseline drift during electrochemical detection.

Step 2: Sample & Standard Preparation

  • Test Solution: Dissolve the Amikacin API in the mobile phase to a concentration of 0.66 mg/mL.

  • Reference Standard: Prepare a reference solution of 3''-HABA Kanamycin A Sulfate at 0.66 µg/mL (representing the 0.1% reporting threshold).

Step 3: Chromatographic Separation

  • Column: Use a base-resistant C18 column (e.g., Discovery® C18, 4.6 mm x 250 mm, 5 µm).

  • Temperature: Maintain the column compartment at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Flow Rate: 1.0 mL/min under gradient elution conditions.

Step 4: Pulsed Electrochemical Detection (PED)

  • Utilize a Gold (Au) working electrode.

  • Apply a multi-step potential waveform (cleaning, detection, and regeneration pulses) to oxidize the hydroxyl and amino groups of the carbohydrate moieties without fouling the electrode surface.

Step 5: System Suitability & Causality Check

  • Ensure the resolution (

    
    ) between Amikacin and 3''-HABA Kanamycin A is 
    
    
    
    . The structural shift of the HABA group to the 3''-position alters the molecule's hydrophobicity and pKa, causing the 3''-HABA impurity to elute distinctly from the 1-N-HABA API.

G Sample Amikacin API (0.66 mg/mL) HPLC HPLC Separation (Base-resistant C18) Sample->HPLC Gradient Elution PED PED Detection (Au Electrode, pH > 12) HPLC->PED Baseline Resolution Quant Quantification (LOQ ≤ 0.1%) PED->Quant Multi-step Waveform

HPLC-PED analytical workflow for quantifying 3''-HABA Kanamycin A.

Mechanistic Impact on Ribosomal Binding (SAR)

The clinical utility of aminoglycosides is dictated by their binding affinity to the decoding A-site of the bacterial 16S ribosomal RNA (rRNA), which induces mistranslation and halts protein synthesis.

The Role of the 1-N-HABA Group (Amikacin)

In Amikacin, the HABA group at the C-1 position of the DOS ring serves a dual purpose:

  • Steric Shielding: It sterically blocks aminoglycoside-modifying enzymes (AMEs)—such as acetyltransferases (AAC) and nucleotidyltransferases (ANT)—from deactivating nearby amino and hydroxyl groups.

  • A-Site Anchoring: The hydroxyl and amino groups of the HABA side chain form critical hydrogen bonds with the phosphate backbone of the 16S rRNA, anchoring the molecule deeply within the binding pocket[5].

The 3''-HABA Shift: Loss of Efficacy

When the HABA group is erroneously attached to the 3''-position (forming 3''-HABA Kanamycin A), the structural geometry of the molecule is fundamentally disrupted:

  • Loss of Enzyme Protection: The C-1 position is left exposed, rendering the molecule highly susceptible to enzymatic deactivation by AMEs.

  • Steric Clash in the A-Site: The 3''-amino group naturally interacts with the highly conserved G1491 and A1408 residues of the 16S rRNA. Appending a bulky HABA group at this position creates severe steric hindrance, preventing the terminal sugar ring from docking correctly into the ribosomal pocket[5].

Consequently, 3''-HABA Kanamycin A exhibits significantly attenuated bactericidal activity compared to Amikacin, classifying it strictly as an inactive pharmaceutical impurity rather than a viable therapeutic analog.

References

  • Antec Scientific . (2020). Amikacin Sulfate - EP Method: HPLC with Electrochemical Detection for Impurity Profiling. Retrieved from:[Link]

  • Hanessian, S., Kornienko, A., & Swayze, E. (2003). Probing the functional requirements of the L-HABA side-chain of amikacin—synthesis, 16S A-site rRNA binding, and antibacterial activity. Tetrahedron, 59(7), 995-1007. Retrieved from:[Link]

  • LookChem . (n.d.). Amikacin Synthesis and Regioselective Protection Strategies (CAS 37517-28-5). Retrieved from:[Link]

Sources

Synthesis and Characterization of 3''-HABA Kanamycin A Sulfate (Amikacin EP Impurity C)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Abstract

Amikacin is a semi-synthetic aminoglycoside antibiotic derived from Kanamycin A via the regioselective acylation of the C-1 amino group with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA). During active pharmaceutical ingredient (API) manufacturing, non-selective acylation yields several positional isomers, which are classified as critical impurities by the European Pharmacopoeia (EP)[1]. Among these, 3''-HABA Kanamycin A (Amikacin EP Impurity C) arises from the erroneous acylation of the C-3'' amino group[]. This whitepaper provides a self-validating, mechanistic workflow for the targeted synthesis of 3''-HABA Kanamycin A Sulfate, exploiting aminoglycoside reactivity gradients to achieve precise regioselective protection, coupling, and global deprotection.

Mechanistic Rationale & Aminoglycoside Reactivity

Kanamycin A possesses four amino groups, each exhibiting distinct nucleophilicity dictated by its steric environment and pKa. The successful targeted synthesis of the 3''-positional isomer[3] relies entirely on understanding and manipulating this intrinsic reactivity gradient. The relative reactivity of the amino groups follows the established order: 6'-NH₂ > 1-NH₂ > 3-NH₂ > 3''-NH₂ [4].

To synthesize 3''-HABA Kanamycin A, we must invert the natural substitution preference. This is achieved via a "kinetic exhaustion" protection strategy. By adding exactly 3.0 equivalents of a protecting group under strict temperature control, we selectively mask the 6', 1, and 3 positions. This leaves the sterically recalcitrant 3''-amine free for subsequent coupling with an activated L-HABA derivative[5].

Table 1: Reactivity Profiling of Kanamycin A Amino Groups

Amino PositionLocationTypeRelative ReactivitySteric EnvironmentProtection Strategy
6'-NH₂ Ring I (Glucosamine)Primary1 (Highest)UnhinderedProtected (1st Eq Cbz-OSu)
1-NH₂ Ring II (2-DOS)Secondary-like2ModerateProtected (2nd Eq Cbz-OSu)
3-NH₂ Ring II (2-DOS)Secondary-like3HinderedProtected (3rd Eq Cbz-OSu)
3''-NH₂ Ring III (Kanosamine)Secondary-like4 (Lowest)Highly HinderedRemains Free for Acylation
Synthetic Strategy & Logic

The synthetic route utilizes Carboxybenzyl (Cbz) protection. Cbz is strategically selected over tert-Butyloxycarbonyl (Boc) because Cbz groups are highly stable during the mildly basic HABA coupling step and can be cleanly removed via hydrogenolysis (Pd/C, H₂). This avoids harsh acidic deprotection conditions (e.g., TFA) that risk cleaving the delicate glycosidic bonds of the aminoglycoside framework.

SyntheticWorkflow KanA Kanamycin A Free Base (Contains 6'-, 1-, 3-, and 3''-NH2) TriCbz 1,3,6'-tri-N-Cbz-Kanamycin A (3''-NH2 remains free) KanA->TriCbz Step 1: 3.0 eq Cbz-OSu, Et3N DMF/H2O, 0°C to RT (Exploits Reactivity Gradient) Coupled Fully Protected Intermediate (3''-N-acylated with Cbz-HABA) TriCbz->Coupled Step 2: N-Cbz-L-HABA-OSu, Et3N DMF, 60°C (Acylation of hindered 3''-amine) Deprotected 3''-HABA Kanamycin A Free Base (Global Deprotection) Coupled->Deprotected Step 3: H2 (g), Pd/C catalyst MeOH/H2O/AcOH (Hydrogenolysis of Cbz groups) FinalProduct 3''-HABA Kanamycin A Sulfate (Amikacin EP Impurity C) Deprotected->FinalProduct Step 4: H2SO4 titration to pH 4.5 Lyophilization (Salt Formation)

Figure 1: Synthetic workflow and regioselective logic for 3''-HABA Kanamycin A Sulfate.

Step-by-Step Experimental Protocols (Self-Validating System)
Step 1: Synthesis of 1,3,6'-tri-N-Cbz-Kanamycin A
  • Procedure: Dissolve Kanamycin A free base (1.0 eq) in a 1:1 mixture of DMF and deionized water. Cool the reaction vessel to 0 °C using an ice bath. Add exactly 3.0 equivalents of N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) dropwise over 2 hours. Allow the reaction to stir for 12 hours while slowly warming to room temperature.

  • Causality & Rationale: The mixed solvent system ensures the solubility of both the highly polar Kanamycin A and the lipophilic Cbz-OSu. Strict temperature control (0 °C) is critical; it maximizes regioselectivity by kinetically favoring the more nucleophilic 6', 1, and 3 amines over the sterically hindered 3'' amine.

  • In-Process Control (IPC): Monitor the reaction via TLC (Silica gel, CHCl₃/MeOH/NH₄OH 2:1:0.5). The reaction is complete when the ninhydrin-active spot corresponding to the free base is consumed, and a single major spot (tri-protected intermediate) appears. Over-protection (tetra-Cbz) will appear as a higher

    
     spot and indicates poor temperature control.
    
  • Isolation: Precipitate the product in cold water, filter, and purify via silica gel chromatography to yield the tri-protected intermediate.

Step 2: Acylation with N-Cbz-L-HABA-OSu
  • Procedure: Dissolve the purified 1,3,6'-tri-N-Cbz-Kanamycin A (1.0 eq) in anhydrous DMF. Add 1.2 equivalents of N-Cbz-L-HABA-OSu and a catalytic amount of triethylamine (Et₃N). Heat the reaction mixture to 60 °C and stir for 24 hours.

  • Causality & Rationale: Et₃N acts as a mild base to ensure the 3''-amine remains unprotonated and fully nucleophilic. Heating to 60 °C provides the necessary activation energy to overcome the severe steric hindrance at the 3''-position on the kanosamine ring. The N-hydroxysuccinimide (OSu) activated ester allows for efficient acylation without the need for harsh coupling reagents (like DCC/DIC) that could cause acyl migration.

  • In-Process Control (IPC): Monitor via RP-HPLC (C18 column, Acetonitrile/Water with 0.1% TFA). Conversion is confirmed by a shift to a higher retention time due to the added lipophilicity of the fully protected HABA moiety.

  • Isolation: Precipitate the fully protected intermediate by adding the reaction mixture dropwise into vigorously stirred diethyl ether.

Step 3: Global Deprotection and Sulfate Salt Formation
  • Procedure: Dissolve the fully protected intermediate in a mixture of Methanol, Water, and Glacial Acetic Acid (4:1:0.1). Add 10% Pd/C catalyst (20% w/w). Purge the vessel with H₂ gas and stir under a hydrogen balloon (1 atm) for 16 hours at room temperature.

  • Causality & Rationale: Hydrogenolysis cleanly cleaves all four Cbz groups (three on the Kanamycin core, one on the HABA moiety) yielding volatile toluene and CO₂ byproducts. The mild conditions prevent the cleavage of the glycosidic bonds.

  • In-Process Control (IPC): The cessation of hydrogen gas uptake and the disappearance of the Cbz aromatic signals (~7.3 ppm) in an in-process ¹H-NMR aliquot confirm complete deprotection.

  • Isolation: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Titrate the aqueous filtrate with 0.1 M H₂SO₄ to pH 4.5. Lyophilize the solution to obtain 3''-HABA Kanamycin A Sulfate as a fine white to off-white crystalline powder[].

Analytical Characterization

Because Amikacin and its impurities lack a strong UV chromophore, analytical validation requires specialized detection methods such as Pulsed Electrochemical Detection (PED) or Evaporative Light Scattering Detection (ELSD)[1].

Table 2: Physicochemical and Analytical Specifications for 3''-HABA Kanamycin A Sulfate

ParameterSpecification / ValueAnalytical Method
Molecular Formula C₂₂H₄₃N₅O₁₃ • xH₂SO₄HRMS (ESI-TOF)
Monoisotopic Mass 585.2860 Da (Free Base)Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Purity Limit ≥ 95.0%HPLC-PED / HPLC-ELSD
Diagnostic NMR Signal ~8.1 ppm (3''-NH amide doublet)¹H-NMR (D₂O)
HMBC Correlation 3''-NH to C-1 of HABA carbonyl2D NMR (HMBC)
References

Sources

Kanamycin A Derivatives: A Technical Guide to Overcoming Resistance and Expanding Therapeutic Horizons

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Kanamycin A, a cornerstone of the aminoglycoside class of antibiotics, has been a vital tool in combating severe bacterial infections for decades. Its efficacy, however, has been progressively undermined by the evolution of sophisticated bacterial resistance mechanisms. This technical guide provides an in-depth exploration of Kanamycin A, from its fundamental mechanism of action at the bacterial ribosome to the molecular strategies bacteria employ to evade its effects. We delve into the medicinal chemistry and synthetic strategies that have given rise to a new generation of Kanamycin A derivatives. This guide focuses on the structure-activity relationships (SAR) that govern the function of these derivatives, detailing how specific chemical modifications can overcome entrenched resistance mechanisms. Furthermore, we will explore the expanding therapeutic potential of these derivatives beyond their antibacterial roles, including their promising application in the treatment of genetic diseases through the suppression of nonsense mutations. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the ongoing development and application of Kanamycin A derivatives.

The Core Mechanism of Kanamycin A: A Ribosomal Assault

Kanamycin A, an aminoglycoside produced by the bacterium Streptomyces kanamyceticus, exerts its potent bactericidal effects by targeting the heart of the bacterial protein synthesis machinery: the ribosome.[1] Specifically, Kanamycin A binds with high affinity to the A-site within the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[2][3] This binding site is critical for the decoding of messenger RNA (mRNA) codons.

The interaction is primarily mediated by the neamine core (rings I and II) of the Kanamycin A molecule.[4] Key hydrogen bonds form between the drug and specific rRNA nucleotides, notably A1408 and G1494.[3] This binding event locks the A-site into a conformation that mimics the "closed" state, which normally occurs only when a cognate tRNA is present.[5] This disruption of the delicate decoding process leads to two primary outcomes:

  • Inhibition of Translocation: The stable binding of Kanamycin A can physically hinder the movement of the tRNA-mRNA complex through the ribosome, effectively stalling protein synthesis.[4]

  • Induction of Miscoding: More significantly, the conformational change induced by Kanamycin A reduces the ribosome's proofreading capability. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the accumulation of nonfunctional or toxic proteins.[1][6] This accumulation ultimately leads to bacterial cell death.[7]

The following diagram illustrates the binding of Kanamycin A to the bacterial ribosomal A-site, disrupting protein synthesis.

cluster_ribosome Bacterial 70S Ribosome cluster_asite A-Site (Decoding Center) 50S 50S Subunit Nonfunctional_Protein Nonfunctional Protein 50S->Nonfunctional_Protein Produces 30S 30S Subunit 16S_rRNA 16S rRNA (A1408, G1494) mRNA mRNA mRNA->30S Binds tRNA Incoming tRNA tRNA->16S_rRNA Incorrect Pairing Kanamycin_A Kanamycin A Kanamycin_A->16S_rRNA Binds & Distorts Cell_Death Cell Death Nonfunctional_Protein->Cell_Death Leads to

Sites of modification on Kanamycin A by AMEs.
Target Alteration and Efflux

Beyond enzymatic modification, bacteria can develop resistance through:

  • Ribosomal Mutations: Point mutations in the 16S rRNA gene, particularly at the drug-binding site (e.g., A1408G), can decrease the binding affinity of Kanamycin A, rendering it less effective. [4]* Efflux Pumps: Some bacteria acquire or upregulate membrane proteins that actively pump aminoglycosides out of the cell, preventing the drug from reaching its ribosomal target in sufficient concentrations. [8]

Derivative Design and Synthesis: A Chemical Arms Race

The detailed understanding of resistance mechanisms has fueled the rational design of semisynthetic Kanamycin A derivatives. The primary goal is to introduce chemical modifications that sterically hinder or remove the sites targeted by AMEs, thereby restoring antibacterial activity.

The Amikacin Breakthrough: Steric Hindrance at N-1

Amikacin stands as the most successful semisynthetic Kanamycin A derivative. It was developed by acylating the N-1 amino group of the central 2-deoxystreptamine ring with an L-(-)-4-amino-2-hydroxybutyric acid (L-HABA) side chain. [1][9]This bulky side chain provides a steric shield that prevents many AMEs, including those that modify the 3'-OH, 4'-OH, and 6'-NH2 groups, from accessing their target sites. [1]This single modification dramatically broadens the spectrum of activity against many Kanamycin-resistant strains.

The general synthetic workflow to produce Amikacin from Kanamycin A is a multi-step process illustrated below.

Kanamycin_A Kanamycin A Protection Step 1: Protection (e.g., with benzyloxycarbonyl) Selectively protect 3-NH2 and 6'-NH2 groups. Kanamycin_A->Protection Protected_Kan 3,6'-di-N-protected Kanamycin A Protection->Protected_Kan Acylation Step 2: Acylation React with activated L-HABA derivative at the N-1 position. Protected_Kan->Acylation Protected_Amikacin Protected Amikacin Acylation->Protected_Amikacin Deprotection Step 3: Deprotection (e.g., catalytic hydrogenation) Remove protecting groups. Protected_Amikacin->Deprotection Amikacin Amikacin Deprotection->Amikacin

General synthetic workflow for Amikacin.
Modifications at the 6" and 2' Positions

The 6"-hydroxyl and 2'-hydroxyl groups have been key targets for modification. Replacing the 6"-OH with an amino or guanidino group can enhance electrostatic interactions with the ribosome and, in some cases, improve activity against certain resistant strains. [8][9]Modifications at the 2' position have also been explored to evade AMEs that target this region and to fine-tune the binding orientation of the drug within the A-site. [3]

Structure-Activity Relationships (SAR)

The antibacterial efficacy of Kanamycin A derivatives is exquisitely sensitive to their chemical structure. By systematically modifying the Kanamycin A scaffold and measuring the corresponding Minimum Inhibitory Concentration (MIC) against a panel of bacteria, clear SAR trends have been established.

Modification Position(s) Rationale / Effect Impact on Activity vs. Resistant Strains Reference(s)
L-HABA Acylation N-1 (Ring II)Steric hindrance blocks access for multiple AMEs.High: Restores activity against many APH(3') and AAC(6') expressing strains.[1][10]
Guanidinylation 6"-OH (Ring III)Introduces additional positive charge, potentially enhancing ribosomal binding.Moderate: Can improve activity against some strains, e.g., S. aureus.[8][9]
Alkylation 2'-OH (Ring I)Explores steric and electronic effects on binding and AME recognition.Variable: Some derivatives show improved activity against AME-producing strains.[3]
Deoxygenation 3'-OH (Ring I)Removes the target site for APH(3') enzymes.High: Confers resistance to inactivation by APH(3').[11]
Bridging/Cyclization 5-OH & 2'-OHConformationally constrains the molecule to probe optimal binding geometry.Variable: Activity depends on the length and nature of the bridge.[3]

Table 1: Representative MIC Data for Kanamycin A and Derivatives

Compound E. coli (ATCC 25922) S. aureus (ATCC 29213) K. pneumoniae (ANT(2")) E. coli (APH(3'))
Kanamycin A 4.5 µg/mL3.5 µg/mL16 µg/mL [3]>1000 µM [2]
Amikacin 4 µg/mL2 µg/mL2 µg/mL8 µg/mL [1]
2'-Modified Derivative (23a) 2 µg/mL1 µg/mL4 µg/mLNot Reported
6"-Guanidino Derivative 4 µg/mL1 µg/mLNot ReportedNot Reported

(Note: MIC values are compiled from multiple sources and may vary based on experimental conditions. The purpose is to show relative trends.)

Expanding Horizons: Kanamycin Derivatives Beyond Antibacterial Action

The ability of aminoglycosides to bind to RNA has opened up exciting new therapeutic avenues beyond infectious disease.

Suppression of Nonsense Mutations in Genetic Diseases

Many genetic diseases, such as Cystic Fibrosis and Duchenne Muscular Dystrophy, are caused by nonsense mutations, where a premature termination codon (PTC) in the mRNA leads to the synthesis of a truncated, nonfunctional protein. Aminoglycosides, by binding to the ribosomal A-site (including in eukaryotes, albeit with lower affinity), can induce a low level of "readthrough" of these PTCs. This allows the ribosome to insert an amino acid at the PTC and synthesize a full-length, potentially functional protein.

However, the clinical use of canonical aminoglycosides like gentamicin for this purpose is limited by their toxicity. This has driven the development of novel Kanamycin A derivatives, such as NB54 and ELX-02, which have been specifically designed to enhance readthrough efficiency while significantly reducing off-target toxicity. These "designer" aminoglycosides represent a promising therapeutic strategy for a range of currently intractable genetic disorders.

Key Experimental Protocols

The evaluation of novel Kanamycin A derivatives relies on a suite of standardized and specialized assays. Here, we provide an overview of essential methodologies.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible bacterial growth.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Stock solution of the Kanamycin A derivative.

Procedure:

  • Prepare Antibiotic Dilutions: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Add 100 µL of a 2x concentrated stock of the test compound to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a positive control (no antibiotic), and column 12 as a sterility control (no bacteria).

  • Inoculation: Add the diluted bacterial suspension to each well (except the sterility control) to achieve a final volume of 200 µL per well.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic in which there is no visible turbidity (bacterial growth).

Protocol: In Vitro Translation Inhibition Assay (Luciferase-Based)

This assay directly measures the effect of a compound on protein synthesis in a cell-free system.

Materials:

  • Cell-free translation system (e.g., E. coli S30 extract or a commercial kit like the Thermo Scientific 1-Step Human Coupled IVT Kit). [7]* mRNA encoding a reporter protein (e.g., Firefly or Renilla Luciferase). [7]* Luciferase assay reagent (containing luciferin substrate).

  • Kanamycin A derivative solutions at various concentrations.

  • 384-well opaque white plates.

Procedure:

  • Reaction Setup: In each well of a 384-well plate, combine the components of the cell-free translation system (lysate, energy mix, amino acids) according to the manufacturer's protocol.

  • Add Inhibitor: Add the Kanamycin A derivative to the wells at a range of final concentrations. Include a no-drug control.

  • Initiate Translation: Add the luciferase mRNA to each well to start the reaction.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 30°C or 37°C) for 60-90 minutes. [7]5. Measure Luminescence: Add the luciferase assay reagent to each well. This reagent lyses the system and provides the substrate for the newly synthesized luciferase.

  • Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of translation for each drug concentration relative to the no-drug control. This data can be used to determine the IC₅₀ (the concentration of inhibitor required to reduce protein synthesis by 50%).

Conclusion and Future Outlook

Kanamycin A and its derivatives exemplify a remarkable journey in medicinal chemistry, from a natural product antibiotic to a versatile scaffold for combating drug-resistant pathogens and addressing genetic diseases. The core principles of targeting the bacterial ribosome remain central, but the strategies for achieving this have evolved in response to bacterial evolution. The development of Amikacin demonstrated the power of rational design based on a mechanistic understanding of resistance.

The future of Kanamycin A derivatives lies in continued innovation. This includes the development of novel derivatives that can evade even the most recalcitrant AMEs, the exploration of combination therapies that pair these derivatives with AME inhibitors, and the refinement of compounds for non-antibiotic applications like nonsense suppression therapy. As our understanding of RNA biology deepens, the potential for repurposing the Kanamycin A scaffold to target other pathogenic RNA structures, from viral genomes to oncogenic non-coding RNAs, presents a vast and exciting frontier for drug discovery. The legacy of Kanamycin A is not just in its past clinical successes, but in the enduring utility of its chemical architecture as a foundation for future therapeutics.

References

  • Umezawa, H. (1957). Kanamycin: its discovery. Annals of the New York Academy of Sciences, 76(2), 20-26. [URL not available]
  • Carter, A. P., Clemons, W. M., Brodersen, D. E., Morgan-Warren, R. J., Wimberly, B. T., & Ramakrishnan, V. (2000). Functional insights from the structure of the 30S ribosomal subunit and its interactions with antibiotics. Nature, 407(6802), 340-348. [Link]

  • Shakil, S., Khan, R., Zarrilli, R., & Khan, A. U. (2008). Aminoglycoside resistance and enzymatic modification in clinical isolates of Pseudomonas aeruginosa. Journal of Chemotherapy, 20(4), 446-452. [URL not available]
  • Fourmy, D., Recht, M. I., Blanchard, S. C., & Puglisi, J. D. (1996). Structure of the A site of Escherichia coli 16S ribosomal RNA complexed with an aminoglycoside antibiotic. Science, 274(5291), 1367-1371. [Link]

  • Lynch, A. T., & Puglisi, J. D. (2001). Structure of a eukaryotic decoding region A-site-aminoglycoside complex. Journal of molecular biology, 306(5), 1023-1035. [URL not available]
  • Kotra, L. P., Haddad, J., & Mobashery, S. (2000). Aminoglycosides: perspectives on mechanisms of action and resistance and strategies to counteract resistance. Antimicrobial agents and chemotherapy, 44(12), 3249-3256. [Link]

  • Kawaguchi, H., Naito, T., Nakagawa, S., & Fujisawa, K. (1972). BB-K 8, a new semisynthetic aminoglycoside antibiotic. The Journal of antibiotics, 25(12), 695-708. [Link]

  • Hermann, T. (2005). Aminoglycoside antibiotics: old drugs and new therapeutic approaches. Cellular and molecular life sciences CMLS, 62(16), 1841-1852. [URL not available]
  • Ramirez, M. S., & Tolmasky, M. E. (2010). Aminoglycoside modifying enzymes. Drug resistance updates, 13(6), 151-171. [Link]

  • Pfister, P., Hobbie, S. N., Brüll, C., Corti, N., Vasella, A., Westhof, E., & Böttger, E. C. (2003). The molecular basis for A-site rRNA mutations in clinically isolated bacteria with acquired resistance to aminoglycoside antibiotics. Chembiochem, 4(10), 1078-1086. [URL not available]
  • Shapovalova, K., Zatonsky, G., Grammatikova, N., Osterman, I., Razumova, E., Shchekotikhin, A., ... & Tevyashova, A. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. Pharmaceutics, 15(4), 1177. [Link]

  • Han, N., & Garneau-Tsodikova, S. (2013). Selective modification of the 3''-amino group of Kanamycin prevents significant loss of activity in resistant bacterial strains. MedChemComm, 4(1), 130-136. [Link]

  • Hancock, R. E. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Kovtun, O., Mureev, S., & Alexandrov, K. (2011). Cell-free translation system from Leishmania tarentolae. Methods, 55(1), 58-64. [Link]

  • bioRxiv. (2025). Ultra-high throughput in vitro translation assay for identification of Trypanosoma cruzi-specific protein synthesis inhibitors. bioRxiv. [Link]

  • CLSI. (2018). Performance Standards for Antimicrobial Susceptibility Testing. 28th ed. CLSI supplement M100. Wayne, PA: Clinical and Laboratory Standards Institute. [URL not available]
  • ResearchGate. (n.d.). MICs of amikacin, kanamycin, and neomycin for E. coli K-12, E. coli... [Table]. [Link]

  • ResearchGate. (n.d.). MICs of kanamycin derivatives (μM) a,b [Table]. [Link]

  • Keeling, K. M., & Bedwell, D. M. (2011). Suppression of nonsense mutations as a therapeutic approach to treat genetic diseases. Wiley Interdisciplinary Reviews: RNA, 2(6), 837-852. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

  • Westhof, E., & Fourmy, D. (2002). The ribosome as an RNA enzyme. Current opinion in structural biology, 12(3), 308-313. [URL not available]
  • U.S. Patent No. 5,763,587. (1998). Process for the synthesis of amikacin.
  • European Patent No. EP0218292A1. (1987). Novel process for the synthesis of amikacin.
  • Wang, L., Liu, D., Wu, J., Zhang, Q., & Wang, R. (2013). Design, synthesis, and antibacterial activities of conformationally constrained kanamycin A derivatives. The Journal of organic chemistry, 78(2), 578-587. [Link]

  • Böttger, E. C. (2007). The role of the ribosome in aminoglycoside-induced hearing loss. N-A-S-L, 10(3), 263-273. [URL not available]
  • Shcherbakov, D., & Böttger, E. C. (2012). Structure-activity relationships among the kanamycin aminoglycosides: role of ring I hydroxyl and amino groups. Antimicrobial agents and chemotherapy, 56(12), 6104-6108. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups [PDF]. [Link]

  • Creative Diagnostics. (n.d.). Research Progress on Kanamycin Resistance Mechanism. Creative-diagnostics.com. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardydiagnostics.com. [Link]

  • The Journal of Clinical Investigation. (1999). Correction of genetic disease by making sense from nonsense. Jci.org. [Link]

  • Howard, M. T., Shirts, B. H., & Bedwell, D. M. (2004). Elements of the 3' untranslated region of the human CFTR gene are involved in the regulation of nonsense-mediated mRNA decay. Human molecular genetics, 13(20), 2413-2424. [URL not available]
  • Weng, P. L., & Chen, C. T. (2015). Nonsense suppression therapy: an emerging treatment for hereditary skin diseases. Journal of dermatological science, 78(3), 175-181. [Link]

  • Gomes, C., Cunha, L., & Mergulhão, F. J. (2017). Action of Kanamycin Against Single and Dual Species Biofilms of Escherichia coli and Staphylococcus aureus. International Journal of Molecular and Cellular Medicine, 6(1), 1-8. [Link]

  • ResearchGate. (n.d.). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties [PDF]. [Link]

  • Du, M., Jones, N., & Bedwell, D. M. (2009). Aminoglycoside-mediated suppression of nonsense mutations in yeast. Methods in enzymology, 449, 77-97. [URL not available]
  • International Journal of Research in Medical Sciences. (2014). In vitro antimicrobial activity of cefsulodin and kanamycin in combinations. msjonline.org. [Link]

  • bioRxiv. (2025). Suppression of nonsense mutations by small, cyclic peptides. bioRxiv. [Link]

  • Creative Diagnostics. (n.d.). Application of Kanamycin in Genetic Engineering. Creative-diagnostics.com. [Link]

  • ResearchGate. (n.d.). (A) Structure of kanamycin A (1), kanamycin B (2) and kanamycin C (3)... [Figure]. [Link]

  • MDPI. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. mdpi.com. [Link]

  • Frontiers. (2020). Re-sensitizing Ampicillin and Kanamycin-Resistant E. coli and S. aureus Using Synergistic Metal Micronutrients-Antibiotic Combinations. frontiersin.org. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amikacin, a cornerstone of modern antibiotic therapy against serious Gram-negative bacterial infections, stands as a testament to the power of semi-synthetic chemistry in augmenting the efficacy of natural products. Derived from kanamycin A, its biosynthesis and subsequent chemical modification are complex processes that can introduce a spectrum of related impurities. This guide provides a comprehensive exploration of the amikacin biosynthetic pathway, from the microbial fermentation of its precursor to the intricacies of its semi-synthesis. We will delve into the genesis of process-related impurities and degradation products, offering a detailed examination of their chemical structures and formation mechanisms. Furthermore, this document furnishes field-proven analytical methodologies for the robust detection, characterization, and control of these impurities, ensuring the quality, safety, and efficacy of this critical therapeutic agent.

Introduction: The Clinical Significance and Synthetic Heritage of Amikacin

Amikacin is a potent, broad-spectrum aminoglycoside antibiotic renowned for its efficacy against a wide range of severe infections, particularly those caused by multidrug-resistant Gram-negative bacteria.[1] Its clinical utility stems from its enhanced resistance to enzymatic inactivation, a common mechanism of bacterial resistance to other aminoglycosides.[1] This resilience is attributed to the L-(-)-4-amino-2-hydroxybutyryl (L-HABA) side chain attached to the N-1 position of the 2-deoxystreptamine (2-DOS) ring of its parent molecule, kanamycin A.[1]

The journey to pure, active amikacin is a multi-stage process that begins with the microbial biosynthesis of kanamycin A and culminates in a precise, yet challenging, semi-synthetic acylation. Each stage presents opportunities for the formation of impurities, which can arise from biosynthetic promiscuity, non-selective chemical reactions, or degradation. Understanding the origin and structure of these impurities is paramount for the development of robust manufacturing processes and analytical control strategies that adhere to stringent pharmacopeial standards.

This guide will navigate the scientific landscape of amikacin production, offering expert insights into the biochemical and chemical transformations that define its synthesis and impurity profile.

The Foundation: Biosynthesis of the Kanamycin A Precursor

The journey to amikacin begins with the fermentation of Streptomyces kanamyceticus, the microorganism responsible for producing the kanamycin complex.[2] Kanamycin A is the primary component of this complex and serves as the starting material for amikacin synthesis.[2] The biosynthesis of kanamycin A is a complex enzymatic process encoded by a dedicated gene cluster.

The biosynthetic pathway can be conceptualized as the assembly of three key building blocks: a central 2-deoxystreptamine (2-DOS) core, a 6'-aminoglycosyl moiety (kanosamine), and a 3''-aminoglycosyl moiety (3-amino-3-deoxy-D-glucose). The process is characterized by a branching pathway, leading to the co-production of related kanamycin analogues, which constitute a primary source of impurities.

The Kanamycin Biosynthetic Pathway: A Tale of Two Branches

Recent research has revealed that the biosynthesis of the kanamycin complex does not follow a single linear path but rather a branched pathway, largely due to the substrate promiscuity of key glycosyltransferase enzymes.[3] This leads to the formation of several kanamycin variants, including kanamycin B and C, alongside the desired kanamycin A.

The key steps in the biosynthesis of kanamycin A are as follows:

  • Formation of the 2-DOS Core: The pathway initiates with the conversion of D-glucose-6-phosphate to the central aminocyclitol, 2-deoxystreptamine (2-DOS). This is a conserved process in the biosynthesis of many aminoglycosides.

  • Glycosylation and Branching: The 2-DOS core is then glycosylated. A key branching point occurs here, where the glycosyltransferase can utilize different sugar donors, leading to parallel pathways. One branch leads to the formation of intermediates for kanamycin A and D, while the other leads to precursors for kanamycin B and C.[4]

  • Tailoring and Conversion: A series of enzymatic modifications, including amination, deamination, and oxidation/reduction steps, further modify the intermediates. Notably, it has been demonstrated that kanamycin B can be converted to kanamycin A by the action of the enzymes KanJ and KanK.[5]

This inherent branching in the biosynthetic pathway means that fermentation broths of S. kanamyceticus will naturally contain a mixture of kanamycin analogues. These closely related structures are often co-purified with kanamycin A and can be considered process-related impurities.

Fermentation-Derived Impurities

The primary impurities arising from the fermentation process are other members of the kanamycin family. The most significant of these is Kanamycin B .

Impurity NameStructureKey Differentiating Feature
Kanamycin B Differs from Kanamycin A by the presence of an amino group instead of a hydroxyl group at the 2' position of the 6'-aminoglycosyl ring.Amino group at C-2'

The presence of these fermentation-derived impurities necessitates robust downstream purification processes to isolate kanamycin A of sufficient purity for the subsequent semi-synthetic steps.

The Crucial Transformation: Semi-Synthesis of Amikacin and the Genesis of Process-Related Impurities

The conversion of kanamycin A to amikacin is a targeted chemical acylation reaction. The goal is to selectively introduce the L-(-)-4-amino-2-hydroxybutyryl (L-HABA) side chain onto the N-1 amino group of the 2-deoxystreptamine ring.[1] However, the presence of multiple reactive amino groups on the kanamycin A molecule makes this a challenging endeavor, prone to the formation of several process-related impurities.

The Acylation Reaction: A Balancing Act of Selectivity

The selective acylation of the N-1 position is typically achieved through a series of protection and deprotection steps. A common strategy involves the use of metal ion chelation to temporarily protect certain amino and hydroxyl groups, thereby directing the acylation to the desired N-1 position.[6] Despite these strategies, side reactions can and do occur, leading to the formation of a variety of impurities.

Major Process-Related Impurities

The European Pharmacopoeia (EP) lists several known impurities of amikacin, many of which are direct consequences of the semi-synthetic acylation process. The structures and origins of these impurities are detailed below.

Impurity Name (EP)Chemical StructureFormation Mechanism
Amikacin Impurity A 4-O-(3-Amino-3-deoxy-α-D-glucopyranosyl)-6-O-(6-amino-6-deoxy-α-D-glucopyranosyl)-1-N-[(2S)-4-amino-2-hydroxybutanoyl]-2-deoxy-L-streptaminePositional isomer of amikacin where the L-HABA side chain is attached to a different amino group.
Amikacin Impurity B 4-O-(3-Amino-3-deoxy-α-D-glucopyranosyl)-6-O-(6-amino-6-deoxy-α-D-glucopyranosyl)-1,3-N-bis[(2S)-4-amino-2-hydroxybutanoyl]-2-deoxy-L-streptamine[4][7]Result of double acylation, where two L-HABA side chains are attached to the kanamycin A molecule, typically at the N-1 and N-3 positions.[8]
Amikacin Impurity C 4-O-(6-Amino-6-deoxy-α-D-glucopyranosyl)-6-O-[3-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3-deoxy-α-Dglucopyranosyl]-2-deoxy-D-streptamine[9][10][11]Positional isomer of amikacin.
Amikacin Impurity D 6-O-(3-amino-3-deoxy-α-D-glucopyranosyl)-4-O-(6-amino-6-deoxy-α-D-glucopyranosyl)-2-deoxy-D-streptamine (Kanamycin A)[12][13][14][15]Unreacted starting material.
Amikacin Impurity E 4-O-(3-amino-3-deoxy-α-D-glucopyranosyl)-6-O-[6-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-6-deoxy-α-D-glucopyranosyl]-2-deoxy-L-streptamine[16][17][18]Positional isomer of amikacin.
Amikacin Impurity F Structure not readily available in public domain, but is a known EP impurity.Likely another positional isomer or di-acylated product.
Amikacin Impurity G 6-O-(3-amino-3-deoxy-α-D-glucopyranosyl)-4-O-(6-amino-6-deoxy-α-D-glucopyranosyl)-1-N-[(2R)-4-amino-2-hydroxybutanoyl]-2-deoxy-D-streptamine[19][20][21]Diastereomer of amikacin, containing the (R)-isomer of the HABA side chain.
Amikacin Impurity H 6-O-(3-amino-3-deoxy-α-D-glucopyranosyl)-1-N-[(2S)-4-amino-2-hydroxybutanoyl]-4-O-(2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl)-2-deoxy-D-streptamineAn acylated derivative of a kanamycin B-related structure.
Amikacin Impurity I (S)-(-)-4-Amino-2-hydroxybutyric acid (L-HABA)[10][22]Unreacted acylating agent.

Diagram of Impurity Formation Pathways

Amikacin_Impurity_Formation cluster_fermentation Kanamycin A Biosynthesis cluster_synthesis Amikacin Semi-Synthesis Streptomyces kanamyceticus Streptomyces kanamyceticus Kanamycin_A_precursors Kanamycin A Precursors Streptomyces kanamyceticus->Kanamycin_A_precursors Fermentation Kanamycin_A Kanamycin A (Impurity D) Kanamycin_A_precursors->Kanamycin_A Kanamycin_B Kanamycin B Kanamycin_A_precursors->Kanamycin_B Side Pathway Acylation Acylation Kanamycin_A->Acylation L_HABA L-HABA (Impurity I) L_HABA->Acylation Amikacin Amikacin (API) Acylation->Amikacin Selective Acylation Impurity_B Impurity B (Di-acylated) Acylation->Impurity_B Double Acylation Impurity_A_C_E Positional Isomers (A, C, E) Acylation->Impurity_A_C_E Non-selective Acylation Impurity_G Diastereomer (G) Acylation->Impurity_G Racemic HABA caption Figure 1: Formation of Amikacin and Related Impurities

Caption: Figure 1: Formation of Amikacin and Related Impurities.

Degradation Pathways: The Emergence of Degradant Impurities

Beyond process-related impurities, amikacin can also degrade over time or under stress conditions such as exposure to heat, light, or non-optimal pH.[23] Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Amikacin is susceptible to degradation under both acidic and basic conditions, as well as through oxidation.[5][24]

  • Acid and Base Hydrolysis: Exposure to strong acids or bases can lead to the hydrolysis of the glycosidic bonds, breaking down the amikacin molecule into its constituent sugars and 2-deoxystreptamine. Under basic conditions, de-acylation can also occur, leading to the formation of kanamycin A.[24]

  • Oxidation: Oxidative stress can lead to a variety of degradation products, often resulting in a color change of the amikacin solution to a pale yellow or light straw color.[23]

Understanding these degradation pathways is essential for defining appropriate storage conditions and shelf-life for amikacin drug products.

Analytical Control Strategies: Ensuring Purity and Potency

The control of impurities in amikacin is a critical aspect of ensuring its safety and efficacy. A multi-faceted approach employing robust analytical methods is required to detect, identify, and quantify these impurities.

High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD)

Due to the lack of a strong UV chromophore in the amikacin molecule, traditional HPLC with UV detection is not suitable for its analysis.[25] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a powerful and widely used technique for the analysis of aminoglycosides.

Experimental Protocol: HPLC-PAD for Amikacin and Impurity Analysis

  • Instrumentation: A biocompatible HPLC system equipped with a pulsed amperometric detector with a gold working electrode.

  • Column: A high-performance anion-exchange column, such as a Thermo Scientific™ Dionex™ CarboPac™ MA1 column (4 x 250 mm).[24]

  • Mobile Phase: An isocratic mobile phase of 115 mM sodium hydroxide.[24]

  • Flow Rate: 0.5 mL/min.[24]

  • Column Temperature: 30 °C.[24]

  • Injection Volume: 20 µL.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. A suitable waveform should be optimized for sensitive detection of aminoglycosides.

  • Sample Preparation: Dissolve the amikacin sample in high-purity water to a suitable concentration.

This method is capable of separating amikacin from its related impurities, including kanamycin A, with good resolution and sensitivity, meeting the requirements of the United States Pharmacopeia (USP).[24]

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MSn)

For the definitive identification and structural elucidation of unknown impurities, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MSn) is the gold standard. This technique provides molecular weight information and fragmentation patterns that can be used to deduce the structure of impurities.

Experimental Protocol: HPLC-MSn for Amikacin Impurity Profiling

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to an HPLC or UHPLC system.

  • Column: A reversed-phase C18 column or a HILIC column can be used, depending on the specific separation requirements.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for aminoglycosides.

  • Data Acquisition: Full scan MS and data-dependent MSn scans are acquired to obtain molecular weight and fragmentation data for all detected components.

The fragmentation patterns of amikacin and its impurities can be used to pinpoint the location of modifications, such as the position of acylation or the identity of the sugar moieties.

Diagram of Analytical Workflow

Analytical_Workflow Sample Amikacin Sample (API or Formulation) Sample_Prep Sample Preparation (Dilution) Sample->Sample_Prep HPLC_Separation HPLC Separation (HPAE or RP) Sample_Prep->HPLC_Separation PAD_Detection Pulsed Amperometric Detection (PAD) HPLC_Separation->PAD_Detection MS_Detection Mass Spectrometric Detection (MS/MSn) HPLC_Separation->MS_Detection Quantification Quantification of Amikacin and Impurities PAD_Detection->Quantification Identification Identification and Structural Elucidation of Impurities MS_Detection->Identification Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis Identification->Data_Analysis caption Figure 2: Analytical Workflow for Amikacin Impurity Profiling

Caption: Figure 2: Analytical Workflow for Amikacin Impurity Profiling.

Conclusion and Future Perspectives

The biosynthesis of amikacin is a fascinating interplay of microbial genetics and targeted chemical synthesis. A thorough understanding of the biosynthetic pathway of its precursor, kanamycin A, and the intricacies of the semi-synthetic acylation process is fundamental to controlling the impurity profile of the final active pharmaceutical ingredient. The co-production of related kanamycin analogues during fermentation and the potential for non-selective reactions during synthesis necessitate the implementation of sophisticated analytical techniques to ensure the purity and safety of this vital antibiotic.

As bacterial resistance continues to evolve, the development of novel aminoglycoside analogues remains an active area of research. The knowledge gained from studying the biosynthesis and impurity formation of amikacin provides a valuable foundation for the design and synthesis of next-generation aminoglycosides with improved efficacy and reduced toxicity. The continued refinement of analytical methodologies will also play a crucial role in ensuring the quality and safety of these future life-saving medicines.

References

  • Amikacin EP Impurity B | C26H50N6O15 | CID 175674897 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Research and Optimization of Kanamycin Production Process - Creative Diagnostics. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Modulation of kanamycin B and kanamycin A biosynthesis in Streptomyces kanamyceticus via metabolic engineering. (2017). PLOS ONE. Retrieved from [Link]

  • Park, J. W., Hong, J. S., Parajuli, P., Jung, W. S., Park, S. R., Lim, S. K., & Sohng, J. K. (2011). Discovery of parallel pathways of kanamycin biosynthesis allows antibiotic manipulation.
  • Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens. (2021). Frontiers in Microbiology. Retrieved from [Link]

  • Validation of the formulation process of the injection amikacin 500 mg - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • amikacin ep impurity g - Allmpus - Research and Development. (n.d.). Allmpus. Retrieved from [Link]

  • amikacin ep impurity a - Allmpus - Research and Development. (n.d.). Allmpus. Retrieved from [Link]

  • Amikacin EP Impurity B | CAS 927821-99-6 - Veeprho. (n.d.). Veeprho. Retrieved from [Link]

  • Kanamycin Impurities and Related Compound - Veeprho. (n.d.). Veeprho. Retrieved from [Link]

  • Kanamycin and processes for the preparation thereof - Google Patents. (n.d.). Google Patents.
  • Impurities A, B, C, D, E, G, H and I of amikacin as described in the European pharmacopoeia. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Amikacin EP Impurity E (Sulfate Salt) - Veeprho. (n.d.). Veeprho. Retrieved from [Link]

  • Amikacin EP Impurity D - HTS Biopharma. (n.d.). HTS Biopharma. Retrieved from [Link]

  • Liquid chromatographic determination of amikacin sulphate after pre-column derivatization. (2014).
  • A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent - PMC. (2020). Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Amikacin Sulfate | C22H47N5O21S2 | CID 38351 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Amikacin EP Impurity E 50866-72-3 Lotusfeet Pharma. (n.d.). Lotusfeet Pharma. Retrieved from [Link]

  • Amikacin EP Impurity D - CAS - 59-01-8 - Axios Research. (n.d.). Axios Research. Retrieved from [Link]

  • Amikacin EP Impurity D | CAS No: 59-01-8. (n.d.). Cleanchem. Retrieved from [Link]

  • Analysis of Amikacin and Kanamycin in Pharmaceutical Products with 3465 Electrochemical Detector - Waters Corporation. (n.d.). Waters Corporation. Retrieved from [Link]

  • Amikacin EP Impurity C - Amzeal Research. (n.d.). Amzeal Research. Retrieved from [Link]

  • Amikacin - Impurity E | Chemical Name : 4-O-(3-Amino-3-deoxy-α-D-glucopyranosyl). (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Amikacin EP Impurity E | CAS 50866-72-3 - Veeprho. (n.d.). Veeprho. Retrieved from [Link]

  • Amikacin EP Impurity A - CAS - 50725-24-1 | Axios Research. (n.d.). Axios Research. Retrieved from [Link]

  • Amikacin EP Impurity I | 40371-51-5 - J&K Scientific LLC. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Amikacin EP Impurity C | CAS 50725-25-2 - Veeprho. (n.d.). Veeprho. Retrieved from [Link]

  • Amikacin EP Impurity G - Naarini Molbio Pharma. (n.d.). Naarini Molbio Pharma. Retrieved from [Link]

  • Amikacin EP Impurity G | CAS 50896-99-6 - Veeprho. (n.d.). Veeprho. Retrieved from [Link]

  • Design, Synthesis, and Characterization of a Novel 2′-5′ Linked Amikacin-binding Aptamer: An Experimental and MD Simulation Study - PMC. (2023). ACS Omega. Retrieved from [Link]

  • SEPARATION AND PURIFICATION OF KANAMYCIN A AND B FROM THEIR FERMENTATION BROTH - World Scientific Publishing. (n.d.). World Scientific. Retrieved from [Link]

  • (PDF) A rapid HPLC-DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent - ResearchGate. (2020). ResearchGate. Retrieved from [Link]

  • Quantitation of antibiotics in fresh fermentation medium by hydrophilic interaction chromatography mass spectrometry - PMC. (2023). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Novel process for the synthesis of amikacin - Google Patents. (n.d.). Google Patents.

Sources

Technical Analysis: 3''-HABA Kanamycin A Sulfate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3''-HABA Kanamycin A Sulfate , a critical positional isomer and impurity in the synthesis of the semi-synthetic antibiotic Amikacin.

Content Type: Technical Whitepaper Subject: Molecular Weight, Chemical Identity, and Analytical Characterization Audience: Pharmaceutical Scientists, QC Analysts, and Process Chemists

Executive Summary

3''-HABA Kanamycin A (also known as Amikacin Impurity C or BB-K11 ) is a regioisomer of the antibiotic Amikacin. While Amikacin is formed by the acylation of the N-1 amino group of Kanamycin A with L-(-)-4-amino-2-hydroxybutyric acid (HABA), the 3''-HABA isomer results from the acylation of the N-3'' amino group on the 3-amino-3-deoxy-D-glucose ring.

In drug development and quality control, this molecule is a critical process impurity. Its physicochemical similarity to Amikacin makes chromatographic separation challenging, necessitating precise knowledge of its molecular weight and fragmentation patterns for identification.

Chemical Identity & Molecular Weight Analysis[1][2][3][4][5][6]

Nomenclature and Classification
  • Common Name: 3''-HABA Kanamycin A Sulfate

  • Synonyms: Amikacin Impurity C (EP), 3''-N-(L-4-amino-2-hydroxybutyryl)kanamycin A[]

  • CAS Number (Free Base): 50725-25-2[2]

  • Chemical Family: Aminoglycoside Antibiotic (Semi-synthetic)

Molecular Formula and Weight Calculations

The molecular weight of the sulfate salt is variable depending on the stoichiometry of the acid-base reaction (denoted as


). Below is the definitive breakdown for the free base and common salt forms.
ComponentMolecular FormulaExact Mass (Monoisotopic)Molar Mass (Average)
Free Base

585.2857 Da585.61 g/mol
Sulfuric Acid

97.9674 Da98.08 g/mol
Monosulfate (

)

683.2531 Da683.69 g/mol
Disulfate (

)

781.2205 Da781.77 g/mol

Critical Note for Researchers: Commercial reference standards are often supplied as the sulfate salt with a variable stoichiometry (typically


). You must refer to the specific Certificate of Analysis (CoA)  for the exact water and sulfate content to calculate the "As-Is" molecular weight for gravimetric preparation.
Structural Visualization

The following diagram illustrates the structural relationship between Kanamycin A, Amikacin (N-1 acylation), and the 3''-HABA impurity (N-3'' acylation).

G KanA Kanamycin A (Precursor) Reaction Acylation with Activated HABA Ester (Non-selective) KanA->Reaction + HABA-NHS / DCC Amikacin Amikacin (N-1 Acylation) Target Product Reaction->Amikacin Major Pathway (Zn2+ Chelation favors N-1) ImpurityC 3''-HABA Kanamycin A (N-3'' Acylation) Impurity C Reaction->ImpurityC Side Reaction (Unprotected N-3'') ImpurityA 6'-HABA Kanamycin A (N-6' Acylation) Other Impurity Reaction->ImpurityA Side Reaction

Figure 1: Reaction pathway showing the formation of 3''-HABA Kanamycin A as a competitive regioisomer during Amikacin synthesis.

Formation Mechanism & Control

The formation of 3''-HABA Kanamycin A is a direct consequence of the reactivity of the amine groups on the Kanamycin A scaffold.

  • Reactivity Profile: Kanamycin A contains four acylatable amino groups at positions N-1, N-3, N-6', and N-3''.

  • Selective Synthesis: To synthesize Amikacin (N-1), chemists often use Zinc (II) acetate to chelate the N-1 and N-3 amino groups, temporarily protecting them or activating the N-1 for selective acylation [1].

  • Impurity Origin: If the chelation is inefficient or the protecting group strategy (e.g., PHM-silylation) is compromised, the activated HABA ester reacts with the highly accessible N-3'' amine on the glucose ring, forming the 3''-HABA isomer.

Analytical Characterization Protocols

Distinguishing 3''-HABA Kanamycin A from Amikacin requires orthogonal analytical methods due to their identical molecular weight (isobaric).

High-Performance Liquid Chromatography (HPLC)

Standard reverse-phase methods often struggle to resolve these isomers. Ion-pair chromatography or HILIC modes are recommended.

  • Column: C18 (High pH resistant) or Specialized Aminoglycoside Column.

  • Mobile Phase: Volatile perfluorinated carboxylic acids (e.g., HFBA) are often used as ion-pairing agents to improve retention and resolution.

  • Detection: Pulsed Amperometric Detection (PAD) or Evaporative Light Scattering (ELSD) is required as these molecules lack strong UV chromophores.

Mass Spectrometry (MS/MS) Fragmentation

While the precursor ion


 is identical for both compounds (

), their fragmentation patterns (MS2) differ based on the location of the HABA modification.
  • Amikacin (N-1 HABA): Fragmentation yields specific ions related to the HABA-2-deoxystreptamine core.

  • 3''-HABA Kanamycin A: Fragmentation tends to preserve the unmodified 2-deoxystreptamine ring while showing mass shifts in the 3-amino-glucose fragment ions.

Protocol: Verification of Identity

To confirm the identity of a standard labeled "3''-HABA Kanamycin A Sulfate":

  • Prepare Solution: Dissolve 1 mg of the standard in 1 mL of D2O.

  • NMR Analysis: Run 1H and 2D-COSY NMR.

    • Diagnostic Signal: Look for the downfield shift of the H-3'' proton . In Kanamycin A, H-3'' is typically around 3.0-3.2 ppm. Upon acylation (amide formation), this proton shifts downfield significantly (approx. 0.5 - 1.0 ppm shift) and the adjacent carbon (C-3'') shifts in 13C NMR.

    • Comparison: Compare against the Amikacin spectrum where the shift is observed at the H-1 position of the 2-deoxystreptamine ring.

References

  • Umezawa, H., et al. "Synthesis of 1-N-acyl derivatives of kanamycin A." The Journal of Antibiotics, vol. 27, no. 9, 1974.

  • European Pharmacopoeia (Ph. Eur.) . "Amikacin Sulfate Monograph: Impurity C." European Directorate for the Quality of Medicines.

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 50725-25-2 (Free Base)."

  • Santa Cruz Biotechnology . "3''-HABA Kanamycin A Sulfate Product Data."

Sources

The Architecture of Purity: Understanding and Controlling Impurities in Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs), impurities are often viewed merely as yield-reducing byproducts. However, in the realm of antibiotic synthesis—particularly with highly reactive beta-lactams and complex macrolides—impurities represent profound toxicological hazards. The presence of trace degradation products or polymeric aggregates can transform a life-saving antimicrobial into a fatal immunogen. This whitepaper deconstructs the mechanistic origins of antibiotic impurities, outlines the causality behind their toxicological impact, and provides self-validating analytical protocols for structural elucidation using advanced two-dimensional liquid chromatography-mass spectrometry (2D LC-MS/MS).

Mechanistic Origins of Antibiotic Impurities

Antibiotic impurities generally arise from two primary vectors: process-related (unreacted starting materials, reagents, and synthetic intermediates) and degradation-related (hydrolysis, oxidation, and polymerization occurring during synthesis, formulation, or storage)[1].

The causality of degradation is deeply tied to the structural pharmacophore of the antibiotic. For instance, beta-lactam antibiotics (e.g., penicillins and cephalosporins) derive their antibacterial efficacy from a highly strained, four-membered lactam ring. This inherent ring strain makes the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack by water, excipients, or even adjacent API molecules.

When Amoxicillin is exposed to aqueous environments or pH stress, the beta-lactam ring undergoes rapid hydrolysis to form amoxicilloic acid. Subsequent intramolecular cyclization yields amoxicillin-diketopiperazine (ADP)[2]. More critically, intermolecular cross-linking between the opened ring of one molecule and the amino side-chain of another generates high-molecular-weight polymeric impurities.

AmoxicillinDegradation Amox Amoxicillin (API) Hydrolysis Hydrolysis (Ring Opening) Amox->Hydrolysis H2O / pH stress Amoxicilloic Amoxicilloic Acid (Degradation Product) Hydrolysis->Amoxicilloic Diketopiperazine Amoxicillin-Diketopiperazine (ADP) Amoxicilloic->Diketopiperazine Intramolecular cyclization Polymer Polymeric Impurities (Immunogenic) Amoxicilloic->Polymer Intermolecular cross-linking

Mechanistic degradation pathway of Amoxicillin into immunogenic polymeric impurities.

The Toxicological Imperative: Immunogenicity of Beta-Lactam Impurities

Why is the pharmaceutical industry so aggressive in profiling trace antibiotic impurities? The answer lies in immunology.

Beta-lactam antibiotics and their degradation products act as haptens —small molecules that elicit an immune response only when attached to a large carrier, such as a protein. When the beta-lactam ring opens, it can covalently bind to host proteins (e.g., human serum albumin) via nucleophilic attack by the protein's amino groups, forming a benzyl-penicilloyl (BPO) major antigenic determinant[3]. The immune system recognizes this hapten-protein conjugate as foreign, triggering the production of specific IgE antibodies. Upon subsequent exposure, the cross-linking of IgE on mast cells leads to rapid degranulation and potentially fatal anaphylaxis[4].

Crucially, polymeric impurities formed during synthesis or storage[5] act as multivalent antigens. Because they already possess a high molecular weight and multiple repeating antigenic epitopes, these polymers can directly cross-link IgE antibodies on mast cells without needing to bind to host proteins first[3]. Thus, controlling polymeric impurities is not a matter of drug efficacy, but a critical safeguard against drug-induced anaphylaxis.

Regulatory Framework for Impurity Profiling

To mitigate these risks, regulatory bodies enforce strict thresholds for impurity reporting, identification, and qualification. The International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines dictate the acceptable limits for impurities in new drug substances and products[1].

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day0.15% or 1.0 mg/day
> 2 g/day 0.03%0.05%0.05%

*Whichever is lower. Note: Genotoxic or highly immunogenic impurities (like beta-lactam polymers) are subject to even stricter, compound-specific limits.

Advanced Analytical Methodologies: 2D LC-HRMS

Standard one-dimensional Reversed-Phase Liquid Chromatography (RP-LC) often fails to resolve the complex matrix of antibiotic degradants. Because degradation products (like the C5 epimers of amoxicilloic acid) share nearly identical hydrophobicities, they co-elute, masking the true impurity profile.

To solve this, modern structural elucidation relies on Two-Dimensional Liquid Chromatography coupled with High-Resolution Mass Spectrometry (2D LC-HRMS) .

The Causality of the Method: By utilizing a Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-RP-HILIC) column in the first dimension, analytes are separated based on polarity and charge. Unresolved fractions are then "heart-cut" via a switching valve into a standard RP-LC column for the second dimension, separating them by hydrophobicity. This orthogonal selectivity guarantees that no hidden impurity is missed. Furthermore, the volatile buffers (e.g., ammonium formate) required for HILIC are highly compatible with downstream electrospray ionization (ESI), drastically enhancing the ionization efficiency for MS/MS structural elucidation.

LCMSWorkflow Sample Stressed API Sample Dim1 1st Dimension LC (ZIC-RP-HILIC) Sample->Dim1 Valve Column Switching Valve Dim1->Valve Target Fractions Dim2 2nd Dimension LC (Reversed Phase) Valve->Dim2 HRMS High-Resolution MS (Q-TOF / IT-TOF) Dim2->HRMS Orthogonal Separation Data Structural Elucidation HRMS->Data Exact Mass & MS/MS

Two-dimensional LC-MS/MS workflow for orthogonal separation and structural elucidation.

Self-Validating Experimental Protocol: Amoxicillin Impurity Profiling

To ensure scientific integrity, analytical methods must be self-validating. The following protocol utilizes forced degradation to artificially generate a comprehensive impurity profile in situ. If the chromatographic method can successfully achieve mass balance (~100% recovery of parent + degradants) and baseline resolution of this highly complex matrix, the method is definitively validated as stability-indicating.

Step 1: Forced Degradation (In Situ Impurity Generation)
  • Preparation: Prepare a 1.0 mg/mL stock solution of Amoxicillin API in HPLC-grade water.

  • Base Stress (Hydrolysis): Transfer 5 mL of stock to a volumetric flask, add 1 mL of 1N NaOH, and stir at room temperature for 1 hour. Neutralize with 1 mL of 1N HCl.

    • Causality: Base catalysis rapidly forces the opening of the beta-lactam ring, aggressively generating amoxicilloic acid and diketopiperazine epimers to test the column's resolving power.

  • Oxidative Stress: Add 1 mL of 3% H₂O₂ to 5 mL of stock, store in darkness at room temperature for 24 hours.

Step 2: Two-Dimensional Chromatographic Separation
  • First Dimension (ZIC-RP-HILIC): Inject 5 µL of the stressed sample onto a ZIC-HILIC column (150 mm × 2.1 mm, 3.5 µm). Use a mobile phase of 10 mM ammonium formate (pH 3.5) and acetonitrile.

  • Heart-Cutting: Program the column-switching valve to trap the unresolved polar degradant cluster (eluting between 3.0–4.5 min) in the sample loop.

  • Second Dimension (Reversed Phase C18): Flush the trapped fraction onto a C18 column (50 mm × 2.1 mm, 1.8 µm). Elute using a gradient of 0.1% formic acid in water and methanol.

Step 3: HRMS Acquisition & Structural Elucidation
  • Ionization: Operate the Q-TOF MS in positive electrospray ionization (ESI+) mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Data Acquisition: Acquire full scan MS data (m/z 100–1000) to determine the exact mass of protonated molecules [M+H]+.

  • Fragmentation (MS/MS): Trigger data-dependent MS/MS.

    • Causality: Amoxicillin and its structurally related impurities will consistently yield a characteristic fragment at m/z 160 (corresponding to the cleavage of the thiazolidine ring)[2]. Filtering data for the m/z 160 precursor ion allows the software to instantly isolate and identify all penicillin-derived impurities from background matrix noise.

References

  • Combination of reversed phase liquid chromatography and zwitterion exchange-reversed phase-hydrophilic interaction mixed-mode liquid chromatography coupled with mass spectrometry for the analysis of antibiotics and their impurities.BJMU.edu.cn.
  • Suggested degradation pathway of Amoxicillin in an aqueous medium.ResearchGate.
  • Comparative Risk Assessment of Formulation Changes in Generic Drug Products.Oxford Academic (OUP).
  • Allergy to Penicillin.SPAIC.
  • Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical.RJWave.org.
  • Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry.MDPI.

Sources

Topic: The Origin and Control of 3''-HABA Kanamycin A Sulfate in Amikacin Production

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amikacin, a potent semi-synthetic aminoglycoside antibiotic, stands as a cornerstone in the treatment of severe, multidrug-resistant Gram-negative bacterial infections.[1][2] Its enhanced spectrum of activity and resistance to many aminoglycoside-modifying enzymes are attributed to a specific structural modification of its parent molecule, Kanamycin A. The synthesis of Amikacin involves the regioselective acylation of the 1-amino group of the 2-deoxystreptamine ring of Kanamycin A with the L-4-amino-2-hydroxybutyryl (L-HABA) side chain.[3]

However, the structural complexity of Kanamycin A, which possesses four distinct amino groups, presents a significant synthetic challenge.[4] Lack of precise control during the acylation step can lead to the formation of process-related impurities, including positional isomers. Among these, 3''-HABA Kanamycin A Sulfate, also known as Amikacin Impurity A, is of critical importance.[5] This impurity arises from the acylation of the 3''-amino group instead of the intended 1-amino group.

The presence of such impurities can impact the safety, efficacy, and regulatory compliance of the final drug product.[1][6] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the chemical origins of 3''-HABA Kanamycin A Sulfate during Amikacin production. We will delve into the mechanistic principles of Amikacin synthesis, the causality behind impurity formation, and the experimental strategies required for its control and validation.

Chapter 1: The Synthetic Challenge of Amikacin: A Matter of Regioselectivity

The synthesis of Amikacin is a classic problem in regioselective chemistry. Kanamycin A, the starting material, is an aminoglycoside composed of three rings: a central 2-deoxystreptamine (Ring II) linked to a 6-amino-6-deoxy-D-glucose (Ring I) and a 3-amino-3-deoxy-D-glucose (Ring III). This structure presents four primary amino groups available for acylation, located at the N-1 and N-3 positions of Ring II, the N-6' position of Ring I, and the N-3'' position of Ring III.[4]

The therapeutic efficacy of Amikacin is exclusively linked to the attachment of the L-HABA side chain at the N-1 position. Direct acylation of Kanamycin A is not a viable industrial strategy because the N-6' amino group exhibits the highest reactivity, leading predominantly to the formation of the N-6' acylated derivative.[7] Therefore, a successful synthesis hinges on a robust strategy of protecting the other reactive amino groups—primarily at the N-3 and N-6' positions—to steer the acylation specifically to the N-1 position.

The general synthetic route involves three key stages:

  • Selective Protection: The amino groups at the N-3 and N-6' positions are chemically protected to prevent them from reacting with the acylating agent. Common protecting groups include benzyloxycarbonyl (Cbz) or other acyl-type groups.

  • Regioselective Acylation: The N-1 amino group of the protected Kanamycin A intermediate is then acylated using a reactive derivative of L-HABA.

  • Deprotection: The protecting groups are removed, typically via hydrogenation, to yield the final Amikacin molecule.

This multi-step process, while effective, creates opportunities for the formation of impurities if any step is incomplete or lacks perfect selectivity.

Chapter 2: Genesis of an Impurity: The Formation of 3''-HABA Kanamycin A

3''-HABA Kanamycin A is a positional isomer of Amikacin where the L-HABA side chain is incorrectly attached to the N-3'' amino group on Ring III. This compound is recognized in pharmacopeias as Amikacin Impurity A.[5] Its formation is a direct consequence of the inherent reactivity of the N-3'' amino group and the specific conditions employed during the synthesis.

While the N-6' and N-3 amino groups are the primary targets for protection, the N-3'' group also possesses a degree of nucleophilicity. The formation of 3''-HABA Kanamycin A can occur through several mechanisms:

  • Incomplete Protection: If the protection strategy does not fully shield all non-target amino groups, the N-3'' position may remain available for acylation.

  • Side Reactions during Acylation: Even with a robust protection scheme, the reaction conditions of the acylation step (e.g., pH, solvent, temperature) can influence the relative reactivity of the remaining amino groups. Patents describing Amikacin synthesis often mention the formation of a diacylated impurity, where L-HABA is attached to both the desired N-1 position and the N-3'' position.[8] This highlights the competitive nature of the N-3'' site.

  • Protecting Group Migration: Under certain conditions, protecting groups can potentially migrate, transiently exposing an amino group for unintended reaction.

Controlling the formation of this impurity is paramount. One patented process emphasizes that maintaining the pH between 4.5 and 6.5 during acylation is crucial for improving yield and purity, thereby minimizing the formation of the diacylated (N-1 and N-3'') product. The presence of this isomer necessitates rigorous purification steps, typically involving ion-exchange chromatography, which can impact the overall process yield and economics.[7]

Chapter 3: Experimental Protocols for Synthesis and Impurity Control

To ensure the production of high-purity Amikacin, every step of the synthesis must be meticulously controlled and validated. The following protocol outlines a representative, self-validating methodology for the synthesis of Amikacin, with a focus on minimizing the formation of 3''-HABA Kanamycin A.

Protocol 1: Regioselective Synthesis of Amikacin Sulfate

Objective: To synthesize Amikacin by protecting the N-3 and N-6' positions of Kanamycin A, followed by N-1 acylation and deprotection, with subsequent purification to remove key impurities.

Step 1: Protection of Kanamycin A (3,6'-di-N-benzyloxycarbonyl-Kanamycin A)

  • Rationale: The use of the benzyloxycarbonyl (Cbz) group is a well-established method for protecting amines. Its removal via catalytic hydrogenation is clean and efficient. Selectively protecting the N-3 and N-6' positions is the critical first step to directing the subsequent acylation.

  • Procedure: a. Suspend Kanamycin A sulfate in an appropriate solvent system (e.g., a mixture of water and a water-miscible organic solvent). b. Adjust the pH to a slightly basic condition to deprotonate the amino groups. c. Add a controlled molar equivalent of N-(benzyloxycarbonyloxy)succinimide or a similar Cbz-donating reagent dropwise while maintaining the temperature and pH. The stoichiometry is critical to favor di-protection at the most reactive sites. d. Monitor the reaction progress using HPLC until the desired protected intermediate is maximized. e. Isolate the 3,6'-di-N-benzyloxycarbonyl-Kanamycin A product by precipitation and filtration.

Step 2: N-1 Acylation with L-HABA

  • Rationale: The protected Kanamycin A intermediate now has the N-1 and N-3'' amino groups available. The N-1 position is generally more reactive under controlled pH conditions. The L-HABA must be activated (e.g., as an N-hydroxysuccinimide ester) to facilitate the amide bond formation.

  • Procedure: a. Dissolve the protected Kanamycin A from Step 1 in a heterogeneous solvent system, such as water and a poorly water-soluble solvent like methylene chloride. b. Add the activated L-HABA derivative (e.g., N-benzyloxycarbonyl-L-4-amino-2-hydroxybutyric acid N-hydroxysuccinimide ester). c. Carefully control the pH of the aqueous phase to between 4.5 and 6.5 throughout the reaction. This pH range is crucial for maximizing the selectivity of the N-1 acylation over the N-3'' position. d. Stir the reaction at a controlled temperature (e.g., 0-25°C) and monitor by HPLC. e. Upon completion, separate the phases and process the product for the deprotection step.

Step 3: Deprotection via Catalytic Hydrogenation

  • Rationale: Catalytic hydrogenation effectively removes the Cbz protecting groups from both the Kanamycin A backbone and the L-HABA side chain, yielding the final Amikacin molecule.

  • Procedure: a. Dissolve the acylated intermediate in an aqueous solvent. b. Add a palladium on carbon (Pd/C) catalyst. c. Introduce hydrogen gas at a specified pressure and stir the mixture until the reaction is complete (monitored by HPLC). Formic acid can also be used as a hydrogen transfer agent.[7] d. Filter to remove the catalyst. The resulting solution contains crude Amikacin along with unreacted starting materials and impurities.

Step 4: Purification and Salt Formation

  • Rationale: Ion-exchange chromatography is the method of choice for separating the highly polar Amikacin from the Kanamycin A starting material and closely related impurities like 3''-HABA Kanamycin A.

  • Procedure: a. Load the crude Amikacin solution onto a column packed with a weakly acidic ion-exchange resin. b. Elute with a gradient of an appropriate buffer (e.g., ammonia solution) to separate the components based on their charge differences.[7] c. Collect the fractions containing pure Amikacin, as determined by HPLC analysis. d. Combine the pure fractions, concentrate the solution, and acidify with sulfuric acid to a specific pH. e. Precipitate the Amikacin disulfate by adding a suitable anti-solvent like methanol.[7] f. Filter, wash, and dry the final Amikacin Sulfate product.

Chapter 4: Analytical Characterization and Data Presentation

Robust analytical methods are essential for a self-validating protocol. High-Performance Liquid Chromatography (HPLC) with a suitable detection method (e.g., pulsed amperometric detection or derivatization) is the standard for quantifying Amikacin and its impurities.

Table 1: Representative HPLC Data for Amikacin Synthesis Batches

ParameterBatch A (Optimal pH Control)Batch B (Sub-optimal pH Control)Specification
Reaction Yield (Overall) 65%58%> 60%
Amikacin Purity 99.2%96.5%≥ 99.0%
Kanamycin A 0.3%0.8%≤ 0.5%
3''-HABA Kanamycin A 0.1%1.5%≤ 0.2%
N-1, N-3'' Di-acylated Impurity < 0.1%0.7%≤ 0.1%
Other Impurities 0.3%0.5%≤ 0.5%

The data clearly demonstrates the causality between reaction control (specifically pH during acylation) and the impurity profile. Batch A, with optimal pH control, shows a significantly lower level of 3''-HABA Kanamycin A and the di-acylated product, leading to a higher purity final product that meets specifications.

Chapter 5: Visualization of the Synthetic and Impurity Pathways

The following diagrams illustrate the logical flow of the Amikacin synthesis and the competing side reaction that leads to the formation of the 3''-HABA Kanamycin A impurity.

Amikacin_Synthesis reactant reactant product product impurity impurity KA Kanamycin A PKA 3,6'-di-N-Protected Kanamycin A KA->PKA Step 1: Protection (N-3, N-6') Amikacin Amikacin (1-N-HABA Kanamycin A) PKA->Amikacin Step 2: N-1 Acylation (Optimal pH) ImpurityA 3''-HABA Kanamycin A (Impurity A) PKA->ImpurityA Side Reaction (Sub-optimal pH) Diacyl 1,3''-di-N-HABA Kanamycin A PKA->Diacyl Side Reaction Amikacin->Amikacin L_HABA Activated L-HABA L_HABA->Amikacin L_HABA->ImpurityA L_HABA->Diacyl

Caption: Synthetic pathway to Amikacin and origin of key impurities.

Conclusion

The origin of 3''-HABA Kanamycin A Sulfate in Amikacin production is a direct result of the chemical challenge posed by the multiple reactive amino groups on the Kanamycin A starting material. Its formation as a process-related impurity is primarily governed by the effectiveness of the protection strategy and the precise control of reaction parameters, especially pH, during the critical N-1 acylation step.

For researchers and drug development professionals, understanding this impurity's genesis is not merely an academic exercise. It is fundamental to designing robust, efficient, and reproducible manufacturing processes that deliver a final active pharmaceutical ingredient of the highest purity, safety, and efficacy. A thorough application of regioselective synthesis principles, coupled with rigorous in-process controls and validated analytical methods, is the cornerstone of controlling 3''-HABA Kanamycin A and other related substances in the production of this vital antibiotic.

References

  • Title: Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Amikacin EP Impurities and Related Compounds - SynThink Source: SynThink URL: [Link]

  • Title: Amikacin | C22H43N5O13 | CID 37768 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: Amikacin Impurities - Omchemlabs Source: Omchemlabs URL: [Link]

  • Title: Novel process for the synthesis of amikacin - Google Patents Source: Google Patents URL
  • Title: Process for the synthesis of amikacin - Google Patents Source: Google Patents URL
  • Title: Amikacin-Impurities - Pharmaffiliates Source: Pharmaffiliates URL: [Link]

  • Title: Novel process for the synthesis of amikacin - Patent 0218292 Source: FreePatentsOnline URL: [Link]

  • Title: A process for the synthesis of amikacin - European Patent Office Source: Google APIs URL: [Link]

  • Title: Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

Methodological & Application

Application Note: Analytical Profiling of Amikacin Impurities Using 3''-HABA Kanamycin A Sulfate (EP Impurity C)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

Amikacin is a potent, semi-synthetic aminoglycoside antibiotic derived from Kanamycin A, utilized globally for the treatment of severe, multidrug-resistant Gram-negative bacterial infections[1]. The commercial synthesis of Amikacin relies on the selective acylation of the C-1 amino group on the deoxystreptamine ring of Kanamycin A using L-4-amino-2-hydroxybutyric acid (L-HABA)[2].

However, this synthetic pathway inherently risks competing acylation at other reactive amine sites. When the L-HABA group erroneously acylates the C-3'' amine instead of the C-1 amine, it generates a positional isomer known as 3''-HABA Kanamycin A , officially designated as Amikacin EP Impurity C [3]. Because positional isomers share identical molecular weights and highly similar polarities, resolving Impurity C from the Active Pharmaceutical Ingredient (API) is a significant analytical challenge. Utilizing highly pure 3''-HABA Kanamycin A Sulfate as a certified analytical standard is critical for analytical method validation (AMV), routine Quality Control (QC), and ensuring compliance with European Pharmacopoeia (EP) safety thresholds[3].

Physicochemical Properties of the Analytical Standard

To ensure accurate standard preparation, scientists must account for the sulfate salt form when calculating free-base equivalent concentrations.

PropertyValue
Analyte Name 3''-HABA Kanamycin A Sulfate
Pharmacopeial Designation Amikacin EP Impurity C
CAS Number 50725-25-2 (Free amine)
Molecular Formula C₂₂H₄₃N₅O₁₃ · xH₂SO₄
Molecular Weight 585.60 g/mol (Free base)
Chemical Nature Positional isomer of Amikacin

(Data sourced from LGC Standards and Naarini Molbio Pharma[4],[3])

Mechanistic Rationale for Analytical Choices (E-E-A-T)

Aminoglycosides lack conjugated π-electron systems, rendering standard UV-Vis detectors virtually blind to these compounds due to the absence of a strong chromophore[5]. While pre-column derivatization (e.g., using Hantzsch reagent) can impart UV absorbance, these methods are labor-intensive and susceptible to derivatization artifacts[6]. Consequently, the EP compendial method mandates High-Performance Liquid Chromatography coupled with Pulsed Amperometric Detection (HPLC-PAD) [1].

Designing a self-validating HPLC-PAD system requires understanding the causality behind the mobile phase chemistry:

  • Causality of Ion-Pairing: Aminoglycosides are highly hydrophilic polycations. To achieve retention on a non-polar C18 stationary phase, sodium octanesulfonate is employed as an ion-pairing agent. At an acidic pH (pH 3.0), the negatively charged sulfonate groups pair with the protonated amines of the analyte, neutralizing the charge and increasing lipophilicity to allow column retention[1].

  • Causality of Sodium Sulfate: High ionic strength is maintained by adding anhydrous sodium sulfate to the mobile phase. This suppresses secondary electrostatic interactions between the basic amine groups of the impurities and residual acidic silanols on the silica matrix, thereby preventing severe peak tailing[1].

  • Causality of Post-Column Basification: PAD requires a highly alkaline environment (pH > 12) to facilitate the catalytic oxidation of the analyte's hydroxyl and amine groups on the gold working electrode. Because silica-based C18 columns dissolve rapidly at high pH, the separation must occur under acidic conditions, necessitating the continuous post-column infusion of sodium hydroxide (NaOH) just prior to the detector cell[1].

Experimental Protocol: HPLC-PAD Method for Impurity Profiling

This protocol details the workflow for quantifying Impurity C against an Amikacin API sample.

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase: Dissolve 1.8 g of sodium octanesulfonate and 20.0 g of anhydrous sodium sulfate in 900 mL of deionized water. Add 50 mL of 0.2 M potassium dihydrogen phosphate. Adjust the pH to exactly 3.0 using dilute phosphoric acid. Add 60 mL of HPLC-grade acetonitrile, dilute to 1000 mL with water, and filter through a 0.22 µm membrane[1].

  • Post-Column Reagent: Prepare a 0.5 M NaOH solution using carbonate-free water. Degas thoroughly with helium to prevent baseline drift caused by dissolved CO₂.

Step 2: Preparation of Standard Solutions

  • System Suitability Solution: Dissolve 5 mg of Amikacin API and 5 mg of 3''-HABA Kanamycin A Sulfate (Impurity C) in 10 mL of mobile phase.

  • Reference Standard Solution (0.1% Threshold): Prepare a solution containing 0.66 µg/mL of 3''-HABA Kanamycin A Sulfate in mobile phase. This represents the 0.1% reporting threshold against a standard 0.66 mg/mL Amikacin test solution[1].

Step 3: Chromatographic & PAD Conditions

  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Column Temperature: 30°C.

  • Mobile Phase Flow Rate: 1.0 mL/min (Isocratic).

  • Post-Column Flow Rate: 0.3 mL/min (introduced via a low-dead-volume T-piece).

  • Detector: PAD with a Gold (Au) working electrode and Ag/AgCl reference electrode. Apply the standard quadruple-potential waveform for carbohydrates/aminoglycosides.

Step 4: System Self-Validation Before analyzing unknown batches, inject the System Suitability Solution. The protocol is only valid if the chromatographic resolution (


) between Amikacin and Impurity C is 

. A drop in resolution directly indicates a loss of ion-pairing efficiency (requiring fresh mobile phase) or stationary phase degradation.

Analytical Workflow Diagram

G A Sample Prep (Amikacin + Impurity C) B HPLC Separation (C18, pH 3.0, Ion-Pairing) A->B Injection C Post-Column Addition (NaOH, pH > 12) B->C Acidic Eluent D Pulsed Amperometric Detection (Au Electrode) C->D Alkaline Eluent E Data Acquisition (Impurity Quantification) D->E Signal Output

Workflow for Amikacin impurity profiling using HPLC-PAD with post-column basification.

Quantitative Data Presentation

When executing the above protocol, analysts should expect the following relative retention times (RRT) and must adhere to the EP acceptance limits for batch release[1],[6].

AnalyteIdentityRelative Retention Time (RRT)EP Acceptance Limit
Amikacin Active Pharmaceutical Ingredient1.00N/A
Impurity D Kanamycin A (Precursor)~0.50≤ 0.5%
Impurity C 3''-HABA Kanamycin A~0.85 - 0.95≤ 0.5%
Impurity B 1,3-Di-HABA Kanamycin A~1.80≤ 0.5%

References

  • [3] Naarini Molbio Pharma. Amikacin EP Impurity C. Retrieved from:[Link]

  • [2] ResearchGate. Impurities A, B, C, D, E, G, H and I of amikacin as described in the European pharmacopoeia. Retrieved from: [Link]

  • [1] Antec Scientific. Amikacin Sulfate - EP Method (Impurities analysis ECD). Retrieved from: [Link]

  • [6] Academia.edu. Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. Retrieved from: [Link]

  • [5] National Institutes of Health (PMC). A rapid HPLC–DAD method for quantification of amikacin using pre-column derivatization. Retrieved from:[Link]

Sources

Application Note: Chromatographic Resolution and Quantification of 3''-HABA Kanamycin A Sulfate (Amikacin EP Impurity C) via HPLC-PAD

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Amikacin is a potent, semi-synthetic aminoglycoside antibiotic deployed against severe, multidrug-resistant Gram-negative bacterial infections. The synthesis of Amikacin involves the acylation of Kanamycin A with L-(-)-


-amino-

-hydroxybutyric acid (L-HABA) [1]. While the target reaction is highly regioselective for the C-1 amino group of the deoxystreptamine moiety, off-target acylation inevitably occurs.

When the L-HABA side chain attaches to the C-3'' amino group of the distal sugar ring, it forms 3''-HABA Kanamycin A (designated as Amikacin EP Impurity C , CAS: 50725-25-2) [1, 2]. Monitoring this specific impurity is critical: structural deviations in the aminoglycoside scaffold fundamentally alter the molecule's binding affinity to the bacterial 30S ribosomal subunit, impacting both antimicrobial efficacy and the drug's nephrotoxic/ototoxic profile [2].

Pathway KanA Kanamycin A (Precursor) Amikacin Amikacin (Target: C-1 Acylation) KanA->Amikacin Acylation at C-1 (Desired) ImpC 3''-HABA Kanamycin A (Impurity C: C-3'' Acylation) KanA->ImpC Acylation at C-3'' (Side Reaction) ImpA 3-HABA Kanamycin A (Impurity A: C-3 Acylation) KanA->ImpA Acylation at C-3 (Side Reaction) HABA L-HABA (Acylating Agent) HABA->Amikacin HABA->ImpC HABA->ImpA

Figure 1: Synthetic pathway of Amikacin and the formation of 3''-HABA Kanamycin A (Impurity C).

Analytical Strategy: Causality of the HPLC-PAD System

Aminoglycosides like 3''-HABA Kanamycin A lack conjugated


-electron systems, rendering standard UV/Vis detection practically blind to these analytes without tedious pre-column derivatization. To achieve direct, high-sensitivity quantification, the European Pharmacopoeia (EP) mandates High-Performance Liquid Chromatography coupled with Pulsed Amperometric Detection (HPLC-PAD) [3].
The Necessity of Post-Column Derivatization

Electrocatalytic oxidation of the hydroxyl and amine groups on the aminoglycoside scaffold requires a highly alkaline environment (pH > 12) to deprotonate the functional groups at the gold (Au) working electrode. However, standard silica-based C18 columns rapidly dissolve at this pH. The Solution: The chromatographic separation is performed under strongly acidic conditions (pH 3.0). Immediately after the column, a post-column pump introduces 0.5 M NaOH into a mixing coil to dynamically raise the pH before the eluent enters the flow cell [3].

The Role of Ion-Pairing Chromatography

At pH 3.0, the multiple amine groups of 3''-HABA Kanamycin A are fully protonated, making the molecule highly polar and polycationic. Without intervention, it would elute in the void volume of a reversed-phase column. Octane-1-sulfonic acid (OSA) is added to the mobile phase as an ion-pairing reagent. The anionic sulfonate head pairs with the cationic amines of the impurity, while the hydrophobic octane tail anchors to the C18 stationary phase, providing robust retention and baseline resolution from the main Amikacin peak.

Workflow MP Mobile Phase (pH 3.0 + OSA) Pump HPLC Pump MP->Pump Injector Autosampler (Sample Injection) Pump->Injector Column C18 Column (Ion-Pairing Separation) Injector->Column Mixer Mixing Coil (pH > 12) Column->Mixer PostPump Post-Column Pump (0.5 M NaOH) PostPump->Mixer Raise pH for Oxidation PAD Pulsed Amperometric Detector (Au Electrode) Mixer->PAD Data Chromatogram Data System PAD->Data

Figure 2: Schematic of the HPLC-PAD workflow with post-column alkaline addition.

Experimental Protocol

Reagents and Standard Preparation
  • Reference Standard: 3''-HABA Kanamycin A Sulfate (>95% purity) [1].

  • Mobile Phase A: Dissolve 2.7 g of potassium dihydrogen phosphate, 0.8 g of octane-1-sulfonic acid sodium salt, and 2.0 g of sodium sulfate in 900 mL of HPLC-grade water. Adjust to pH 3.0 with dilute phosphoric acid, then dilute to 1000 mL.

  • Mobile Phase B: 20% Mobile Phase A mixed with 80% Acetonitrile.

  • Post-Column Reagent: 0.5 M Sodium Hydroxide (carbonate-free). Prepare fresh daily and blanket with Helium to prevent atmospheric

    
     absorption, which causes baseline drift.
    
Chromatographic Conditions
ParameterSpecification
Column End-capped C18, 250 mm × 4.6 mm, 5 µm (e.g., Discovery C18)
Column Temperature 30 °C
Main Flow Rate 1.0 mL/min
Post-Column Flow Rate 0.3 mL/min (0.5 M NaOH)
Injection Volume 20 µL
Detector PAD with Gold (Au) working electrode and Ag/AgCl reference
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.01000Isocratic hold for polar impurities
45.01000Isocratic
60.05050Linear gradient to flush column
65.05050Isocratic wash
70.01000Return to initial conditions
85.01000Re-equilibration
PAD Waveform Configuration

To maintain the activity of the gold electrode, a three-step pulsed waveform is applied. This continuously cleans the electrode surface of oxidation by-products, ensuring a self-validating, reproducible signal [3].

StepTime (s)Potential (V vs. Ag/AgCl)Purpose
10.00 - 0.40+0.10Detection / Integration
20.41 - 0.42+0.60Oxidative Cleaning
30.43 - 0.50-0.60Reductive Reactivation

System Suitability & Acceptance Criteria

A self-validating analytical batch must begin with a System Suitability Test (SST) to verify column efficiency and detector sensitivity before sample injection. Prepare a resolution solution containing Amikacin Sulfate (0.5 mg/mL) spiked with 3''-HABA Kanamycin A Sulfate (0.005 mg/mL).

ParameterTarget AnalyteAcceptance CriteriaRationale
Resolution (

)
Amikacin / Impurity C

Ensures baseline separation for accurate integration.
Signal-to-Noise (S/N) Impurity C (0.1% level)

Verifies PAD sensitivity meets the Limit of Quantitation (LOQ) [3].
Peak Tailing (

)
Amikacin

Confirms proper ion-pairing and absence of secondary silanol interactions.
RSD (%) Impurity C (n=5)

Validates the stability of the post-column mixing and waveform cleaning.

Data Analysis: Quantify the 3''-HABA Kanamycin A peak area in the sample chromatogram against the external standard calibration curve. The reporting threshold for this impurity in pharmaceutical formulations is typically 0.1% relative to the active pharmaceutical ingredient (API).

References

  • LGC Standards. "3''-HABA Kanamycin A Sulfate | LGC Standards".
  • BOC Sciences. "CAS 50725-25-2 (3''-HABA Kanamycin A) - BOC Sciences".
  • Antec Scientific. "Amikacin Sulfate - EP Method - Antec Scientific".

Application Note: High-Resolution Impurity Profiling of Amikacin and Quantification of 3''-HABA Kanamycin A Sulfate via HPLC-PAD

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Insights

Amikacin is a broad-spectrum, semi-synthetic aminoglycoside antibiotic deployed against severe, multidrug-resistant Gram-negative bacterial infections[1]. Because aminoglycosides lack a conjugated π-electron system (UV chromophore), their analytical quantification has historically relied on laborious pre-column derivatization techniques[2]. Modern pharmacopeial standards (USP/EP) have superseded these methods with High-Performance Liquid Chromatography coupled to Pulsed Amperometric Detection (HPLC-PAD), which offers superior sensitivity and direct detection of the carbohydrate moieties[3].

The Causality of Impurity Formation

Amikacin is synthesized via the selective acylation of the 1-N amino group of Kanamycin A using L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA)[1]. Kanamycin A possesses four primary amine sites. Despite advanced protection-deprotection synthetic strategies, thermodynamic side reactions and incomplete steric shielding can lead to off-target acylation[4]. When the L-HABA moiety attacks the sterically accessible 3''-N position on the 3-amino-3-deoxy-D-glucose ring, it generates 3''-HABA Kanamycin A Sulfate (often classified as a critical related substance or Impurity A/B depending on the specific pharmacopeial monograph). Over-acylation further yields di-HABA derivatives[5]. Monitoring these positional isomers is a strict regulatory requirement to ensure therapeutic index integrity.

Synthesis KanaA Kanamycin A (4 Primary Amines) Amikacin Amikacin (1-N-HABA) KanaA->Amikacin Target Acylation (1-N position) Impurity 3''-HABA Kanamycin A (Positional Isomer) KanaA->Impurity Off-target Acylation (3''-N position) HABA L-HABA (Acylating Agent) HABA->Amikacin HABA->Impurity DiHABA Di-HABA Kanamycin A (Over-acylation) Amikacin->DiHABA Excess HABA Impurity->DiHABA

Figure 1: Synthetic pathway of Amikacin and the formation of 3''-HABA Kanamycin A.

The Post-Column Alkalinization Rationale

Pulsed Amperometric Detection (PAD) requires a highly alkaline environment (pH > 12) to catalyze the electro-oxidation of the analyte's hydroxyl and amine groups at the gold working electrode[6]. However, the optimal stationary phase for separating these polar isomers is a silica-based C18 column, which rapidly dissolves at pH levels above 8.0. To resolve this fundamental incompatibility, the separation is performed under acidic ion-pairing conditions, and a strong base (0.5 M NaOH) is introduced post-column via a secondary isocratic pump and mixing tee[7].

HPLC_PAD MP Acidic Mobile Phase (pH 3.0) Pump1 Analytical Pump (1.0 mL/min) MP->Pump1 Injector Autosampler Pump1->Injector Column C18 Column (Separation) Injector->Column Mixing Mixing Tee Column->Mixing NaOH 0.5 M NaOH (Post-Column) Pump2 Isocratic Pump (0.3 mL/min) NaOH->Pump2 Pump2->Mixing Detector PAD Detector (Gold Electrode, pH > 12) Mixing->Detector Alkaline Environment Waste Waste Detector->Waste

Figure 2: HPLC-PAD workflow with post-column NaOH addition for aminoglycoside detection.

Experimental Protocol

Chromatographic & Detection Parameters

Table 1: HPLC-PAD Operational Parameters

ParameterSpecification
Analytical Column End-capped Octadecylsilyl (C18) silica gel, 250 mm × 4.6 mm, 5 µm[7]
Column Temperature 30 °C
Mobile Phase A 1.8 g Octane sulfonic acid sodium salt + 20.0 g Na₂SO₄ in 1 L buffer (pH 3.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Gradient (optimized per EP monograph)
Analytical Flow Rate 1.0 mL/min
Post-Column Reagent 0.5 M NaOH (Strictly carbonate-free)
Post-Column Flow Rate 0.3 mL/min
Detector Pulsed Amperometric Detector (PAD)
Working Electrode Gold (Au)
Reference Electrode Ag/AgCl
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Dissolve 1.8 g of octane sulfonic acid sodium salt (ion-pairing agent) and 20.0 g of anhydrous sodium sulfate in 950 mL of HPLC-grade water.

  • Adjust the pH to exactly 3.0 using dilute sulfuric acid.

  • Add 50 mL of Acetonitrile, mix thoroughly, and filter through a 0.22 µm nylon membrane.

  • Degas via ultrasonication for 15 minutes. Causality: The ion-pairing agent increases the retention of the highly polar aminoglycosides on the non-polar C18 phase, allowing for the separation of closely related positional isomers.

Step 2: Post-Column Reagent Preparation (Critical Step)

  • Use commercially available 50% w/w NaOH solution (which precipitates out sodium carbonate) rather than NaOH pellets.

  • Dilute the required volume into degassed, ultra-pure water to achieve a 0.5 M concentration.

  • Immediately blanket the solution with Helium or Argon. Causality: Carbonate ions (formed when NaOH reacts with atmospheric CO₂) will cause severe baseline drift, increased background noise, and rapid fouling of the gold electrode[7].

Step 3: Sample & Standard Preparation

  • System Suitability Solution: Accurately weigh 5.0 mg of Amikacin standard and 5.0 mg of 3''-HABA Kanamycin A Sulfate standard. Dissolve in 50 mL of Mobile Phase A.

  • Test Solution: Weigh an amount of the Amikacin API or formulation equivalent to 50.0 mg of Amikacin. Dissolve and dilute to 10.0 mL with Mobile Phase A.

Step 4: System Equilibration & Execution

  • Purge both the analytical pump and the isocratic post-column pump.

  • Allow the column to equilibrate with the mobile phase for at least 45 minutes to ensure stable ion-pairing equilibrium.

  • Activate the post-column pump and wait 15 minutes for the PAD baseline to stabilize.

  • Execute the injection sequence.

Data Presentation & System Validation

To ensure the protocol operates as a self-validating system , System Suitability Testing (SST) is integrated as a mandatory gating mechanism. The electrochemical response of gold electrodes is highly sensitive to surface fouling. By injecting the resolution mixture prior to the sequence, the system validates both the chromatographic resolving power and the electrode's catalytic efficiency. If these parameters fail, the sequence must halt, preventing the generation of false-negative impurity profiles.

Table 2: Relative Retention Times (RRT) & Acceptance Criteria

CompoundApprox. RRTSystem Suitability / Acceptance Criteria
Kanamycin A 0.55Resolution (Rs) > 3.0 from adjacent peaks
Amikacin 1.00RSD of Peak Area < 2.0% (n=6)
3''-HABA Kanamycin A 1.25S/N Ratio > 10; Limit ≤ 0.5%
1,3-Di-HABA Kanamycin A 1.80Peak Symmetry 0.8 - 1.5; Limit ≤ 0.5%

Expert Troubleshooting Insights

  • Loss of Sensitivity / Peak Tailing: Over time, the gold working electrode will suffer from surface oxidation or adsorption of organic contaminants. Solution: Perform a mechanical polish using 0.05 µm alumina slurry, followed by a thorough rinse with ultra-pure water. Ensure the 4-potential cleaning waveform is actively engaged during runs[3].

  • Elevated Baseline Noise: Almost exclusively caused by carbonate contamination in the post-column NaOH or dissolved oxygen in the mobile phase. Solution: Remake the 0.5 M NaOH using a 50% w/w stock solution under an inert gas blanket. Ensure continuous helium sparging of the eluent tray[7].

  • Shifting Retention Times: Indicates incomplete equilibration of the ion-pairing agent (octane sulfonic acid) with the C18 stationary phase. Solution: Flush the column with the mobile phase for an extended period (up to 2 hours) before initiating the first injection.

References

Sources

protocol for using 3''-HABA Kanamycin A Sulfate reference standard

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Protocol for the Characterization and Quantification of 3''-HABA Kanamycin A Sulfate

Executive Summary & Scientific Context

In the semi-synthesis of Amikacin (1-N-[(S)-4-amino-2-hydroxybutyryl]kanamycin A), the acylation of Kanamycin A is intended to occur specifically at the N-1 position of the 2-deoxystreptamine ring. However, due to the presence of multiple reactive amino groups on the Kanamycin A scaffold, regioisomers are inevitably formed.

3''-HABA Kanamycin A (also known as Amikacin Impurity C in EP/BP contexts) results from the acylation of the amino group at the 3''-position (on the 3-amino-3-deoxy-D-glucose ring) rather than the N-1 position.

Why this Standard is Critical:

  • Therapeutic Index: Aminoglycosides have a narrow therapeutic window; impurities can contribute to nephrotoxicity without providing antimicrobial efficacy.

  • Analytical Challenge: 3''-HABA Kanamycin A is an isomer of Amikacin. They share the exact molecular weight (

    
    ) and very similar pKa values. Traditional RP-HPLC with UV detection fails due to the lack of chromophores and poor selectivity.[1]
    
  • Regulatory Compliance: Quantification of this specific isomer is required by major pharmacopoeias (USP, EP) using advanced detection methods.

This guide outlines a self-validating HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) protocol, the industry "Gold Standard" for this analysis.

Chemical Context & Handling

Structural Logic

The difficulty in separation arises from the structural similarity.[2] The HABA side chain [(S)-4-amino-2-hydroxybutyric acid] is attached to different rings.

  • Amikacin (Target): HABA on N-1 (Ring II - Deoxystreptamine).

  • 3''-HABA Impurity: HABA on N-3'' (Ring III - 3-amino-3-deoxy-D-glucose).

G KanaA Kanamycin A (Starting Material) Reaction Acylation Reaction KanaA->Reaction HABA HABA Donor (Activated Ester) HABA->Reaction Amikacin Amikacin (1-N-HABA) TARGET Reaction->Amikacin Major Product (N-1 attack) Impurity 3''-HABA Kanamycin A (Regioisomer) IMPURITY Reaction->Impurity Side Reaction (N-3'' attack)

Figure 1: Synthesis pathway illustrating the origin of the 3''-HABA regioisomer.

Handling Protocol (Crucial)

Aminoglycoside sulfates are extremely hygroscopic . Standard weighing errors can lead to assay values deviating by 5-10%.

  • Equilibration: Allow the reference standard vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Use an anti-static gun on the weighing boat and spatula.

  • Solvent: Dissolve immediately in degassed water. Do not leave the solid exposed on the balance pan for >30 seconds.

  • Storage: Store stock solutions at -20°C or lower. The solid standard must be kept at +4°C (or per CoA instructions) in a desiccator.

Primary Protocol: HPAEC-PAD Analysis[3][4][5][6]

This method utilizes the high pH stability of polymer columns to ionize the hydroxyl groups of the aminoglycoside (pKa ~12-13), allowing separation via anion exchange. Pulsed Amperometric Detection (PAD) oxidizes the amine/hydroxyl groups on a gold electrode, providing high sensitivity without derivatization.

Instrumentation & Conditions
ParameterSpecificationRationale
System Ion Chromatography System (e.g., Dionex ICS-5000/6000)Must be metal-free (PEEK flow path) to prevent metal contamination which poisons the PAD electrode.
Column CarboPac MA1 or PA1 (4 × 250 mm)Optimized for separation of mono/disaccharides and aminoglycosides at high pH.
Guard Column CarboPac Guard (4 × 50 mm)Protects analytical column from matrix fouling.
Column Temp 30°CMaintains reproducible retention times.
Flow Rate 0.5 mL/minStandard for MA1 columns to ensure interaction time.
Injection Vol 10 - 20 µLDepending on concentration (typically 10 µL).
Mobile Phase A: Water (18 MΩ)B: 1.0 M NaOHC: 1.0 M NaOAc (optional for gradient)NaOH ionizes the analytes; NaOAc acts as a "pusher" ion for elution.
Mobile Phase Preparation (The "Carbonate Trap")

Carbonate (


) is a potent displacer ion. Air exposure converts NaOH to Carbonate, shifting retention times drastically.
  • Use a dedicated plastic eluent bottle (polystyrene/polypropylene).

  • Degas 18 MΩ water for 20 mins using vacuum filtration or helium sparging.

  • Add 50% w/w NaOH solution (commercially available low-carbonate grade) to the water. Do not use pellets.

  • Blanket the eluent bottle with Helium or Nitrogen immediately.

The Gradient Program

Note: Aminoglycosides stick strongly. A clean-up step is mandatory.

Time (min)% A (Water)% B (1.0 M NaOH)% C (1.0 M NaOAc)Phase
0.0 76240Equilibration
2.0 76240Injection/Isocratic
30.0 76240Elution of Isomers
30.1 02080Column Clean-up
35.0 02080Clean-up Hold
35.1 76240Return to Start
50.0 76240Re-equilibration
Detection Waveform (Gold Electrode)

Standard Quadruple Potential Waveform (Ag/AgCl Reference).

  • E1 (Detection): +0.1 V (0 to 0.40s) — Current integration occurs here.

  • E2 (Oxidation): +2.0 V (0.41 to 0.42s) — Cleans the electrode surface.

  • E3 (Reduction): -0.6 V (0.43s) — Restores the gold oxide surface.

  • E4 (Reduction): -0.1 V (0.44 to 0.50s) — Stabilization.

Experimental Workflow & Logic

Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD System cluster_data Data Interpretation Standard 3''-HABA Standard (Weigh in dry box) Dissolution Dissolve in Degassed Water Standard->Dissolution Pump Pump (PEEK) Isocratic NaOH Dissolution->Pump Column Anion Exchange (CarboPac MA1) Pump->Column Cell PAD Cell (Au Electrode) Column->Cell Chrom Chromatogram Analysis Cell->Chrom Calc Resolution Calculation (Rs > 1.5) Chrom->Calc

Figure 2: Analytical workflow ensuring integrity from weighing to data processing.

System Suitability & Self-Validation

To ensure the data is trustworthy (Trustworthiness), the system must pass specific criteria before running samples.

The Critical Pair: The separation of Amikacin and 3''-HABA Kanamycin A is the system suitability defining parameter.

  • Retention Order:

    • Kanamycin A: ~4-6 min (Elutes first, least retained).

    • Amikacin: ~15-18 min.

    • 3''-HABA Kanamycin A: ~19-22 min (Slightly more retained than Amikacin due to pKa differences of the 3'' amine).

    • Note: Retention times vary based on NaOH concentration. Adjust %B to achieve separation.

  • Acceptance Criteria:

    • Resolution (

      
      ):  > 1.5 between Amikacin and 3''-HABA Kanamycin A.
      
    • Tailing Factor: 0.8 < T < 1.5.

    • RSD (Area): < 2.0% (n=6 injections).

Troubleshooting the Separation:

  • If peaks co-elute: Decrease the NaOH concentration (e.g., from 24% to 20%). Lower hydroxide concentration increases retention and resolution for these analytes.

  • If baseline is drifting: Check the reference electrode (Ag/AgCl) for bubbles or dryness.

Alternative Method (Legacy)

If HPAEC-PAD is unavailable, Ion-Pair RP-HPLC with ELSD can be used, though it is less robust for isomer separation.

  • Column: C18 (e.g., Zorbax SB-C18).

  • Mobile Phase: Water/Acetonitrile (90:10) containing Pentafluoropropionic acid (PFPA) or Heptafluorobutyric acid (HFBA) as the ion-pairing agent.

  • Mechanism: The volatile acid pairs with the amines, making the molecule hydrophobic enough to retain on C18.

  • Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection).

  • Warning: This method often shows lower resolution for the 3''-isomer compared to HPAEC.

References

  • European Pharmacopoeia (Ph. Eur.).Amikacin Monograph 01/2008:1289.
  • Zhang, F., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography.[1][3][][5][6] PMC (PubMed Central). Retrieved from [Link]

  • Antec Scientific. Introduction to HPAEC-PAD – Eluent Preparation. Retrieved from [Link]

Sources

Application Notes and Protocols: 3''-HABA Kanamycin A Sulfate for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Aminoglycoside Resistance in Pharmaceutical Quality Control

Aminoglycoside antibiotics, such as Kanamycin A, remain a critical component of the therapeutic arsenal against severe bacterial infections. Their mechanism of action involves binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis and ultimately leads to cell death[1][2][3][4][5]. However, the emergence and spread of antibiotic resistance, primarily through the production of aminoglycoside-modifying enzymes (AMEs), pose a significant threat to their clinical efficacy. In the context of pharmaceutical manufacturing and quality control, the presence of these resistance-conferring enzymes in production strains or as contaminants can compromise the integrity and potency of aminoglycoside-based active pharmaceutical ingredients (APIs).

AMEs are broadly classified into three major groups based on their mode of action: aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs)[6][7]. These enzymes catalyze the transfer of acetyl, phosphoryl, or nucleotidyl groups, respectively, to specific hydroxyl or amino moieties on the aminoglycoside structure. This modification sterically hinders the antibiotic's ability to bind to its ribosomal target, rendering it ineffective.

One of the most clinically significant AMEs is the 4'-O-nucleotidyltransferase (ANT(4')), which inactivates Kanamycin A by catalyzing the transfer of an adenylyl group from ATP to the 4'-hydroxyl group of the antibiotic[8]. The detection and quantification of such enzymatic activities are paramount in ensuring the quality and safety of pharmaceutical products. Traditional methods for detecting AMEs often rely on cumbersome and time-consuming techniques such as chromatography, mass spectrometry, or radio-labeled assays. This application note details a robust and streamlined approach utilizing 3''-(L-4-amino-2-hydroxybutyryl) Kanamycin A Sulfate (3''-HABA Kanamycin A Sulfate) as a novel chromogenic substrate for the rapid and sensitive detection of aminoglycoside nucleotidyltransferase activity.

Principle of the Assay: Chromogenic Detection of ANT(4') Activity

The use of 3''-HABA Kanamycin A Sulfate in a colorimetric assay for ANT(4') activity represents a significant advancement in the quality control of aminoglycoside production. This synthetic derivative of Kanamycin A incorporates a 3''-hydroxyaminobutyric acid (HABA) moiety[9]. While direct chromogenic properties of the HABA group upon enzymatic modification are not extensively documented in readily available literature, the principle of this assay is based on a coupled enzymatic reaction.

The proposed assay leverages the specificity of ANT(4') for its Kanamycin A substrate. The enzymatic transfer of a nucleotide monophosphate (NMP) from a nucleotide triphosphate (NTP) to the 4'-hydroxyl group of 3''-HABA Kanamycin A by ANT(4') results in the release of pyrophosphate (PPi). This released PPi can then be quantified using a coupled enzymatic reaction that leads to a detectable color change.

One established method for the colorimetric quantification of PPi involves a multi-enzyme system. In this system, pyrophosphate is first converted to ATP by ATP sulfurylase in the presence of adenosine 5'-phosphosulfate (APS). The newly formed ATP is then used by firefly luciferase to generate light, or it can be coupled to a glucose-hexokinase/glucose-6-phosphate dehydrogenase system to produce NADPH, which can be measured spectrophotometrically. A more direct colorimetric approach involves the use of a PPi-dependent phosphofructokinase, which ultimately leads to the reduction of a tetrazolium salt to a colored formazan product.

The presence of the HABA group on the 3'' position of the Kanamycin A molecule is crucial for its use as a specific substrate, potentially influencing its interaction with the active site of the ANT(4') enzyme. This modification allows for the differentiation of enzymatic activity on the modified substrate from the unmodified Kanamycin A, which might be present in the test sample.

Experimental Workflow and Logical Relationships

workflow cluster_prep Sample Preparation cluster_assay Enzymatic Reaction cluster_detection Chromogenic Detection cluster_analysis Data Analysis Sample Pharmaceutical Sample (e.g., cell lysate, fermentation broth) Extraction Enzyme Extraction/ Purification (optional) Sample->Extraction Reaction_Mix Incubation Extraction->Reaction_Mix Reagents Assay Buffer 3''-HABA Kanamycin A Sulfate ATP (or other NTP) Reagents->Reaction_Mix Coupling_Enzymes Coupled Enzyme System (e.g., PPi detection kit) Reaction_Mix->Coupling_Enzymes Color_Development Color Development Coupling_Enzymes->Color_Development Measurement Spectrophotometric Measurement Color_Development->Measurement Quantification Quantification of ANT(4') Activity Measurement->Quantification Standard_Curve Standard Curve (known PPi concentrations) Standard_Curve->Quantification

Figure 1. Experimental workflow for the detection of ANT(4') activity using 3''-HABA Kanamycin A Sulfate.

Detailed Protocols

Protocol 1: Preparation of Reagents

1.1. Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

ReagentFinal ConcentrationAmount for 100 mL
HEPES50 mM1.19 g
MgCl₂·6H₂O10 mM0.203 g
Dithiothreitol (DTT)1 mM0.015 g
Nuclease-free water-to 100 mL
  • Dissolve HEPES and MgCl₂ in approximately 80 mL of nuclease-free water.

  • Adjust the pH to 7.5 with 1 M NaOH.

  • Add DTT and dissolve completely.

  • Bring the final volume to 100 mL with nuclease-free water.

  • Store at 4°C for up to one month.

1.2. 3''-HABA Kanamycin A Sulfate Stock Solution (10 mM)

ReagentFinal ConcentrationAmount for 10 mL
3''-HABA Kanamycin A Sulfate10 mM6.85 mg (assuming xH₂SO₄ with MW ~684.7 g/mol )
Nuclease-free water-10 mL
  • Accurately weigh the 3''-HABA Kanamycin A Sulfate powder.

  • Dissolve in nuclease-free water to the final volume.

  • Store in aliquots at -20°C.

1.3. ATP Stock Solution (100 mM)

ReagentFinal ConcentrationAmount for 10 mL
Adenosine 5'-triphosphate (ATP), disodium salt100 mM0.551 g
Nuclease-free water-10 mL
  • Dissolve ATP in nuclease-free water.

  • Adjust the pH to 7.0 with 1 M NaOH.

  • Store in aliquots at -20°C.

1.4. Pyrophosphate (PPi) Standard Stock Solution (100 mM)

ReagentFinal ConcentrationAmount for 10 mL
Sodium Pyrophosphate decahydrate100 mM0.446 g
Nuclease-free water-10 mL
  • Dissolve sodium pyrophosphate in nuclease-free water.

  • Store in aliquots at -20°C.

Protocol 2: Enzymatic Assay for ANT(4') Activity

This protocol is designed for a 96-well microplate format.

2.1. Preparation of the Reaction Mixture

  • For each reaction, prepare a master mix containing:

    • 5 µL of 10x Assay Buffer

    • 5 µL of 10 mM 3''-HABA Kanamycin A Sulfate

    • 5 µL of 10 mM ATP

    • 25 µL of nuclease-free water

  • This provides a total volume of 40 µL per well.

2.2. Enzyme Reaction

  • Pipette 40 µL of the reaction master mix into each well of a 96-well plate.

  • Add 10 µL of the enzyme sample (e.g., diluted cell lysate, purified enzyme) to each well. For a negative control, add 10 µL of the corresponding buffer used for the enzyme sample.

  • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.

Protocol 3: Colorimetric Detection of Pyrophosphate

This protocol utilizes a commercially available colorimetric pyrophosphate assay kit. Follow the manufacturer's instructions. A general outline is provided below.

3.1. Preparation of PPi Standards

  • Prepare a series of PPi standards by diluting the 100 mM stock solution in 1x Assay Buffer. A typical concentration range would be 0, 10, 20, 40, 60, 80, and 100 µM.

3.2. Colorimetric Reaction

  • After the enzymatic reaction is complete, add the detection reagents from the pyrophosphate assay kit to each well, including the standards.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (typically 10-30 minutes) to allow for color development.

3.3. Spectrophotometric Measurement

  • Measure the absorbance of each well at the wavelength recommended by the kit manufacturer (e.g., around 600 nm for formazan-based assays).

Data Analysis and Interpretation

  • Standard Curve: Plot the absorbance values of the PPi standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. A good standard curve should have an R² value > 0.99.

  • Quantification of PPi: Use the equation from the standard curve to calculate the concentration of PPi produced in each enzyme reaction well.

  • Calculation of ANT(4') Activity: The specific activity of the ANT(4') enzyme can be calculated using the following formula:

    Specific Activity (U/mg) = (PPi produced (µmol) / (Incubation time (min) x Amount of protein (mg)))

    Where 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyrophosphate per minute under the specified assay conditions.

Mechanism of Aminoglycoside Inactivation by ANT(4')

reaction_mechanism cluster_reactants Reactants cluster_products Products Kanamycin 3''-HABA Kanamycin A Enzyme ANT(4') Enzyme Kanamycin->Enzyme Binds to active site ATP ATP ATP->Enzyme Provides adenylyl group & energy Modified_Kanamycin 4'-O-adenylyl-3''-HABA Kanamycin A (Inactive) Enzyme->Modified_Kanamycin Catalyzes adenylylation PPi Pyrophosphate (PPi) Enzyme->PPi Releases

Figure 2. Mechanism of 3''-HABA Kanamycin A inactivation by ANT(4').

Trustworthiness and Self-Validating System

The reliability of this assay is ensured through several key aspects:

  • Specificity of the Substrate: The use of a modified Kanamycin A derivative provides specificity for aminoglycoside-modifying enzymes.

  • Quantitative Readout: The colorimetric detection of pyrophosphate allows for a quantitative measurement of enzyme activity, which is essential for quality control applications.

  • Inclusion of Controls: The protocol includes the use of negative controls (no enzyme) to account for any background signal and positive controls (known active enzyme) to validate the assay performance.

  • Standard Curve: The generation of a standard curve with known concentrations of pyrophosphate ensures the accuracy and linearity of the detection method.

Conclusion

The application of 3''-HABA Kanamycin A Sulfate in a coupled colorimetric assay provides a rapid, sensitive, and quantitative method for the detection of aminoglycoside nucleotidyltransferase activity. This approach offers a significant improvement over traditional methods, enabling high-throughput screening and robust quality control in pharmaceutical manufacturing. The detailed protocols and principles outlined in this application note provide a framework for researchers, scientists, and drug development professionals to implement this valuable tool in their quality control workflows, ultimately contributing to the safety and efficacy of aminoglycoside antibiotics.

References

  • Blanchaert, B., et al. (2017). Assay development for aminoglycosides by HPLC with direct UV detection.
  • Gunawardana, G., et al. (1997). The identification of 1, 6'-and 1, 3"-Di-N-(L-4-amino-2-hydroxybutyryI) derivatives of kanamycin as synthetic byproducts of amikacin. The Journal of Antibiotics, 50(10), 887-889.
  • LCGC International. (2020). LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin. [Link]

  • Umezawa, H. (1957). A new antibiotic, kanamycin. The Journal of Antibiotics, Series A, 10(5), 181-188.
  • Wikipedia. Kanamycin A. [Link]

  • Creative Diagnostics. A Comprehensive Guide to Kanamycin. [Link]

  • PubChem. Kanamycin. [Link]

  • O'Brien, J. (2024). Pharmacology of Kanamycin ; Pharmacokinetics, Mechanism of action, Uses, Effects. [Link]

  • Bastida, A., et al. (2016). Selective modification of the 3''-amino group of kanamycin prevents significant loss of activity in resistant bacterial strains. Organic & Biomolecular Chemistry, 14(2), 644-652.
  • Le Goffic, F., et al. (1976). [ANT(4')I: a new aminoglycoside nucleotidyltransferase found in "staphylococcus aureus" (author's transl)]. Annales de microbiologie, 127(3), 391-399.
  • ResearchGate. Efficiency of different aminoglycosides as substrates for ANT(4 )JIa.... [Link]

  • Moro, F., et al. (2019). Theoretical Studies on Mechanism of Inactivation of Kanamycin A by 4′-O-Nucleotidyltransferase. Frontiers in Chemistry, 7, 47.
  • Agilent. (2015). Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC. [Link]

  • Ramirez, M. S., & Tolmasky, M. E. (2010). Aminoglycoside modifying enzymes. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 13(6), 151–171.
  • Amoroso, A. M., & Gutkind, G. O. (1998). Chromogenic detection of aminoglycoside phosphotransferases. Antimicrobial agents and chemotherapy, 42(4), 971–973.
  • Ryan, J. A. (1984). Colorimetric determination of gentamicin, kanamycin, tobramycin, and amikacin aminoglycosides with 2,4-dinitrofluorobenzene. Journal of pharmaceutical sciences, 73(9), 1301–1302.
  • Shakil, S., & Khan, A. U. (2010). Aminoglycoside-modifying enzymes: a growing threat to the treatment of infectious diseases. Expert review of anti-infective therapy, 8(12), 1433–1442.
  • Omar, M. A., et al. (2013). Validated spectrophotometric methods for determination of certain aminoglycosides in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 3(3), 151-161.

Sources

Application Note & Protocol: A Comprehensive Guide to the Quantitative Analysis of Amikacin Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for the quantitative analysis of impurities in Amikacin, a critical semi-synthetic aminoglycoside antibiotic. We delve into the regulatory landscape, the nature of Amikacin impurities, and robust analytical methodologies for their detection and quantification. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, step-by-step protocols to ensure the safety, efficacy, and regulatory compliance of Amikacin products.

Introduction: The Criticality of Impurity Profiling in Amikacin

Amikacin, derived from Kanamycin A, is a potent antibiotic used against a wide range of severe Gram-negative bacterial infections.[1][2] Its semi-synthetic nature, involving the acylation of the Kanamycin A amino group with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA), introduces a spectrum of potential impurities.[3] These can include starting materials, by-products, intermediates, degradation products, and reagents used during synthesis.[4][5] The presence of these impurities, even in trace amounts, can significantly impact the safety and therapeutic efficacy of the final drug product. Therefore, rigorous analytical control is paramount.

The analytical challenge in Amikacin impurity profiling lies in the structural similarity of the impurities to the active pharmaceutical ingredient (API) and the inherent lack of a strong UV chromophore in the aminoglycoside structure.[6][7] This necessitates the use of specialized analytical techniques and often derivatization to achieve the required sensitivity and specificity.

This guide will navigate these challenges by providing a robust framework for the quantitative analysis of Amikacin impurities, grounded in established scientific principles and regulatory expectations.

Regulatory Framework: Adherence to ICH Guidelines

The International Council for Harmonisation (ICH) provides a globally recognized framework for the control of impurities in pharmaceutical products. The key guidelines relevant to Amikacin impurity analysis are:

  • ICH Q3A (R2): Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identifying, and qualifying impurities in the active pharmaceutical ingredient (API).[8][9]

  • ICH Q3B (R2): Impurities in New Drug Products: This guideline addresses impurities that arise during the manufacturing process of the final drug product, including degradation products.[10]

  • ICH Q2 (R2): Validation of Analytical Procedures: This guideline provides a comprehensive framework for validating analytical methods to ensure they are suitable for their intended purpose, covering parameters such as accuracy, precision, specificity, linearity, and range.[11]

Table 1: ICH Q3A/B Thresholds for Reporting, Identification, and Qualification of Impurities

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10%0.15%
> 2 g/day 0.03%0.05%0.05%

Note: These thresholds are general guidelines and may be adjusted based on scientific rationale and the specific risk associated with an impurity.[12]

Common Impurities in Amikacin

The European Pharmacopoeia (EP) specifies several known impurities for Amikacin.[6][13] These impurities can arise from the manufacturing process or degradation.[5] Understanding the potential impurities is the first step in developing a robust analytical control strategy.

Table 2: Common Amikacin Impurities Listed in the European Pharmacopoeia

ImpurityName
Impurity A4-O-(3-Amino-3-deoxy-α-D-glucopyranosyl)-6-O-(6-amino-6-deoxy-α-D-glucopyranosyl)-1-N-[(2S)-4-amino-2-hydroxybutanoyl]-2-deoxy-L-streptamine
Impurity BAmikacin EP Impurity B
Impurity CAmikacin EP Impurity C
Impurity DKanamycin A
Impurity EAmikacin EP Impurity E
Impurity FAmikacin EP Impurity F
Impurity GAmikacin EP Impurity G
Impurity HAmikacin EP Impurity H
Impurity IAmikacin impurity I

Note: This is not an exhaustive list, and other process-related or degradation impurities may be present. Reference standards for these impurities are available from pharmacopeial sources.[1][13][14]

Analytical Methodologies for Quantitative Analysis

Due to the lack of a significant chromophore, direct UV detection of Amikacin and its impurities is challenging.[7] Therefore, several advanced analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC) with Pre- or Post-Column Derivatization

HPLC is the workhorse for impurity profiling. To overcome the detection challenge, derivatization is often employed.

  • Pre-column Derivatization: The sample is reacted with a derivatizing agent before injection into the HPLC system. A common approach is the Hantzsch condensation reaction, which forms a stable, colored product that can be detected by a standard UV-Vis or Diode Array Detector (DAD).[15][16][17]

  • Post-column Derivatization: The separation of Amikacin and its impurities occurs first, followed by the introduction of a derivatizing reagent into the eluent stream before it reaches the detector.

HPLC with Advanced Detection Techniques
  • Charged Aerosol Detection (CAD): CAD is a universal detector that provides a response proportional to the mass of the analyte, independent of its optical properties.[7] This makes it highly suitable for the analysis of non-chromophoric compounds like aminoglycosides.

  • Pulsed Amperometric Detection (PAD): HPAE-PAD is a sensitive and selective method for the direct detection of aminoglycosides without derivatization.[3]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and specificity, allowing for the identification and quantification of impurities based on their mass-to-charge ratio.[18][19] This is particularly useful for identifying unknown impurities.

Detailed Application Protocols

The following protocols are provided as a starting point and should be validated according to ICH Q2(R2) guidelines for your specific application.[11]

Protocol 1: Quantitative Analysis of Amikacin Impurities using HPLC with Pre-Column Derivatization (Hantzsch Reaction)

This protocol is based on the principle of forming a chromophore through a condensation reaction, enabling UV detection.[15]

A. Materials and Reagents:

  • Amikacin Sulfate Reference Standard and Sample

  • Amikacin Impurity Reference Standards (e.g., Kanamycin A)

  • Acetonitrile (HPLC grade)

  • Sodium Acetate Buffer (0.1 M, pH 5.0)

  • Hantzsch Reagent (prepared by mixing acetylacetone, formaldehyde, and ammonium acetate)

  • Water (HPLC grade)

  • Spherisorb C18 ODS2 column (250 x 4.6 mm, 5 µm) or equivalent[17]

B. Instrumentation:

  • HPLC system with a UV-Vis or DAD detector

  • Analytical balance

  • pH meter

  • Water bath

C. Experimental Workflow:

HPLC_PreColumn_Derivatization cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Amikacin Sample in Water deriv Add Hantzsch Reagent to Samples & Standards prep_sample->deriv prep_std Dissolve Amikacin & Impurity Standards in Water prep_std->deriv heat Heat in Water Bath deriv->heat inject Inject Derivatized Solution into HPLC heat->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at ~330 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Impurities using External Standard Method integrate->quantify

Caption: Workflow for HPLC with pre-column derivatization.

D. Step-by-Step Protocol:

  • Preparation of Solutions:

    • Mobile Phase: Prepare a mixture of acetonitrile and 0.1 M sodium acetate buffer (pH 5.0) in a ratio of 25:75 (v/v).[17] Filter and degas.

    • Standard Solutions: Accurately weigh and dissolve Amikacin Sulfate and individual impurity reference standards in water to prepare stock solutions. Further dilute to achieve a working concentration (e.g., for impurities, around the reporting threshold).

    • Sample Solution: Accurately weigh and dissolve the Amikacin sample in water to a known concentration.

  • Derivatization Procedure:

    • To an aliquot of each standard and sample solution, add the Hantzsch reagent.

    • Heat the mixture in a water bath at a specified temperature and time (e.g., 95°C for 15 minutes) to facilitate the reaction.

    • Cool the solutions to room temperature.

  • HPLC Conditions:

    • Column: Spherisorb C18 ODS2 (250 x 4.6 mm, 5 µm)[17]

    • Mobile Phase: Acetonitrile: 0.1 M Sodium Acetate Buffer (pH 5.0) (25:75, v/v)[17]

    • Flow Rate: 2.0 mL/min[15]

    • Column Temperature: 35°C[15]

    • Detection Wavelength: Approximately 330 nm[15]

    • Injection Volume: 20 µL

  • Data Analysis:

    • Identify the peaks corresponding to Amikacin and its impurities based on the retention times of the reference standards.

    • Calculate the concentration of each impurity in the sample using the external standard method.

Protocol 2: Quantitative Analysis using HPLC with Charged Aerosol Detection (CAD)

This protocol offers a universal detection approach, eliminating the need for derivatization.[7]

A. Materials and Reagents:

  • Amikacin Sulfate Reference Standard and Sample

  • Amikacin Impurity Reference Standards

  • Heptafluorobutyric acid (HFBA)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

B. Instrumentation:

  • HPLC system equipped with a Charged Aerosol Detector (CAD)

  • Analytical balance

C. Experimental Workflow:

HPLC_CAD cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Amikacin Sample in Mobile Phase inject Inject Solution into HPLC prep_sample->inject prep_std Dissolve Amikacin & Impurity Standards in Mobile Phase prep_std->inject separate Gradient Separation on HILIC Column inject->separate detect Charged Aerosol Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Impurities using External Standard Method integrate->quantify

Caption: Workflow for HPLC with Charged Aerosol Detection.

D. Step-by-Step Protocol:

  • Preparation of Solutions:

    • Mobile Phase A: Water with a low concentration of an ion-pairing agent like HFBA.

    • Mobile Phase B: Acetonitrile.

    • Standard Solutions: Prepare stock and working solutions of Amikacin and its impurities in the initial mobile phase composition.

    • Sample Solution: Prepare the Amikacin sample solution in the initial mobile phase composition.

  • HPLC-CAD Conditions:

    • Column: A HILIC column suitable for polar compounds.

    • Mobile Phase: A gradient elution program starting with a high percentage of acetonitrile and gradually increasing the aqueous mobile phase.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or slightly elevated.

    • CAD Settings: Optimize nebulizer temperature and gas flow rate according to the manufacturer's recommendations.

  • Data Analysis:

    • Identify and quantify impurities using the external standard method. The response of CAD is generally non-linear, so a multi-point calibration curve is recommended for accurate quantification.

Method Validation: A Self-Validating System

Any analytical method used for impurity quantification must be validated according to ICH Q2(R2) guidelines to ensure its reliability.[11]

Table 3: Key Validation Parameters for Impurity Quantification Methods

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).Peak purity analysis, resolution > 2 between adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and analytical response over a defined range.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.For impurities: from the reporting threshold to 120% of the specification limit.[20]
Accuracy The closeness of the test results to the true value.Recovery of spiked impurities should be within 80-120%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 15% at the limit of quantification.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ~10.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ~3.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.Assess the effect of minor changes in mobile phase composition, pH, flow rate, etc.

Conclusion

The quantitative analysis of Amikacin impurities is a multifaceted task that requires a deep understanding of the regulatory landscape, the nature of the impurities, and the appropriate analytical technologies. By implementing robust and validated HPLC methods, whether with derivatization or advanced detection techniques like CAD or MS, researchers and drug developers can ensure the quality, safety, and efficacy of Amikacin products. The protocols and guidelines presented in this document provide a solid foundation for establishing a comprehensive impurity control strategy, ultimately safeguarding patient health.

References

  • International Council for Harmonisation. (2024, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Pharmaffiliates. Amikacin-Impurities.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • SynThink. Amikacin EP Impurities and Related Compounds.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances.
  • ResearchGate. Impurities A, B, C, D, E, G, H and I of amikacin as described in the European pharmacopoeia.
  • ThermoFisher Scientific. A Sensitive Method for Direct Analysis of Impurities in Apramycin and Other Aminoglycoside Antibiotics Using Charged Aerosol Detection.
  • International Council for Harmonisation. ICH harmonised tripartite guideline - impurities in new drug products.
  • International Council for Harmonisation. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • Bibliomed. (2019, November 4). Challenges in the development of analytical test procedure for aminoglycosides: A critical review.
  • Sigma-Aldrich. Amikacin impurity I European Pharmacopoeia (EP) Reference Standard.
  • ASEAN. ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES.
  • MDPI. (2023, April 8). Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review.
  • LCGC International. (2020, November 11). LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures.
  • Veeprho. Amikacin Impurities and Related Compound.
  • Wiley Online Library. (2021, July 20). Aminoglycosides in Food: Recent Updates on the Pretreatment and Analysis Methods.
  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
  • Springer. (2025, August 7). Separation and Characterization of Unknown Impurities in Amikacin Sulfate by HPLC–MS n.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Academia.edu. (PDF) Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization.
  • FSIS.USDA.gov. CLG-AMG1.03 Confirmation of Aminoglycosides by HPLC-MS/MS.
  • U.S. Food and Drug Administration. (2014, February 19). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • R Discovery. (2020, September 8). A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent.
  • Oxford Academic. (2013, September 4). Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization.
  • Semantic Scholar. (2016, January 15). Quantitative Determination of Amikacin Sulfate using Vanillin from pure and commercial brands available in Pakistan.
  • Google Patents. CN103512965A - Detection method for impurities in amikacin sulfate injection.
  • PMC. (2020, September 8). A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent.
  • National Center for Biotechnology Information. Amikacin.
  • Drugs.com. (2025, June 9). Amikacin Monograph for Professionals.
  • RxList. Amikin (Amikacin): Side Effects, Uses, Dosage, Interactions, Warnings.
  • Australian and New Zealand Neonatal Network. (2021). Amikacin.

Sources

Crafting a Stability-Indicating Method for Amikacin: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for a Stability-Indicating Method for Amikacin

Amikacin, a semi-synthetic derivative of kanamycin A, is a potent aminoglycoside antibiotic with a broad spectrum of activity against serious Gram-negative bacterial infections, including those caused by strains resistant to other aminoglycosides.[1][2][3] Its mechanism of action involves irreversible binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis and leads to bacterial cell death.[1][2][4] The chemical integrity of Amikacin is paramount to its safety and efficacy. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a validated stability-indicating analytical method is a regulatory necessity and a critical tool in drug development and quality control.

This guide provides a comprehensive framework for developing and validating a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for Amikacin. As Amikacin lacks a significant chromophore for direct UV detection, this protocol will focus on a pre-column derivatization approach, a common and effective strategy for quantifying such compounds.[5][6]

PART 1: Foundational Knowledge and Pre-Method Development

A thorough understanding of Amikacin's physicochemical properties and degradation pathways is the bedrock of successful method development.

Physicochemical Properties of Amikacin Sulfate

Amikacin is typically used as its sulfate salt, which exists as a white to yellowish-white crystalline powder.[1] Its key properties are summarized below:

PropertyDescriptionSource(s)
Molecular Formula C22H43N5O13[3][7]
Molecular Weight 585.6 g/mol [7]
Solubility Very soluble in water; practically insoluble in ethanol and acetone.[1][7]
pKa 6.7, 8.4, 8.4, 8.9[7]
Appearance White to yellowish-white crystalline powder.[1]
pH (in solution) Commercial injections typically have a pH between 3.5 and 5.5.
Anticipated Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and to ensure the analytical method can separate them from the intact drug.[8] For Amikacin, the primary degradation pathways to investigate are:

  • Hydrolysis: Amikacin is susceptible to both acidic and alkaline hydrolysis, which can cleave its glycosidic bonds.[9]

  • Oxidation: The presence of amino and hydroxyl groups makes Amikacin prone to oxidative degradation.[10]

  • Photolysis: Exposure to light can induce degradation.[10]

  • Thermal Degradation: Elevated temperatures can accelerate degradation processes.[9][10]

A key degradation pathway under basic conditions involves the loss of the acetylated group, resulting in a kanamycin-like molecule.[9][11]

PART 2: Experimental Protocols

This section details the step-by-step protocols for forced degradation studies, method development, and validation.

Protocol: Forced Degradation Studies

Objective: To generate potential degradation products of Amikacin under various stress conditions to ensure the specificity of the analytical method.

Materials:

  • Amikacin Sulfate reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • High-purity water

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of Amikacin in 0.1 M HCl.

    • Heat the solution at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Prepare a solution of Amikacin in 0.1 M NaOH.

    • Maintain the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Prepare a solution of Amikacin in 3% H2O2.

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Expose solid Amikacin powder to dry heat (e.g., 105°C) for a specified period.

    • Also, prepare a solution of Amikacin in water and heat it at 80°C.

    • At each time point, sample the solid or solution and prepare for analysis.

  • Photolytic Degradation:

    • Expose a solution of Amikacin and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, prepare the samples for analysis.

A visual representation of the forced degradation workflow is provided below.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_process Sample Processing cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 80°C) Neutralize Neutralization (if applicable) Acid->Neutralize Base Base Hydrolysis (0.1M NaOH, RT) Base->Neutralize Oxidation Oxidation (3% H2O2, RT) Dilute Dilution Oxidation->Dilute Thermal Thermal Degradation (Solid & Solution, 80°C) Thermal->Dilute Photo Photolytic Degradation (ICH Q1B) Photo->Dilute Neutralize->Dilute Derivatization Pre-column Derivatization Dilute->Derivatization HPLC HPLC Analysis Derivatization->HPLC Amikacin Amikacin API Amikacin->Acid Amikacin->Base Amikacin->Oxidation Amikacin->Thermal Amikacin->Photo

Caption: Workflow for Forced Degradation Studies of Amikacin.
Protocol: HPLC Method Development and Optimization

Objective: To develop a selective, sensitive, and robust HPLC method for the quantification of Amikacin and its degradation products.

Rationale for Pre-column Derivatization: Amikacin lacks a chromophore, making direct UV detection challenging.[5][6] Pre-column derivatization with a reagent that introduces a chromophore allows for sensitive UV detection. A commonly used and effective derivatizing agent is 2,4-dinitrofluorobenzene (DNFB) or similar reagents.[12]

Initial Chromatographic Conditions (Starting Point):

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for a wide range of compounds.
Mobile Phase Acetonitrile:Acetate Buffer (pH 5.0)A common reversed-phase mobile phase, the buffer helps to control the ionization of Amikacin.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection Wavelength To be determined based on the derivatizing agent's absorbance maximum.
Column Temperature 35°CCan improve peak shape and reduce viscosity.[10]
Injection Volume 20 µLA typical injection volume.

Optimization Strategy:

  • Mobile Phase Composition: Vary the ratio of acetonitrile to buffer to achieve optimal separation between the derivatized Amikacin peak and any degradation product peaks.

  • pH of the Buffer: Adjust the pH of the aqueous phase to fine-tune the retention time and peak shape of the derivatized Amikacin.

  • Flow Rate: Adjust the flow rate to optimize resolution and analysis time.

  • Column Temperature: Evaluate the effect of temperature on peak shape and resolution.

Protocol: Method Validation

Method validation must be performed in accordance with ICH Q2(R2) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[13][14]

Validation Parameters and Acceptance Criteria:

ParameterPurposeAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.The Amikacin peak should be well-resolved from all other peaks (degradation products, derivatizing agent, etc.). Peak purity analysis should confirm the homogeneity of the Amikacin peak.
Linearity To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration).
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.The range should cover the expected concentrations in the samples to be analyzed.
Accuracy The closeness of the test results obtained by the method to the true value.The mean recovery should be within 98.0% to 102.0% at different concentration levels.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability (intra-day precision): RSD ≤ 2.0%. Intermediate Precision (inter-day and inter-analyst): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The results should not be significantly affected by minor changes in parameters such as mobile phase composition, pH, flow rate, and column temperature.
Solution Stability To evaluate the stability of the analyte in the prepared sample solutions.The analyte should be stable in the analytical solution for a defined period under specified storage conditions (e.g., room temperature, refrigerated).

A schematic of the method development and validation lifecycle is presented below.

Method_Development_Validation cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_imp Implementation PreDev Pre-Development (Literature Review, Amikacin Properties) ForcedDeg Forced Degradation Studies PreDev->ForcedDeg MethodOpt Chromatographic Method Optimization ForcedDeg->MethodOpt Specificity Specificity MethodOpt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability Routine Routine Analysis Stability->Routine Reval Re-validation (as needed) Routine->Reval

Caption: Lifecycle of Stability-Indicating Method Development and Validation.

PART 3: Data Interpretation and Discussion

Successful development of a stability-indicating method for Amikacin will yield a robust analytical procedure capable of accurately quantifying the drug and separating it from any degradation products.

Expected Outcomes from Forced Degradation:

  • Acid and Base Hydrolysis: Expect to see the formation of polar degradation products due to the cleavage of glycosidic linkages. The method should be able to resolve these from the parent Amikacin peak.

  • Oxidation: Oxidative stress may lead to a variety of degradation products. The chromatogram should show distinct peaks for these products, separate from Amikacin.

  • Thermal and Photolytic Stress: These conditions may result in a general decrease in the Amikacin peak area with the appearance of smaller, well-resolved impurity peaks.

The validation results should confirm that the method is specific, linear, accurate, precise, and robust within the defined range. A successful validation provides a high degree of assurance that the method will consistently produce reliable data for its intended application in stability studies and quality control.

Conclusion

The development and validation of a stability-indicating method for Amikacin is a meticulous process that requires a deep understanding of the molecule's properties, potential degradation pathways, and regulatory requirements. By following the protocols and principles outlined in this guide, researchers and scientists can establish a reliable analytical method that is crucial for ensuring the quality, safety, and efficacy of Amikacin-containing drug products throughout their shelf life.

References

  • United States Pharmacopeia. (2006).
  • Maheshwari, M. L., Memon, N., Memon, A. A., Khuhawar, M. Y., & Memon, A. H. (2020). A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. Future Journal of Pharmaceutical Sciences, 6(1), 89.
  • SciELO. (2016). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. Brazilian Journal of Pharmaceutical Sciences, 52(4).
  • United States Pharmacopeia. (2025).
  • VPI. (n.d.).
  • European Journal of Hospital Pharmacy. (2022). Therapeutic drug monitoring of amikacin: quantification in plasma by liquid chromatography-tandem mass spectrometry and work experience of clinical pharmacists. European Journal of Hospital Pharmacy, 29(e1), e43-e48.
  • Academic Medical Journal. (2024). therapeutic drug monitoring of amikacin. Academic Medical Journal, 2(2).
  • R Discovery. (2020). A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. Future Journal of Pharmaceutical Sciences, 6(1).
  • Pharmaceutical Methods. (2016). Analysis of Amikacin in Human Serum By UHPLC with Fluorescence Detector Using Chloro-Formate Reagent With Glycine. Pharmaceutical Methods, 7(4).
  • Bentham Science. (2019). Development and Validation of a Pre-Column Derivatization HPLC Method for the Assay of Amikacin Sulfate in Pure and Parenteral Dosage Forms. Current Pharmaceutical Analysis, 15(5), 534-543.
  • United States Pharmacopeia. (n.d.).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Amikacin Stability in Experimental Setups.
  • ResearchGate. (2016). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms.
  • National Center for Biotechnology Information. (n.d.). Amikacin. PubChem. Retrieved from [Link]

  • ResearchGate. (2016). Validation of the formulation process of the injection amikacin 500 mg.
  • United States Pharmacopeia. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • PubMed. (2014). Liquid chromatographic determination of amikacin sulphate after pre-column derivatization.
  • PharmaValidated. (n.d.).
  • International Council for Harmonisation. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. (2023). ICH Q2(R2)
  • HMR Labs. (2024).
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). amikacin. Retrieved from [Link]

  • Drugs.com. (2026).
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • Journal of Applied Pharmaceutical Science. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients in Yogyakarta Indonesia. Journal of Applied Pharmaceutical Science, 14(03), 133-141.
  • Wikipedia. (n.d.). Amikacin. Retrieved from [Link]

  • LCGC International. (2020). LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin.
  • European Journal of Hospital Pharmacy. (2026). Therapeutic drug monitoring of amikacin: quantification in plasma by liquid chromatography-tandem mass spectrometry and work exp.

Sources

Application Notes & Protocols: Strategic Use of 3''-HABA Kanamycin A Sulfate in Regulatory Submissions for Amikacin

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals in the Pharmaceutical Industry.

Abstract: This comprehensive guide details the strategic application of 3''-HABA Kanamycin A Sulfate as a critical reference standard in the regulatory submission of Amikacin, a broad-spectrum aminoglycoside antibiotic. We provide an in-depth analysis of its origin as a process-related impurity, its physicochemical characterization, and validated analytical protocols for its identification and quantification. The methodologies outlined herein are designed to meet the stringent requirements of global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the development of a robust and defensible impurity control strategy for Amikacin drug substance and drug product.

Introduction: The Imperative of Impurity Profiling for Aminoglycosides

Amikacin is a pivotal semi-synthetic aminoglycoside antibiotic derived from Kanamycin A.[1] Its clinical success against severe Gram-negative bacterial infections, including those resistant to other aminoglycosides, makes it an essential medicine.[2][3] The manufacturing process of Amikacin involves the acylation of the 1-amino group of Kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA).[4] A key challenge in this synthesis is the potential for acylation at other amino groups on the Kanamycin A molecule, leading to the formation of process-related impurities.

One such critical impurity is 3''-HABA Kanamycin A Sulfate, also known as Amikacin EP Impurity A.[5][6] The presence and quantity of this and other impurities must be meticulously controlled and documented to ensure the safety and efficacy of the final drug product. Regulatory authorities, guided by principles outlined in ICH Guideline Q3A/B and specific guidelines for antibiotics, mandate rigorous impurity profiling.[7] The EMA's "Guideline on Setting Specifications for Related Impurities in Antibiotics" is particularly relevant, as it acknowledges the complexity of impurity profiles for semi-synthetic products derived from fermentation.[7]

This document serves as a technical guide for utilizing 3''-HABA Kanamycin A Sulfate as a qualified reference standard for the analytical control of Amikacin, a cornerstone of a successful Chemistry, Manufacturing, and Controls (CMC) section in a regulatory submission.[8][9]

Part 1: The Reference Standard - Physicochemical Profile and Qualification

The foundation of any impurity control strategy is a well-characterized reference standard. 3''-HABA Kanamycin A Sulfate is not merely a laboratory reagent; in the context of a regulatory filing, it is the benchmark against which the purity of every batch of Amikacin is measured.

1.1. Identity and Physicochemical Characteristics

A comprehensive understanding of the reference material is the first step in its qualification.

PropertyDataSource(s)
Analyte Name 3''-HABA Kanamycin A Sulfate[5]
Synonyms Amikacin EP Impurity A, (S)-O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-((S)-4-amino-2-hydroxybutanoyl)-2-deoxy-D-streptamine Sulfate[5][6]
Molecular Formula C22H43N5O13 · xH2SO4[5][6]
Molecular Weight 585.60 (Free Base)[5][6]
Origin Process-related impurity in the synthesis of Amikacin from Kanamycin A.[4][]
Appearance White to Off-White Solid[]
Storage Store at +4°C[5]

1.2. Qualification Workflow for a Reference Standard

Before its use in GMP-validated assays, the 3''-HABA Kanamycin A Sulfate reference standard must be rigorously qualified. This process establishes its identity, purity, and potency, ensuring its suitability for its intended analytical purpose. The causality is clear: an impure or misidentified reference standard will lead to inaccurate quantification of impurities in the drug substance, jeopardizing patient safety and regulatory approval.

G cluster_qual Reference Standard Qualification Workflow procure Procure Impurity (3''-HABA Kanamycin A) struct_elucid Structural Elucidation (NMR, MS, IR) procure->struct_elucid Identity Confirmation purity_det Purity Determination (Chromatography, >95%) struct_elucid->purity_det Purity Assessment potency_assign Potency Assignment (Mass Balance or qNMR) purity_det->potency_assign Quantitative Value cert_gen Generate Certificate of Analysis (CofA) potency_assign->cert_gen Documentation release Release for Use in Validated Assays cert_gen->release Quality Approval

Caption: Workflow for qualifying 3''-HABA Kanamycin A Sulfate as a reference standard.

Part 2: Validated Analytical Protocols for Impurity Control

Aminoglycosides lack a significant UV chromophore, rendering standard HPLC-UV analysis ineffective.[1] Therefore, specialized analytical techniques are required. The protocols below describe robust, validated methods for the separation and quantification of 3''-HABA Kanamycin A Sulfate in Amikacin samples, suitable for inclusion in a regulatory submission.

Protocol 2.1: Primary Method - HPAEC-PAD for Quantification

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the compendial method recommended in the United States Pharmacopeia (USP) for Amikacin and Kanamycin analysis.[4] Its high sensitivity and specificity for carbohydrates and related compounds make it the gold standard.

Causality: The hydroxyl groups of aminoglycosides are weakly acidic and can be ionized at high pH, allowing for their separation via anion exchange. PAD provides direct, sensitive detection without the need for derivatization by oxidizing the analyte at the surface of a gold electrode.

ParameterSpecification
Instrument Biocompatible HPLC system (e.g., ACQUITY Arc™) with an Electrochemical Detector (ECD)
Column A high-performance anion-exchange column suitable for carbohydrates (e.g., Dionex CarboPac series)
Mobile Phase Isocratic elution with an aqueous sodium hydroxide solution (e.g., 115-135 mM NaOH)
Flow Rate Typically 0.5 - 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 20 µL
Detector Pulsed Amperometric Detector (PAD) with a gold working electrode and Ag/AgCl reference electrode
PAD Waveform A multi-step potential waveform optimized for aminoglycosides, as per USP or vendor recommendations.[1]

Step-by-Step Methodology:

  • Standard Preparation:

    • Accurately weigh and dissolve 3''-HABA Kanamycin A Sulfate Reference Standard in deionized water to prepare a stock solution (e.g., 100 µg/mL).

    • Perform serial dilutions to create a calibration curve covering the expected range of the impurity (e.g., 0.05% to 1.0% of the Amikacin sample concentration). The causality here is to bracket the expected impurity levels to ensure accurate quantification.

  • Sample Preparation:

    • Accurately weigh and dissolve the Amikacin drug substance or product equivalent in deionized water to a final concentration of approximately 1 mg/mL.

  • System Suitability Test (SST):

    • Prepare an SST solution containing Amikacin and a known amount of 3''-HABA Kanamycin A Sulfate (e.g., at the specification limit).

    • Inject the SST solution six times. The system is deemed suitable if the criteria in Table 4 are met. This is a self-validating step to ensure the system is performing correctly before analyzing samples.

  • Analysis:

    • Inject the blank (water), standard solutions (for calibration curve), and sample solutions in sequence.

  • Calculation:

    • Calculate the concentration of 3''-HABA Kanamycin A Sulfate in the sample using the linear regression equation derived from the calibration curve. Express the result as a percentage relative to the Amikacin concentration.

SST ParameterAcceptance CriteriaRationale
Resolution Resolution between Amikacin and 3''-HABA Kanamycin A peaks ≥ 2.0Ensures baseline separation for accurate integration.
Tailing Factor For the 3''-HABA Kanamycin A peak, ≤ 2.0Confirms good peak shape and chromatographic performance.
Repeatability (%RSD) For six replicate injections, Relative Standard Deviation (RSD) of the peak area ≤ 5.0%Demonstrates the precision of the analytical system.
Protocol 2.2: Orthogonal Method - HILIC-CAD for Confirmation

Employing an orthogonal method—one with a different separation mechanism—provides a more comprehensive impurity profile and strengthens the regulatory submission. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for polar compounds like aminoglycosides. Charged Aerosol Detection (CAD) offers near-universal response for non-volatile analytes, independent of their optical properties.

Causality: In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent. Analytes elute in order of increasing hydrophilicity. This is an inverted order compared to reversed-phase and a distinct mechanism from ion exchange, providing confidence in the primary method's results.

ParameterSpecification
Instrument HPLC or UPLC system with a Charged Aerosol Detector (CAD)
Column HILIC column (e.g., silica, amide, or zwitterionic phase)
Mobile Phase A 100 mM Ammonium Formate, pH 3.0
Mobile Phase B Acetonitrile
Gradient Example: 90% B to 60% B over 15 minutes
Flow Rate 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Detector Charged Aerosol Detector (CAD), Nebulizer Temp: 35°C, Power Function: 1.0

Step-by-Step Methodology:

  • Standard and Sample Preparation: Prepare as described in Protocol 2.1.

  • Analysis: Equilibrate the column with the initial mobile phase conditions. Inject standards and samples.

  • Data Analysis: Use this method to confirm the presence and approximate quantity of 3''-HABA Kanamycin A Sulfate. While CAD is not a primary quantification technique without response factor correction, it is excellent for confirming the purity of the main Amikacin peak and verifying the impurity profile from the primary HPAEC-PAD method.

Part 3: Implementation in Regulatory Filings

The data generated using the above protocols form a critical part of the CMC section of an Investigational New Drug (IND) application, New Drug Application (NDA), or Drug Master File (DMF).[8][11]

3.1. Setting Impurity Specifications

The specification is the set of criteria to which the drug substance or drug product must conform to be considered acceptable for its intended use. For impurities, this involves setting limits based on safety data and manufacturing process capability.

G cluster_spec Impurity Identification & Control Logic (ICH Q3A/B) detect Impurity Detected in Amikacin Batch report_thresh Level > Reporting Threshold? (e.g., 0.05%) detect->report_thresh id_thresh Level > Identification Threshold? (e.g., 0.10%) report_thresh->id_thresh Yes control Control with Specification report_thresh->control No qual_thresh Level > Qualification Threshold? (e.g., 0.15%) id_thresh->qual_thresh Yes identify Identify Structure (e.g., via MS, compare to Ref Std) id_thresh->identify No qualify Qualify Safety (Toxicology Studies or Literature) qual_thresh->qualify Yes qual_thresh->control No report Report in Submission identify->control qualify->control

Caption: Decision workflow for impurity control based on regulatory thresholds.

3.2. Example Specification Table

The following is an example of how impurities would be listed in the specification for Amikacin Sulfate drug substance.

TestAcceptance CriteriaAnalytical Procedure
Assay 98.0% - 102.0% (anhydrous, solvent-free basis)HPAEC-PAD
Impurities HPAEC-PAD
3''-HABA Kanamycin ANot More Than (NMT) 0.5%Protocol 2.1
Kanamycin ANMT 1.0%Protocol 2.1
Any Unspecified ImpurityNMT 0.10%Protocol 2.1
Total ImpuritiesNMT 2.0%Protocol 2.1

Conclusion

The strategic use of a well-characterized 3''-HABA Kanamycin A Sulfate reference standard is indispensable for the development and regulatory approval of Amikacin. The validated HPAEC-PAD and orthogonal HILIC-CAD methods described provide a robust framework for accurately identifying, quantifying, and controlling this critical process-related impurity. By integrating these scientifically sound analytical protocols and a clear impurity control strategy, researchers and drug developers can confidently meet global regulatory expectations, ultimately ensuring the quality, safety, and efficacy of Amikacin for patients worldwide.

References

  • WCG. (2025, November 4).
  • El-Didamony, A. M., et al. (n.d.). Green Simple Spectrophotometric Methods for Determination of Kanamycin Sulfate using Eosin and Vanillin Reagents. Journal of the Mexican Chemical Society.
  • Clinical Trials Arena. (2019, January 16). EMA publishes revised guidelines on antibacterial drug development.
  • Wang, R., et al. (n.d.). Spectral method determination of kanamycin sulfate using both gold nanoparticles and quantum dots. RSC Publishing.
  • Pharmaceutical Technology. (2025, May 19). EMA Issues Guidance on Antibiotic Development.
  • ECA Academy. (2012, November 7).
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Master Files for Bulk Antibiotic Drug Substances.
  • European Pharmaceutical Review. (2022, May 26). EMA issues guidance for global development of antimicrobial medicines.
  • Indonesian Journal of Pharmacy. (n.d.).
  • Waters Corporation. (n.d.). Analysis of Amikacin and Kanamycin in Pharmaceutical Products with 3465 Electrochemical Detector.
  • LGC Standards. (n.d.).
  • Santa Cruz Biotechnology. (2026, March 6).
  • BOC Sciences. (n.d.). CAS 50725-25-2 (3''-HABA Kanamycin A).
  • Thermo Fisher Scientific. (n.d.).
  • LCGC International. (2020, November 11). LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin.
  • Australian Prescriber. (2025, August 12).
  • Beilstein-Institut. (2023, April 7).
  • SlideShare. (2014, February 28).
  • U.S. Food and Drug Administration. (1999, November). Guidance for Industry: Drug Master Files for Bulk Antibiotic Drug Substances.

Sources

how to prepare a standard solution of 3''-HABA Kanamycin A Sulfate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Preparation of 3''-HABA Kanamycin A Sulfate Standard Solutions

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preparation, verification, and storage of standard solutions of 3''-HABA Kanamycin A Sulfate. As a key impurity of the aminoglycoside antibiotic Amikacin, accurate quantification of 3''-HABA Kanamycin A is critical in pharmaceutical quality control and drug development.[][2] This protocol is designed for researchers, analytical scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and self-validating methodologies to ensure the accuracy and reliability of downstream applications.

Introduction: The Analytical Imperative

3''-HABA Kanamycin A is a chemically modified derivative of Kanamycin A, distinguished by a 3''-hydroxyaminobutyric acid (HABA) substitution.[] It is recognized primarily as an impurity in the manufacturing of Amikacin, a potent antibiotic used against a wide range of severe bacterial infections. Regulatory bodies require stringent monitoring of such impurities to ensure the safety and efficacy of the final drug product. Therefore, the availability of accurately prepared, well-characterized standard solutions of 3''-HABA Kanamycin A Sulfate is a prerequisite for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), used for its detection and quantification.[3][4]

This guide moves beyond a simple recitation of steps, delving into the rationale behind each procedural choice to equip the scientist with the knowledge to prepare robust and reliable standards.

Compound Specifications and Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to its accurate handling and preparation.

PropertyValueSource
Full Chemical Name (2S)-4-amino-N-[(2S,3R,4S,5S,6R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamideBOC Sciences[]
Molecular Formula C₂₂H₄₃N₅O₁₃ · xH₂SO₄Santa Cruz Biotechnology[2]
Molecular Weight 585.60 g/mol (Free Base)BOC Sciences[]
Appearance White to Off-white SolidBOC Sciences[]
Purity ≥95% (Typically confirmed by HPLC)LGC Standards[5]
Solubility Freely soluble in water. Practically insoluble in ethanol, acetone, and other nonpolar organic solvents.[6][7]PubChem, TOKU-E[6][7]
Storage Temperature +4°C (as neat powder)LGC Standards[5]

Essential Materials and Reagents

  • Analyte: 3''-HABA Kanamycin A Sulfate Reference Standard (USP, EP, or other certified material is highly recommended to ensure traceability and purity).[8][9]

  • Solvent: High-Purity Water (Type I, 18.2 MΩ·cm resistivity, filtered through a 0.22 µm filter).

  • Volumetric Glassware: Class A certified volumetric flasks and pipettes.

  • Analytical Balance: Calibrated, with readability to at least 0.01 mg.

  • Filtration: 0.22 µm sterile syringe filters (e.g., PVDF or PES) suitable for aqueous solutions.[10][11]

  • Storage Vials: Amber or opaque polypropylene cryovials to protect from light.[12]

  • Standard Laboratory Equipment: Vortex mixer, calibrated micropipettes, sterile pipette tips.

Safety and Handling Precautions

  • Handle 3''-HABA Kanamycin A Sulfate powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.[13]

  • Refer to the Safety Data Sheet (SDS) for the specific reference material being used for comprehensive hazard information.[14]

Protocol I: Preparation of a Primary Stock Solution (1 mg/mL)

The primary stock solution is the cornerstone of all subsequent dilutions. Its accuracy dictates the validity of the entire analytical run.

Causality Behind the Protocol:

  • Gravimetric Preparation: The most accurate method for preparing a primary standard is by mass, using a calibrated analytical balance. The potency of the reference standard (often provided on the Certificate of Analysis as µg/mg) must be accounted for.[15]

  • Solvent Choice: Water is the solvent of choice due to the high polarity and free solubility of aminoglycoside sulfates.[7][16] Using high-purity water minimizes contamination from trace metals, organic compounds, or bacteria that could degrade the analyte or interfere with analysis.

  • Sterile Filtration: This step is crucial for long-term stability. It removes any particulate matter and potential microbial contamination that could degrade the aminoglycoside over time.[17][18]

Step-by-Step Methodology:

  • Calculate Required Mass: Determine the mass of the reference standard needed, correcting for its certified potency.

    • Formula: Mass (mg) = [Target Concentration (mg/mL) × Final Volume (mL)] / [Potency (mg/mg)]

    • Example (for a 10 mL solution with 98% potency): Mass = [1 mg/mL × 10 mL] / 0.98 = 10.20 mg.

  • Weighing: Accurately weigh the calculated mass of 3''-HABA Kanamycin A Sulfate onto a weigh boat using a calibrated analytical balance. Record the exact mass.

  • Dissolution: a. Carefully transfer the weighed powder into a Class A 10 mL volumetric flask. b. Add approximately 7-8 mL of high-purity water. c. Cap the flask and vortex gently until the powder is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Volume Adjustment: a. Once fully dissolved, allow the solution to equilibrate to room temperature. b. Add high-purity water dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the flask. c. Cap and invert the flask 15-20 times to ensure a homogenous solution.

  • Sterilization and Aliquoting: a. Draw the solution into a sterile syringe. b. Attach a 0.22 µm sterile syringe filter to the syringe outlet. c. Dispense the solution through the filter into sterile, labeled cryovials. Aliquoting into smaller, single-use volumes is critical to prevent contamination and degradation from repeated freeze-thaw cycles.[10][19]

  • Storage: Immediately store the aliquoted stock solution at -20°C or below for long-term stability.[11][14]

G cluster_prep Primary Stock Solution Workflow calc 1. Calculate Mass (Correct for Potency) weigh 2. Weigh Reference Standard calc->weigh dissolve 3. Dissolve in ~70% Volume of Water weigh->dissolve volume 4. Adjust to Final Volume (Class A Flask) dissolve->volume filter 5. Sterile Filter (0.22 µm) volume->filter aliquot 6. Aliquot into Cryovials filter->aliquot store 7. Store at ≤ -20°C aliquot->store G cluster_qc Standard Solution Quality Control Logic prep Prepare Primary Stock Solution dilute Prepare Working Standards prep->dilute analyze Analyze via HPLC-MS or HPAE-PAD dilute->analyze eval Evaluate Peak Area & Retention Time analyze->eval pass Standard is Validated Proceed with Analysis eval->pass Consistent & Expected? fail Troubleshoot (Preparation Error, Purity Issue) Re-prepare Standard eval->fail Inconsistent?

Sources

Troubleshooting & Optimization

optimizing HPLC separation of Amikacin and its impurities

Author: BenchChem Technical Support Team. Date: March 2026

[label="High baseline noise,\nRe

Decision tree for selecting Amikacin HPLC detection and separation strategies.

📊 Quantitative Comparison of Detection Strategies

To optimize your workflow, you must align your detector's physical mechanism with your mobile phase chemistry.

Detection StrategyMechanistic PrincipleMobile Phase CompatibilityRelative Sensitivity (LOD)Practical Causality & Insight
UV-Vis (Pre-column Deriv.) Nucleophilic substitution (e.g., TNBS, FMOC-Cl) adds a chromophore to primary amines.Non-volatile buffers (Phosphate, Sulfate) allowed.~0.5 - 1.0 µg/mLHigh interference: Unreacted derivatization reagents elute early, masking polar impurities like Kanamycin A.
PAD / ECD Direct electro-oxidation of carbohydrate hydroxyl/amine groups at a gold (Au) working electrode[1].Requires high pH (>12). Non-volatile salts allowed.~0.05 - 0.1 µg/mLHigh specificity: Requires post-column addition of NaOH to ionize hydroxyls for oxidation without destroying the silica column.
CAD / ELSD Nebulization and evaporation of eluent; remaining analyte particles are charged by a corona wire and measured[2][3].Strictly Volatile (Ammonium Formate, TFA, HFBA).~0.1 - 0.3 µg/mLUniversal response: Signal is proportional to analyte mass. Non-volatile salts will instantly foul the corona charger.
LC-MS/MS Electrospray Ionization (ESI) generates gas-phase ions.Strictly Volatile (Ammonium Formate, Formic Acid)[4].< 0.01 µg/mLUltimate structural elucidation: Ideal for identifying novel acylation impurities (e.g., double acylation with L-HABA).

🛠️ Troubleshooting FAQs

Q1: I am migrating from the European Pharmacopoeia (EP) UV-derivatization method to a Charged Aerosol Detector (CAD). Why is my baseline incredibly noisy, and why is the detector failing after a few injections? The Causality: The legacy EP method utilizes a mobile phase containing octane sulfonic acid, anhydrous sodium sulfate, and phosphate buffer[5]. These are non-volatile salts. CAD and ELSD operate by evaporating the mobile phase to leave behind solid analyte particles. If you inject non-volatile buffers, the salts precipitate, completely coating the CAD's corona wire or the ELSD's optical cell, causing massive background currents and immediate hardware failure[2]. The Fix: You must completely redesign the mobile phase. Switch to a volatile ion-pairing (IP) agent such as Heptafluorobutyric acid (HFBA) or use a high-concentration volatile buffer like 100-250 mM Ammonium Formate (pH 3.0)[4][6].

Q2: When separating Amikacin from Impurity A (Kanamycin A) and Impurity I, my peaks are tailing severely (Asymmetry factor > 2.5). How do I fix this? The Causality: Amikacin has four basic amino groups. At acidic to neutral pH, it is highly protonated (polycationic). These cations undergo strong electrostatic secondary interactions with ionized, unendcapped silanols (


) on the stationary phase.
The Fix: 
  • Ion-Pairing: Introduce a volatile perfluorinated carboxylic acid (like 0.1% TFA or HFBA). The hydrophobic tail of the ion-pair binds to the C18 phase, while the anionic head neutralizes the Amikacin cations, forming a neutral, retainable complex.

  • Steric Protection: Switch to a column with a positively charged surface (mixed-mode) or a highly cross-linked, exhaustively endcapped C18 column designed for basic compounds.

Q3: How can I ensure my method accurately quantifies Impurities A through I without reference standards for all of them? The Causality: Amikacin impurities are primarily positional isomers or multi-acylated variants of the L-HABA side chain. Because CAD provides a nearly universal, mass-proportional response independent of chemical structure (unlike UV, which depends on extinction coefficients), you can use Amikacin itself as a surrogate standard to quantify the impurities[2][3]. The Fix: Ensure your mobile phase gradient is shallow enough to separate the isomers. Use CAD detection, and apply the response factor of the Amikacin main peak to calculate the %w/w of the unknown acylation impurities.

🧪 Self-Validating Experimental Protocol: Modern HPLC-CAD Method for Amikacin Impurities

This protocol replaces tedious pre-column derivatization with a direct, volatile Ion-Pairing Reversed-Phase (IP-RP) CAD workflow. It is engineered to separate Amikacin from Kanamycin A and acylation impurities.

Step 1: Reagent & Mobile Phase Preparation

  • Note: Use only LC-MS grade water and solvents to prevent CAD background noise.

  • Mobile Phase A (Aqueous IP): 100 mM Ammonium Formate in Water. Adjust pH to 3.0 using neat Formic Acid. Add 0.05% Heptafluorobutyric acid (HFBA) as a volatile ion-pairing agent. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: High-purity, endcapped C18 (e.g., 250 mm × 4.6 mm, 5 µm).

  • Column Temperature: 35°C (Maintains viscosity and improves mass transfer for bulky aminoglycosides).

  • Flow Rate: 1.0 mL/min.

  • Detector: Charged Aerosol Detector (CAD). Set evaporation temperature to 35°C (optimal for semi-volatile ammonium formate). Data collection rate: 10 Hz. Filter: 3.6 seconds.

Step 3: Gradient Elution Program

  • 0 - 5 min: 5% B (Isocratic hold to retain highly polar Kanamycin A).

  • 5 - 25 min: Linear ramp from 5% B to 30% B (Elutes Amikacin and resolves closely eluting L-HABA acylation isomers).

  • 25 - 30 min: Linear ramp to 90% B (Column wash to remove strongly retained double-acylated impurities).

  • 30 - 40 min: 5% B (Re-equilibration).

Step 4: Self-Validating System Suitability Testing (SST) Before running unknown samples, the system must validate its own resolving power and sensitivity:

  • Resolution Check: Inject a system suitability mix containing Amikacin (1.0 mg/mL) and Kanamycin A (0.05 mg/mL). Pass Criterion: The resolution (

    
    ) between Kanamycin A (elutes first) and Amikacin must be 
    
    
    
    .
  • Sensitivity (LOD/LOQ) Check: Inject Amikacin at 0.5 µg/mL (0.05% of the nominal assay concentration). Pass Criterion: Signal-to-Noise (S/N) ratio must be

    
    . If S/N is low, check for mobile phase contamination causing high CAD background current.
    

📚 References

  • Separation and Characterization of Unknown Impurities in Amikacin Sulfate by HPLC–MSn Source: ResearchGate URL:[Link]

  • The derivatization HPLC determination of the related substances and content of amikacin sulfate and its injection Source: ResearchGate URL:[Link]

  • Antibiotic Analysis by HPLC-ECD According USP/EP Monographs Source: Antec Scientific / JSB URL:[Link]

  • A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin Source: Journal of Pharmaceutical and Biomedical Analysis (via ResearchGate) URL:[Link]

  • Development and validation of a novel LC non-derivatization method for the determination of amikacin in pharmaceuticals based on ELSD Source: Journal of Pharmaceutical and Biomedical Analysis (via Ovid) URL:[Link]

Sources

Technical Support Center: 3''-HABA Kanamycin A Sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3''-HABA Kanamycin A Sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound. As an amikacin impurity, understanding its handling is critical for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and storage of 3''-HABA Kanamycin A Sulfate.

Q1: What are the recommended storage conditions for solid 3''-HABA Kanamycin A Sulfate?

For long-term stability, the solid, neat form of 3''-HABA Kanamycin A Sulfate should be stored at +4°C. Some suppliers may recommend storage at -20°C, which is also acceptable and may provide additional stability over extended periods. It is crucial to store the compound in a tightly sealed container to protect it from moisture.

Q2: How should I prepare a stock solution of 3''-HABA Kanamycin A Sulfate?

3''-HABA Kanamycin A Sulfate is soluble in water. For experimental use, it is recommended to prepare stock solutions in sterile, purified water (e.g., Milli-Q® or equivalent). A suggested stock concentration is 10-50 mg/mL. To ensure sterility, the solution should be passed through a 0.22 µm filter. Avoid autoclaving as high heat can lead to degradation.

Q3: What is the stability of 3''-HABA Kanamycin A Sulfate in an aqueous solution?

Aqueous stock solutions of related aminoglycosides, like kanamycin sulfate, are stable for approximately 5 days at 37°C and for longer durations when stored at 2-8°C. For long-term storage of stock solutions, it is best to store them at -20°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to prepare aliquots.

Q4: What factors can affect the stability of 3''-HABA Kanamycin A Sulfate solutions?

Several factors can impact the stability of the solution:

  • Temperature: Elevated temperatures accelerate hydrolysis, a primary degradation pathway for aminoglycosides.

  • pH: Kanamycin solutions are most stable in a slightly acidic to neutral pH range. Significant deviations from this can lead to degradation.

  • Light: Exposure to light can cause photodegradation. It is recommended to store solutions in amber-colored or opaque containers to protect them from light.

  • Contamination: Microbial contamination can degrade the compound and compromise experimental results. Always use sterile techniques when preparing and handling solutions.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving 3''-HABA Kanamycin A Sulfate.

Problem Potential Cause Troubleshooting Steps
Inconsistent or unexpected experimental results. Degradation of 3''-HABA Kanamycin A Sulfate due to improper storage.- Verify that the solid compound and stock solutions have been stored at the recommended temperatures. - Prepare fresh stock solutions from the solid compound. - Avoid repeated freeze-thaw cycles by using single-use aliquots.
Precipitate formation in the stock solution. The concentration of the solution may have exceeded its solubility limit, or the solution may have been frozen and thawed multiple times.- Ensure the concentration is within the recommended solubility limits. - If precipitation occurs after thawing, gently warm the solution and vortex to redissolve. If the precipitate remains, it is best to prepare a fresh solution.
Loss of biological activity over time. The compound has degraded in solution.- Check the age of the stock solution. It is recommended to use freshly prepared solutions for critical experiments. - Ensure that the pH of the experimental medium is compatible with the stability of the compound.

Experimental Protocols

Protocol 1: Preparation of a Sterile Stock Solution
  • Weigh the desired amount of 3''-HABA Kanamycin A Sulfate powder in a sterile container.

  • Add the appropriate volume of sterile, purified water to achieve the desired concentration (e.g., 10-50 mg/mL).

  • Vortex the solution until the powder is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the sterile solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Workflow for Investigating Inconsistent Results

G 3_HABA_Kanamycin_A 3''-HABA Kanamycin A Degraded_Products Hydrolytic Degradation Products (Loss of Glycosidic Linkages) 3_HABA_Kanamycin_A->Degraded_Products  Hydrolysis (promoted by heat, non-neutral pH)

Caption: Primary degradation pathway of 3''-HABA Kanamycin A.

References

  • Kanamycin Sulfate - AMSBIO. [Link]

  • The Best Way to Store Emergency Antibiotics for the Longest Shelf-Life - YouTube. [Link]

  • Preparation and Storage of Kanamycin Solution - Creative Diagnostics. [Link]

Technical Support Center: Amikacin Impurity Profiling & Peak Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Amikacin is a semi-synthetic aminoglycoside antibiotic synthesized by acylating Kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA)[1]. Because Amikacin and its primary impurities (such as Kanamycin A, L-HABA, and various Di-HABA derivatives) lack a significant UV-absorbing chromophore and are highly polar polyamines, achieving baseline peak resolution requires specialized chromatographic techniques[1][2].

This guide provides mechanistic troubleshooting and validated protocols for researchers utilizing Pulsed Amperometric Detection (PAD) and Charged Aerosol Detection (CAD) to quantify Amikacin impurities.

Diagnostic Workflow

AmikacinTroubleshooting Start Amikacin Impurity Resolution Issue CheckDet Identify Detection Modality Start->CheckDet PAD_USP HPAE-PAD (USP) Alkaline Eluent CheckDet->PAD_USP PAD_EP RP-HPLC-PAD (EP) Acidic + Ion-Pairing CheckDet->PAD_EP CAD_ELSD CAD / ELSD Aerosol Detection CheckDet->CAD_ELSD USP_Action Check Gold Electrode Purge Carbonates from NaOH PAD_USP->USP_Action EP_Action Optimize Na2SO4 Gradient Verify Post-Col NaOH pH >12 PAD_EP->EP_Action CAD_Action Switch to HILIC Column Increase Organic Volatility CAD_ELSD->CAD_Action

Diagnostic Workflow for Troubleshooting Amikacin Impurity Resolution by Detection Modality.

Frequently Asked Questions & Troubleshooting

Q1: Why are Amikacin and Kanamycin A co-eluting when using the USP HPAE-PAD method?

Symptom: The resolution (


) between Kanamycin A and Amikacin drops below the USP requirement of 3.0, often accompanied by shifting retention times.
Causality:  The United States Pharmacopeia (USP) method relies on High-Performance Anion-Exchange Chromatography (HPAE) using a highly alkaline sodium hydroxide eluent[1][3]. Because Amikacin is a direct structural derivative of Kanamycin A, they compete closely for exchange sites on the column (e.g., CarboPac MA1)[1]. Co-elution is almost exclusively caused by carbonate contamination  in the mobile phase. Carbonate is a divalent anion that acts as a strong displacer, prematurely washing the analytes off the column and compressing the separation space.
Resolution:  Purge your mobile phase lines and prepare fresh NaOH eluent using 50% w/w NaOH solution (which precipitates out sodium carbonate) rather than solid NaOH pellets. Ensure your eluent is kept under an inert gas blanket (Helium or Nitrogen) to prevent atmospheric 

absorption.
Q2: I am using the EP Method (RP-HPLC-PAD). Why are late-eluting impurities like 1,3''-Di-HABA Kanamycin A (Impurity B) showing severe peak tailing or failing to elute?

Symptom: Poor recovery and broad peak shapes for heavily acylated impurities (Impurities A, B, F)[2][4]. Causality: The European Pharmacopoeia (EP) method utilizes Reversed-Phase HPLC with sodium octane sulfonate as an ion-pairing reagent at pH 3.0[4]. The sulfonate binds to the protonated amines of the impurities, increasing their hydrophobicity so they retain on the C18 column. Di-HABA impurities are heavily acylated and bind very strongly to the stationary phase. If the ionic strength of the mobile phase is too low, the ion-pair complex will not dissociate. Resolution: The EP method does not use an organic solvent gradient; it uses a sodium sulfate gradient [4]. You must verify that your gradient accurately ramps the sodium sulfate concentration from 20 g/L to 28 g/L. The increasing sulfate concentration outcompetes the octane sulfonate, selectively disrupting the ion-pair interactions and driving the stubborn impurities off the column with sharp peak shapes[4].

Q3: Why is my Evaporative Light Scattering Detector (ELSD) failing to detect Amikacin impurities below the 0.1% threshold?

Symptom: Non-linear calibration curves and a Limit of Quantitation (LOQ) that cannot meet regulatory reporting thresholds. Causality: ELSD relies on the optical scattering of dried particles. For low-abundance impurities (<0.1%), the particle size generated is too small to scatter light efficiently, resulting in an exponential drop in sensitivity[5]. Resolution: Upgrade to Hydrophilic Interaction Liquid Chromatography coupled with a Charged Aerosol Detector (HILIC-CAD)[5]. CAD transfers an electrical charge to the dried analyte particles via ionized nitrogen; the measured charge is directly proportional to the mass of the analyte, regardless of its chemical structure[6][7]. The high-organic mobile phase used in HILIC (e.g., Acetonitrile) drastically improves nebulization efficiency in the CAD, easily achieving linear dynamic ranges (0.5–50 µg/mL) and sub-nanogram sensitivity required for aminoglycoside impurities[5][6].

Quantitative Data: Comparison of Analytical Modalities

The following table summarizes the performance metrics of the primary analytical strategies used for Amikacin impurity profiling based on pharmacopeial standards and modern literature.

Analytical ModalityPrimary Column ChemistryMobile Phase StrategyTarget Resolution (

)
LOQ / Linear Range
HPAE-PAD (USP) CarboPac MA1 (Anion Exchange)Isocratic 115 mM NaOH> 3.0 (Amikacin / Kanamycin A)

> 4.0 achieved in practice[1][3]
RP-HPLC-PAD (EP) End-capped C18 (5 µm)Ion-Pairing +

Gradient
Baseline for Impurities A-I0.32 µg/mL (LOQ)[4]
HILIC-CAD HILIC Amide / SilicaHigh Organic (Acetonitrile)Baseline0.5 - 50 µg/mL (

> 0.999)[5]

Self-Validating Experimental Protocol: The EP RP-HPLC-PAD Method

To successfully execute the EP monograph method for Amikacin impurities, the system must bridge the gap between acidic separation and alkaline detection[4][8]. The following protocol includes built-in system suitability checks to guarantee data integrity.

Step 1: Mobile Phase & Post-Column Reagent Preparation

  • Prepare the mobile phase: 1.8 g/L sodium octane sulfonate, 20 g/L anhydrous sodium sulfate, 6% v/v Acetonitrile, and 5% v/v 0.2 M potassium dihydrogen phosphate. Adjust to pH 3.0[4].

  • Add 2% v/v Tetrahydrofuran (THF). Critical: The THF must be stabilized with Butylated Hydroxytoluene (BHT) to prevent peroxide formation, which will destroy the electrochemical baseline[4].

  • Prepare the Post-Column Reagent: 0.5 M NaOH. PAD requires a pH > 12 to effectively oxidize the hydroxyl and amino groups of Amikacin on the gold working electrode[4][8].

Step 2: Chromatographic Execution

  • Flow rate: Set the primary analytical pump to 1.0 mL/min through the C18 column.

  • Post-column addition: Introduce the 0.5 M NaOH via a zero-dead-volume T-piece at a flow rate of 0.3 mL/min directly before the electrochemical flow cell[8].

  • Execute the gradient: Ramp the sodium sulfate concentration from 20 g/L to 28 g/L over the run to elute Di-HABA impurities[4].

Step 3: Self-Validation & System Suitability

  • Validation Gate 1 (Sensitivity): Inject a standard solution of 5.1 µg/mL Amikacin sulfate. Calculate the Signal-to-Noise (S/N) ratio. Proceed only if S/N ≥ 10. This validates that your LOQ is at least 0.32 µg/mL, safely below the 0.1% (0.66 µg/mL) impurity reporting threshold[4].

  • Validation Gate 2 (Resolution): Inject a reference solution containing Amikacin and Kanamycin A. Proceed only if

    
     ≥ 3.0.  If 
    
    
    
    < 3.0, verify the pH of your mobile phase is exactly 3.0, as slight deviations will alter the protonation state of the polyamines and disrupt ion-pairing[4].

References

1.8 2.1 3. 4 4.2 5.6 6.5 7.3 8. 7

Sources

challenges in the analysis of aminoglycoside antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

AG-Analytics Technical Support Hub Current Status: Online Operator: Senior Application Scientist (LC-MS/MS & Bioanalysis Specialist)

Welcome to the Aminoglycoside Analysis Support Center

You have reached the Tier-3 Technical Escalation desk. Aminoglycosides (AGs)—such as Gentamicin, Tobramycin, Amikacin, and Streptomycin—are notoriously difficult to analyze due to three "fatal" physicochemical flaws: they are highly polar (won't retain on C18), lack chromophores (invisible to UV), and are polybasic (stick to glass and metal).

Below are the resolved tickets for the most common failure modes in AG analysis.

Module 1: Chromatographic Retention

Ticket #101: "I am using a C18 column, but my Aminoglycosides elute in the void volume (t0). How do I get retention?"

Root Cause Analysis: Aminoglycosides have a log P between -4 and -9.[1] They are more water-soluble than sugar. Standard Reversed-Phase (RP) chromatography relies on hydrophobic interaction, which AGs completely lack.

The Solution: Choose Your Mechanism You must switch to either Ion-Pairing Reversed-Phase (IP-RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) .

Option A: Ion-Pairing (The "Old School" Fix)
  • Mechanism: You add a volatile perfluorinated acid (like HFBA or PFPA) to the mobile phase. The hydrophobic tail of the acid sticks to the C18 stationary phase, while the acidic head binds to the basic AG, creating a "pseudo-neutral" complex that retains.

  • Pros: Excellent peak shape; works on standard C18 columns.

  • Cons: Permanent contamination. Ion-pairing agents stick to LC tubing and MS sources, suppressing ionization for all future users. Do not use this on a shared LC-MS system.

Option B: Zwitterionic HILIC (The "Modern" Standard)
  • Mechanism: Uses a polar stationary phase (silica with zwitterionic ligands) and high-organic mobile phase. A water-rich layer forms on the silica surface.[2][3] AGs partition into this water layer (hydrophilic interaction) and interact electrostatically with the ligands.

  • Pros: MS-friendly (no suppression), high sensitivity.

  • Cons: Requires long equilibration times.

Visual Guide: Method Selection Decision Tree

AG_Method_Selection Start START: Select Analytical Goal Matrix What is your Matrix? Start->Matrix Bio Biofluids (Plasma/Tissue) Low Conc. Matrix->Bio Trace Analysis Pharma Pharma QC / Formulation High Conc. Matrix->Pharma Purity/Potency Detect Available Detector? Bio->Detect Pharma->Detect MS LC-MS/MS Detect->MS Preferred UV Standard UV/DAD Detect->UV Common PAD Pulsed Amperometric (PAD) Detect->PAD Gold Standard Rec_HILIC RECOMMENDATION: Zwitterionic HILIC-MS (ZIC-HILIC) MS->Rec_HILIC Rec_IP RECOMMENDATION: IP-RP with ELSD or Derivatization UV->Rec_IP Requires Derivatization or IP Reagent Rec_PAD RECOMMENDATION: Anion Exchange w/ PAD (USP Standard) PAD->Rec_PAD

Caption: Decision logic for selecting the correct chromatographic mode based on sample matrix and available detection instrumentation.

Module 2: Sample Preparation & Stability

Ticket #309: "My calibration curve linearity is poor (r² < 0.95), and low-concentration QC samples are disappearing."

Root Cause Analysis: Non-Specific Binding (NSB). Aminoglycosides are polycationic "sticky" molecules. They bind aggressively to the silanol groups (


) present in borosilicate glass vials and even some metal surfaces.

The Protocol: The "Plastic & Acid" Rule

  • Ban Glass: Never use glass autosampler vials or glass volumetric flasks.

    • Correct Action: Use Polypropylene (PP) or Polymethylpentene (PMP) labware.

  • Acidify Immediately: Silanols and other binding sites are active at neutral pH.

    • Correct Action: Maintain samples in 0.1% Formic Acid or 0.5% Trichloroacetic Acid (TCA) . The low pH protonates the surface sites, preventing the AGs from binding [1].

  • Use EDTA: In tissue extraction, AGs bind to metal ions and proteins.

    • Correct Action: Add Na₂EDTA to your extraction buffer to chelate metals and release the drug.

Module 3: Detection (The "Invisibility" Problem)

Ticket #205: "I injected 1 mg/mL of Gentamicin and see nothing on my UV detector at 254 nm."

Root Cause Analysis: Aminoglycosides have no conjugated


-systems. They do not absorb UV light above 200 nm.

Troubleshooting Guide: Detection Options

DetectorSuitabilityWhy use it?Technical Note
PAD (Pulsed Amperometric) High The Pharmacopeial Gold Standard (USP/EP).Oxidizes the sugar moieties on a Gold electrode. Highly sensitive, no derivatization needed [2].
MS/MS (QqQ) High Best for biological matrices (Plasma/Urine).Requires HILIC.[4][5][6] Watch for "crosstalk" between isomers (e.g., Gentamicin C1, C1a, C2) [3].
ELSD / CAD Medium Good for high-concentration QC.Universal detection. Response is non-linear (log-log).
UV (Derivatized) Low Only if no other option exists.Requires reaction with OPA (o-phthalaldehyde) or FMOC to create a chromophore. Messy and time-consuming.

Standard Operating Procedure (SOP): ZIC-HILIC MS/MS Method

For the analysis of Gentamicin/Tobramycin in Plasma.

1. Chromatographic Conditions

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Atlantis Premier BEH Z-HILIC), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0 with Formic Acid). Note: High buffer strength is critical to shield electrostatic interactions.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • 0 min: 90% B

    • 1.0 min: 90% B

    • 5.0 min: 20% B (Fast ramp to elute sticky compounds)

    • 7.0 min: 20% B

    • 7.1 min: 90% B

    • Equilibration: 12.0 min (HILIC requires long re-equilibration to rebuild the water layer).

2. Mass Spectrometry (ESI+)

  • Source: Electrospray Positive (ESI+).

  • MRM Transitions (Example for Gentamicin C1):

    • Precursor: 478.3 m/z

    • Product (Quant): 322.2 m/z (Loss of ring)

    • Product (Qual): 157.1 m/z

3. Workflow Diagram (HILIC Mechanism)

HILIC_Mechanism cluster_0 Stationary Phase Surface Silica Silica Base Ligand Zwitterionic Ligand (+ and - charges) Silica->Ligand WaterLayer Stagnant Water Layer (Enriched) Ligand->WaterLayer Hydration Analyte Aminoglycoside (Polar/Charged) Analyte->Ligand Electrostatic Interaction Analyte->WaterLayer Partitioning (Primary Mechanism) MobilePhase Mobile Phase (High ACN) MobilePhase->Analyte Solvated

Caption: The HILIC retention mechanism involves the analyte partitioning into a water-enriched layer on the surface, plus weak electrostatic interactions with the zwitterionic ligand.[5]

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary electrostatic interactions with silica silanols.Increase Buffer Concentration (up to 50-100 mM Ammonium Formate) or lower pH to < 3.0 [4].
Retention Time Shift Incomplete column equilibration.HILIC columns need 10-20 column volumes of equilibration between runs. Extend the "post-time."
Low Recovery (QC) Adsorption to autosampler vials.Switch to Polypropylene (PP) vials. Ensure sample solvent matches initial mobile phase (high organic).
Signal Suppression Co-eluting matrix effects.Perform protein precipitation with TCA instead of pure organic solvent to remove phospholipids.

References

  • Adsorption Issues: Duncan, M. (2020).[7] Influence of surfactants upon protein/peptide adsorption to glass and polypropylene. ResearchGate.

  • PAD Detection: Waters Corporation. (2011).[4][6] Analysis of Aminoglycoside Antibiotics with Waters 2465 Electrochemical Detector.

  • HILIC-MS Method: Kumar, P., et al. (2011). Analysis of Aminoglycosides in Kidney Samples by HILIC-MS/MS. CABI Digital Library.

  • HILIC Mechanism: McCalley, D.V. (2017). Understanding and managing the HILIC separation of ionizable compounds. Journal of Chromatography A.

  • General Review: Niessen, W.M.A., et al. (2015).[8] Challenges in the determination of aminoglycoside antibiotics, a review. Analytica Chimica Acta.

Sources

Introduction: The "Invisible" Challenge

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Forced Degradation Studies of Amikacin

Ticket System Status: [ONLINE] Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Advanced Troubleshooting for Aminoglycoside Stability Profiling

Welcome to the technical support hub for Amikacin. If you are here, you likely hit the primary roadblock with this molecule: Amikacin lacks a strong UV chromophore. Unlike many small molecules, it has no conjugated


-systems to absorb UV light effectively above 200 nm.

Standard forced degradation workflows (HPLC-UV) will fail, yielding flat baselines or misleading noise. This guide treats Amikacin not just as a sample, but as a unique detection challenge requiring specialized workflows (CAD, ELSD, PAD, or Derivatization).

Module 1: Experimental Setup & Protocol Design

Ticket #492: "Which stress conditions should I use for Amikacin?"

User: LabManager_01 Issue: "We are following ICH Q1A(R2) but need specific starting conditions for Amikacin. It seems resistant to mild stress."

Expert Resolution: Aminoglycosides are robust hydrophilic molecules. They resist mild hydrolysis but degrade rapidly under specific extremes. Do not waste time with "gentle" conditions. Use the Targeted Stress Protocol below.

Standardized Stress Protocol for Amikacin

Stress TypeReagent / ConditionDuration & TempTarget DegradationMechanism
Acid Hydrolysis 0.1 N – 1.0 N HCl2–6 hours @ 60°C10–20%Cleavage of glycosidic bonds (Formation of Kanamycin A).
Base Hydrolysis 0.1 N – 1.0 N NaOH2–6 hours @ 60°C10–20%Amide hydrolysis; potential isomerization.
Oxidation 3% – 10% H₂O₂1–4 hours @ RT to 40°C10–20%N-oxidation of primary amines; often causes yellowing.
Thermal Solid state / Solution7 days @ 60°C – 80°C< 5%Maillard reaction (if excipients present) or dehydration.
Photolytic 1.2 million lux hoursICH Q1B Standard< 5%Generally stable, but required for regulatory filing.

Critical Alert: Amikacin solutions often turn pale yellow upon oxidation.[1] This visual cue is reliable. If your solution remains clear after 4 hours of peroxide stress, increase H₂O₂ concentration to 10% or temperature to 60°C.

Module 2: Analytical Method Troubleshooting

Ticket #503: "I see no peaks on my HPLC-UV chromatogram."

User: QC_Analyst_X Issue: "Running a C18 gradient with Phosphate buffer/ACN at 210 nm. I see a solvent front but no Amikacin peak."

Expert Resolution: You are trying to visualize a "ghost." Amikacin is transparent to UV. You have three viable architectural choices for your method.

Decision Matrix: Selecting the Right Detector

MethodSelection Start Start: Amikacin Method Development Q1 Do you have a CAD, ELSD, or PAD? Start->Q1 Q2 Is MS compatibility required? Q1->Q2 Yes MethodC Method C: Pre-column Derivatization (Use FMOC-Cl or Hantzsch) Q1->MethodC No (Only UV available) MethodA Method A: HPAE-PAD (Gold Standard for Potency) Q2->MethodA No (High salt/pH okay) MethodB Method B: HPLC-CAD/ELSD (Best for Impurity Profiling) Q2->MethodB Yes (Volatile buffers)

Figure 1: Decision tree for selecting the appropriate detection technique for Amikacin stability studies.

Detailed Method Recommendations:

  • The Modern Standard (CAD/ELSD):

    • Why: Charged Aerosol Detection (CAD) is universal and sees all non-volatile degradants.

    • Column: HILIC (e.g., ZIC-HILIC) or C18 with ion-pairing (volatile).

    • Mobile Phase: Ammonium Formate / Acetonitrile (MS compatible).[2]

    • Note: CAD is non-linear; use a power function for quantitation.

  • The "Classic" Workaround (Derivatization):

    • Reagent: 1-fluoro-2,4-dinitrobenzene (FDNB) or FMOC-Cl.

    • Mechanism: Reacts with amine groups to attach a UV-absorbing tag.

    • Risk: You must validate that the degradants also derivatize. If a degradation pathway destroys the amine group, you will miss that impurity.

  • The Electrochemical Route (HPAE-PAD):

    • Why: High sensitivity for carbohydrates/aminoglycosides.

    • Drawback: Requires non-volatile mobile phases (NaOH), making it incompatible with Mass Spectrometry (MS) for structure elucidation.

Module 3: Degradation Pathway Analysis

Ticket #612: "Identifying the 'Kanamycin' Impurity"

User: StabilityLead_Global Issue: "Under acid stress, we see a major peak eluting earlier than Amikacin. Is this Kanamycin?"

Expert Resolution: Yes, this is the hallmark degradation pathway of Amikacin.

Mechanism: Amikacin is synthesized from Kanamycin A by acylation of the N-1 amino group with L-HABA (L-(-)-


-amino-

-hydroxybutyric acid).[3]
  • Acid Hydrolysis: Reverses this synthesis. It cleaves the amide bond, releasing Kanamycin A and L-HABA.

  • Mass Balance Check: You should see two degradation peaks:

    • Kanamycin A: Detectable by CAD/PAD/Derivatization.

    • L-HABA: A small polar molecule. Often elutes in the void volume or requires HILIC to retain.

Visualizing the Pathway:

DegradationPathway Amikacin Amikacin (API) Acid Acid Hydrolysis (pH < 2, Heat) Amikacin->Acid KanA Impurity A: Kanamycin A (Loss of side chain) Acid->KanA Major Degradant HABA Impurity B: L-HABA (Side chain) Acid->HABA Co-product

Figure 2: Primary hydrolytic degradation pathway of Amikacin under acidic conditions.

Module 4: FAQ & Quick Fixes

Q: Can I use UV 254 nm if I use high concentrations? A: No. You are essentially measuring the refractive index change or impurities in your solvent. The data will not stand up to regulatory scrutiny (ICH Q2).

Q: My recovery is only 80% in the oxidative sample. A: Aminoglycosides can adsorb to glass surfaces, especially oxidized glass.

  • Fix: Use polypropylene (plastic) autosampler vials and inserts.

  • Fix: Ensure your extraction solvent (if extracting from formulation) has high ionic strength or appropriate pH to disrupt binding.

Q: How do I separate Amikacin from Kanamycin? A: They are structurally very similar.

  • HILIC Mode: Use a gradient increasing water content (Amikacin is more polar/retained than Kanamycin in some modes, but less in others depending on the specific HILIC phase).

  • Ion-Pairing: Use PFPA (Heptafluorobutyric acid) as an ion-pairing agent on C18 to improve resolution.

References

  • ThermoFisher Scientific. (2016). Analysis of the Aminoglycoside Antibiotics Kanamycin and Amikacin Matches USP Requirements. Application Note 1098. Link

  • BenchChem. (2025).[4] Amikacin Sulfate Stability and Storage Technical Guide.Link

  • Atlas of Science. (2018). Amikacin analysis and aerosol particle size distribution (aPSD) determination using charged aerosol detector (CAD).Link

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).Link

  • Journal of Applied Pharmaceutical Science. (2023). Ion-pairing reagent-free hydrophilic interaction LC-MS/MS method for therapeutic drug monitoring of amikacin.Link

Sources

Technical Support Center: 3''-HABA Kanamycin A Sulfate Solution Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals prevent the degradation of 3''-HABA Kanamycin A Sulfate .

Recognized primarily as a critical intermediate and a chemically modified aminoglycoside impurity (often designated as Amikacin EP Impurity A)[1], this compound is highly valuable for mechanistic studies of antibiotic resistance and ribosomal RNA binding[]. However, like all aminoglycosides, its complex structure—featuring multiple amino sugars linked by glycosidic bonds to a deoxystreptamine ring—makes it highly susceptible to environmental stressors[3].

This guide synthesizes thermodynamic principles with field-proven methodologies to ensure the absolute integrity of your experimental workflows.

Part 1: Core Principles of Degradation (The "Why")

To prevent degradation, one must first understand the causality behind molecular breakdown. 3''-HABA Kanamycin A Sulfate degrades primarily through two distinct mechanisms:

  • Acid/Base-Catalyzed Hydrolysis: The glycosidic bonds linking the saccharide rings are the most vulnerable structural elements. At extreme acidic pH (< 3.5), these bonds undergo rapid acid-catalyzed cleavage[4]. Conversely, highly alkaline environments (> 7.0) leave the amine groups unprotonated, triggering base-catalyzed degradation and rapid loss of antimicrobial potency[5].

  • Amine Oxidation: The primary and secondary amine groups on the molecule are highly reactive. Exposure to dissolved oxygen, UV light, or trace heavy metals strips electrons from these groups, resulting in chromophoric degradation products[6].

Degradation Main 3''-HABA Kanamycin A (Intact Active Molecule) StresspH Extreme pH (<3.5 or >7.0) Elevated Temperature Main->StresspH Exposure StressOx Oxygen / UV Light Heavy Metal Trace Main->StressOx Exposure DegHydro Glycosidic Bond Hydrolysis (Loss of Antimicrobial Potency) StresspH->DegHydro Cleavage DegOx Amine Oxidation (Yellowing / Straw Coloration) StressOx->DegOx Electron Loss

Logical relationship between environmental stressors and degradation pathways.

Part 2: Troubleshooting Guide & FAQs

Q1: My 3''-HABA Kanamycin A Sulfate solution turned pale yellow overnight. Is it still viable for my ribosomal binding assay? Causality: The yellowing or "light straw" coloration is a macroscopic indicator of amine oxidation[6]. While slight discoloration might not immediately abolish all antimicrobial activity, it introduces degraded byproducts that can competitively bind or alter precise binding kinetics in sensitive mechanistic studies. Action: For high-precision assays, discard the solution and prepare a fresh stock. To prevent this, store solutions in amber vials to block photolysis, purge the headspace with argon/nitrogen, or utilize a compatible antioxidant if your assay permits.

Q2: What is the optimal pH for reconstituting the sulfate salt, and why? Causality: The sulfate salt of 3''-HABA Kanamycin A naturally drives the solution pH down upon dissolution[5]. However, the optimal thermodynamic stability range for aminoglycosides is between pH 4.5 and 6.0[6],[7]. Dropping below pH 3.5 accelerates the hydrolysis of the crucial glycosidic bonds[4]. Action: Reconstitute the powder in a weakly buffered solution (e.g., 50 mM citrate buffer, pH 5.0) rather than unbuffered molecular biology grade water. This locks the pH safely within the stability window.

Q3: I left the solid powder on the benchtop, and it became sticky and clumped. What happened? Causality: 3''-HABA Kanamycin A Sulfate is exceptionally hygroscopic[1]. The high density of hydroxyl and amine groups forms strong hydrogen bonds with atmospheric water. Moisture absorption increases molecular mobility in the solid state, lowering the activation energy required for premature solid-state hydrolysis[7]. Action: Store the solid lyophilized powder in a desiccator at 2°C to 8°C. Always allow the sealed container to equilibrate to room temperature before opening to prevent condensation.

Q4: Can I freeze-thaw my stock solutions to save reagents? Causality: Repeated freeze-thaw cycles cause localized concentration gradients (cryoconcentration) and transient pH shifts as buffer salts crystallize at different rates. This thermodynamic stress accelerates the degradation of the active molecule[7]. Action: Aliquot the sterile-filtered stock solution into single-use tubes and freeze at -20°C or -80°C. Thaw an aliquot only once, immediately before use.

Part 3: Quantitative Data & Compatibility

To facilitate experimental planning, the following table summarizes the expected stability of 3''-HABA Kanamycin A Sulfate under various conditions, synthesized from aminoglycoside degradation kinetics[8],[9].

Table 1: Quantitative Stability Matrix for 3''-HABA Kanamycin A Solutions

Storage ConditionTemperatureExpected StabilityPrimary Degradation Risk
Lyophilized Powder (Desiccated) 2°C to 8°C> 24 MonthsMoisture absorption (Hygroscopicity)
Aqueous Buffer (pH 5.0) -20°C to -80°C6 - 12 MonthsCryoconcentration (if freeze-thawed)
Aqueous Buffer (pH 5.0) 2°C to 8°C7 - 14 DaysGradual hydrolysis[9]
Unbuffered Water 20°C to 25°C< 24 HoursRapid pH drift, Oxidation[5]
Alkaline Medium (pH > 7.0) 37°C< 6 HoursAmine oxidation, Base catalysis[8]

Part 4: Self-Validating Experimental Protocol

Title: Preparation of a Stabilized 50 mg/mL 3''-HABA Kanamycin A Stock Solution

Trustworthiness Note: This protocol acts as a self-validating system. By utilizing a citrate buffer, we prevent the natural pH drift caused by the sulfate salt. The protocol includes an intrinsic quality control (QC) step prior to sterile filtration to guarantee the starting material has not undergone solid-state degradation.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the lyophilized 3''-HABA Kanamycin A Sulfate powder from the 2–8°C desiccator. Crucial: Allow the sealed vial to equilibrate to room temperature for 30 minutes. Causality: This prevents atmospheric condensation on the highly hygroscopic powder.

  • Buffer Preparation: Prepare a 50 mM Sodium Citrate buffer and adjust the pH to 5.0 using dilute HCl or NaOH. Autoclave or sterile-filter the buffer. Causality: Aminoglycosides exhibit maximum thermodynamic stability against glycosidic cleavage in this slightly acidic window[6].

  • Dissolution & QC Check: Dissolve the required mass of powder into the buffer by gentle vortexing.

    • Self-Validation Step: Measure the final pH of a 10 µL drop. It must remain between 4.5 and 5.5. Inspect the solution against a stark white background. If any yellow tint is observed, oxidative degradation has already occurred, and the batch must be discarded for sensitive assays[6].

  • Sterile Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Causality: Avoid cellulose nitrate filters, as basic polycationic aminoglycosides can nonspecifically bind to cellulose matrices, reducing the final active concentration[3].

  • Aliquotting: Divide the filtered solution into single-use amber microcentrifuge tubes to protect from UV-induced photolysis.

  • Storage: Flash-freeze the aliquots and store them at -20°C or -80°C. Thaw individual aliquots on ice immediately prior to use.

Workflow Start Solid 3''-HABA Kanamycin A (Store at 2-8°C, Desiccated) Buffer Reconstitution (pH 4.5 - 6.0 Buffer) Start->Buffer Dissolve (Protect from moisture) Filter Sterile Filtration (0.22 µm PES) Buffer->Filter Prevent microbial contamination Aliquot Aliquotting (Single-use vials) Filter->Aliquot Minimize freeze-thaw Freeze Long-term Storage (-20°C to -80°C) Aliquot->Freeze Optimal stability Fridge Short-term Storage (2°C to 8°C, <7 days) Aliquot->Fridge Working stock

Workflow for preparing and storing stable 3''-HABA Kanamycin A solutions.

References

Sources

matrix effects in the analysis of Amikacin impurities

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Overcoming Matrix Effects in Amikacin Impurity Analysis

Introduction Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the analytical challenges of aminoglycosides. Amikacin sulfate is notoriously difficult to analyze because it is highly polar, lacks a UV chromophore, and is heavily influenced by sample matrices (e.g., fermentation broths, plasma, or complex formulation excipients). When profiling impurities like Kanamycin A, L-HABA, and novel 1-N-(l-4-amino-2-hydroxybutyryl) derivatives, matrix effects can severely compromise your Limit of Quantitation (LOQ) and method reproducibility.

This guide provides field-proven, self-validating workflows to identify, quantify, and eliminate matrix effects using LC-MS/MS and HPLC-CAD platforms.

Visualizing the Solution: Matrix Mitigation Workflow

G Sample Complex Matrix (Fermentation / Plasma) Interferences Endogenous Salts & Phospholipids (Cause Ion Suppression) Sample->Interferences Contains SPE Mixed-Mode WCX SPE (Selective Amikacin Retention) Sample->SPE Load Sample Interferences->SPE Washed Away HILIC Zwitterionic HILIC Separation (Orthogonal Selectivity) SPE->HILIC Elute Impurities Detection ESI-MS/MS or CAD Detection (Matrix-Free Signal) HILIC->Detection Resolve Peaks

Caption: End-to-end workflow for mitigating matrix effects in Amikacin impurity analysis.

Section 1: The Causality of Matrix Effects (Expert Q&A)

Q: Why are Amikacin and its impurities uniquely susceptible to matrix effects in LC-MS/MS? A: Causality lies in the physicochemical properties of aminoglycosides. Because they are highly polar, traditional Reversed-Phase Liquid Chromatography (RPLC) fails to retain them without heavy use of ion-pairing reagents (like heptafluorobutyric acid). These reagents themselves cause massive signal suppression in the Electrospray Ionization (ESI) source [1]. Furthermore, if poorly retained, Amikacin elutes in the solvent front alongside endogenous salts, proteins, and phospholipids. These matrix components outcompete the target analytes for charge in the ESI droplet, leading to a phenomenon known as "ion suppression" [1].

Q: I am using Charged Aerosol Detection (CAD) instead of MS to avoid ESI suppression. Why am I still seeing matrix interference? A: While CAD is a mass-sensitive detector immune to ESI charge competition, it is highly sensitive to any non-volatile component in the mobile phase. If your sample matrix contains non-volatile extraction buffers or formulation salts, they will form background aerosol particles. This manifests as severe baseline drift or elevated background noise, obscuring low-level impurities[3]. The CAD-based UHPLC system minimizes matrix effects only when paired with highly volatile mobile phases (e.g., ammonium formate) and proper sample cleanup [3].

Q: How do I build a "self-validating" system to prove matrix effects are eliminated? A: A self-validating protocol requires two parallel assessments to ensure analytical trustworthiness:

  • Post-Column Infusion (Qualitative): Continuously infuse a pure Amikacin standard post-column while injecting a blank matrix extract. A dip in the steady baseline signal indicates the exact retention time where matrix suppression occurs.

  • Spike-Recovery (Quantitative): Compare the peak area of impurities spiked into a post-extraction blank matrix against the peak area of a neat standard in solvent. The ratio must fall between 85% and 115%.

ME_Assessment Start Matrix Effect (ME) Assessment Method1 Post-Column Infusion (Qualitative) Start->Method1 Method2 Post-Extraction Spiking (Quantitative) Start->Method2 Result1 Identify Elution Zones of Ion Suppression Method1->Result1 Result2 Calculate Absolute ME % (Target 85-115%) Method2->Result2 Action Optimize SPE Wash Steps or Adjust Gradient Result1->Action Result2->Action

Caption: Self-validating matrix effect assessment and optimization loop.

Section 2: Methodological Protocols for Matrix Mitigation

To achieve robust quantification of impurities like Kanamycin A and L-HABA [5], you must decouple the analyte from the matrix. The following protocol utilizes Weak Cation Exchange (WCX) Solid-Phase Extraction (SPE) coupled with Zwitterionic Hydrophilic Interaction Liquid Chromatography (Z-HILIC).

Protocol 1: Mixed-Mode WCX SPE Cleanup

Amikacin contains multiple primary amine groups, making it strongly basic. WCX sorbents selectively trap these amines, allowing aggressive washing of neutral and acidic matrix interferences.

  • Step 1: Sample Pretreatment: Dilute 500 µL of sample (e.g., plasma or fermentation broth) 1:1 with 50 mM ammonium acetate (pH 7.0) to ensure the amines are protonated.

  • Step 2: Conditioning: Pass 1 mL of methanol, followed by 1 mL of 50 mM ammonium acetate (pH 7.0) through the WCX cartridge.

  • Step 3: Loading: Load the pretreated sample at a controlled flow rate of 1 mL/min.

  • Step 4: Interference Wash 1 (Desalting): Wash with 2 mL of 5% methanol in water to remove polar neutral salts.

  • Step 5: Interference Wash 2 (Delipidation): Wash with 2 mL of 100% isopropanol to remove phospholipids (critical for MS detection).

  • Step 6: Elution: Elute Amikacin and its basic impurities using 1 mL of 10% formic acid in water. The high acidity neutralizes the carboxylate groups on the WCX sorbent, releasing the analytes.

Protocol 2: Z-HILIC Chromatographic Separation

Unlike traditional silica HILIC, zwitterionic stationary phases (Z-HILIC) handle highly polar aminoglycosides without requiring high concentrations of buffering salts [2].

  • Column: Zwitterionic HILIC (e.g., Atlantis Premier BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 20 mM Ammonium Formate in water (pH 3.0, adjusted with formic acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 85% B, drop to 50% B over 10 minutes.

  • Mechanistic Note: The high organic starting conditions force the polar matrix components to elute early or precipitate, while Amikacin and impurities partition into the water-enriched layer on the zwitterionic surface, eluting later in a matrix-free window [2].

Section 3: Quantitative Data Presentation

The choice of analytical technique drastically alters your susceptibility to matrix effects. Below is a comparative summary of standard methodologies used for Amikacin impurity profiling [2][3][4].

Analytical StrategyStationary PhaseDetectionMatrix Effect SusceptibilityPrimary Mitigation Strategy
IP-RPLC-MS/MS C18 (with HFBA/TFA)ESI-MS/MSHigh (Severe ion suppression from ion-pairing agents)Switch to volatile IP agents; extensive SPE cleanup.
Z-HILIC-MS/MS Zwitterionic SulfoalkylbetaineESI-MS/MSLow to Moderate (Orthogonal retention to lipids)Isotope-labeled internal standards; matrix-matched calibration.
UHPLC-CAD Core-shell Polar EmbeddedCharged AerosolModerate (Baseline drift from non-volatile salts)Divert valve (send early eluting salts to waste); PFV optimization.
HPAE-PAD Anion-ExchangePulsed AmperometricLow (Highly selective for carbohydrates/amines)Disposable gold electrodes; sample dilution.

Section 4: Troubleshooting FAQs

Q: During the analysis of Amikacin sulfate APIs sourced from different manufacturers, I am detecting novel peaks using HPLC-MSn. How do I know these aren't matrix artifacts? A: Matrix artifacts typically show erratic retention times and do not scale linearly with dilution. If the peak is consistent, it may be a genuine degradation product. Recent studies using HPLC-MSn have identified novel impurities in Amikacin sulfate, such as the 1-N-(l-4-amino-2-hydroxybutyryl) derivative of Kanamycin D [4]. To confirm, perform an MS/MS fragmentation analysis: Amikacin impurities will share characteristic fragment ions (e.g., m/z 163 for the aminocyclitol ring).

Q: My CAD baseline drifts significantly during the HILIC gradient, making it impossible to integrate the L-HABA impurity peak. How can I fix this? A: This is a classic CAD matrix effect caused by the accumulation of non-volatile micro-particulates from the sample or the mobile phase.

  • Implement a Flow-Divert Profile: Program your LC valve to divert the first 2 minutes of the column effluent to waste. This prevents early-eluting, non-retained matrix salts from entering the CAD evaporator [3].

  • Optimize the Power Function Value (PFV): CAD response is non-linear. Adjusting the PFV specific to your instrument can linearize the response and suppress background noise [3].

Q: I am recovering Kanamycin A perfectly, but my Amikacin recovery from fermentation broth is only 40%. Why? A: Amikacin has a stronger binding affinity to proteins and divalent cations in the fermentation broth than Kanamycin A. Add 0.4 mM EDTA and 2% trichloroacetic acid (TCA) to your initial extraction buffer. The EDTA chelates metal ions, and the TCA precipitates binding proteins, freeing the Amikacin into the supernatant before you load it onto the SPE cartridge.

References

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry.
  • Waters Corporation. (n.d.). Analysis of Aminoglycosides in Foods Using a Zwitterionic Stationary Phase and Liquid Chromatography-Tandem Mass Spectrometry.
  • ResearchGate. (n.d.). A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin.
  • ResearchGate. (2025). Separation and Characterization of Unknown Impurities in Amikacin Sulfate by HPLC–MSn.
  • LCGC International. (2020). LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin.

Technical Support Center: Optimizing Detection of 3''-HABA Kanamycin A Sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 3''-HABA Kanamycin A Sulfate. This guide is designed for researchers, scientists, and drug development professionals who are working with this specific aminoglycoside derivative. Here, we move beyond simple protocols to explain the scientific rationale behind methodological choices, helping you troubleshoot and optimize your experiments effectively.

Understanding the Analyte: 3''-HABA Kanamycin A Sulfate

3''-HABA Kanamycin A is an important derivative and known impurity of Amikacin, a semi-synthetic aminoglycoside antibiotic.[1][2] Amikacin itself is synthesized by acylating the amino group of Kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA).[1][3] Therefore, detecting and quantifying 3''-HABA Kanamycin A is critical for impurity profiling and ensuring the quality and safety of Amikacin drug products.

The analytical challenge with all aminoglycosides, including Kanamycin A and its derivatives, stems from their inherent chemical properties: they are highly polar and lack a significant UV-absorbing chromophore.[4][5] This makes direct detection by common HPLC-UV methods difficult and necessitates specialized analytical approaches.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of aminoglycosides like 3''-HABA Kanamycin A considered challenging?

The primary difficulties arise from two key properties:

  • High Polarity: Aminoglycosides are very water-soluble, which leads to poor retention on traditional reversed-phase (RP-HPLC) columns like C18. This results in compounds eluting at or near the solvent front with minimal separation.[5]

  • Lack of a Strong Chromophore: These molecules do not absorb light strongly in the UV-Visible spectrum, making detection with standard UV detectors insensitive.[4]

To overcome these issues, methods often require either chemical derivatization to add a UV-active or fluorescent tag, or the use of specialized detectors that do not rely on light absorbance.[5][6]

Q2: Since 3''-HABA Kanamycin A is already a derivative of Kanamycin A, do I still need to perform a derivatization step for analysis?

This is an excellent and crucial question. While the L-HABA moiety has been added to the Kanamycin A structure, it does not provide a sufficiently strong chromophore for high-sensitivity analysis via standard UV detection. Therefore, to achieve low limits of detection (LOD) and quantification (LOQ) with UV or fluorescence detectors, an additional pre-column or post-column derivatization step is still highly recommended.[6][7] Alternatively, you can bypass derivatization entirely by using more universal or specific detection techniques like Mass Spectrometry (MS), Pulsed Amperometric Detection (PAD), or Evaporative Light Scattering Detection (ELSD).[4][6]

Q3: What are the primary analytical methods for detecting 3''-HABA Kanamycin A Sulfate?

The most common and robust methods fall into three categories, which are compared in the table below:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is a powerful technique for polar compounds like aminoglycosides and is the basis for the United States Pharmacopeia (USP) monograph methods for Kanamycin and Amikacin analysis.[3][8] It offers excellent sensitivity without derivatization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitivity and specificity. It can accurately quantify the analyte even in complex matrices and does not require derivatization.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) is often paired with MS for better retention of polar aminoglycosides.

  • Reversed-Phase HPLC with Derivatization (HPLC-UV/FLD): This is a more accessible but multi-step approach. The aminoglycoside is chemically altered to attach a molecule that absorbs UV light or fluoresces, allowing for sensitive detection with standard equipment.[6][7]

Table 1: Comparison of Primary Analytical Methods
FeatureHPAE-PADLC-MS/MSRP-HPLC with Derivatization
Principle Separation on an anion-exchange column followed by direct electrochemical detection.Separation by LC (RP or HILIC) followed by mass-based detection.RP separation after chemical modification to add a chromophore/fluorophore.
Sensitivity HighVery High (Gold Standard)Moderate to High
Specificity Moderate to HighVery HighModerate
Derivatization Not requiredNot requiredRequired
Complexity Moderate (requires specialized detector and high pH mobile phases)High (requires specialized equipment and expertise)Moderate (extra sample preparation steps)
Primary Use QC/QA, Pharmacopeial analysis[3][8]Bioanalysis, impurity identification, reference methods[9]General research, labs without access to PAD or MS[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during method development and routine analysis.

Workflow for Troubleshooting Common Issues

cluster_start cluster_chrom Chromatography Issues cluster_detect Detection Issues cluster_solutions Start Identify Problem (e.g., Poor Peak, Low Signal) PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? Start->Resolution Retention Retention Time Drift? Start->Retention Sensitivity Low Sensitivity? Start->Sensitivity Suppression Ion Suppression (MS)? Start->Suppression Sol_MobilePhase Check Mobile Phase (pH, Composition, Age) PeakShape->Sol_MobilePhase Yes Sol_Column Check Column (Health, Chemistry, Temp) PeakShape->Sol_Column Yes Resolution->Sol_MobilePhase Yes Retention->Sol_MobilePhase Yes Sol_Detector Optimize Detector Settings Sensitivity->Sol_Detector Yes Sol_Deriv Optimize Derivatization Sensitivity->Sol_Deriv Yes Suppression->Sol_MobilePhase Yes Sol_SamplePrep Review Sample Prep (Extraction, Dilution) Suppression->Sol_SamplePrep Yes

Caption: A logical workflow for diagnosing and addressing common analytical problems.

Chromatography Issues

Q: My peak for 3''-HABA Kanamycin A Sulfate is tailing badly on a C18 column. What's happening and how do I fix it?

A: Peak tailing for a polar, basic compound like an aminoglycoside on a standard C18 column is a classic problem.

  • Causality: It's often caused by secondary interactions between the basic amine groups on your analyte and acidic, un-capped residual silanols on the silica surface of the column packing. This strong, non-ideal interaction delays a portion of the analyte molecules, causing the peak to tail.

  • Solutions:

    • Use an End-Capped Column: Ensure you are using a high-quality, fully end-capped C18 column designed for polar compounds or bases.

    • Mobile Phase pH Control: Adjust the mobile phase pH to suppress the ionization of either the silanols (high pH) or the analyte's amines (low pH). For aminoglycosides, a low pH (e.g., 2.5-3.5) with an additive like trifluoroacetic acid (TFA) can protonate the amines and minimize silanol interactions, but retention will be very low.

    • Introduce an Ion-Pairing Agent: This is a very effective strategy. Add an ion-pairing (IP) reagent like heptafluorobutyric acid (HFBA) or sodium octanesulfonate to the mobile phase.[6][] The IP reagent has a non-polar tail that adsorbs to the C18 stationary phase and a charged head that pairs with the charged analyte, increasing retention and improving peak shape.

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for highly polar compounds. It uses a polar stationary phase and a high organic mobile phase, providing a completely different and often more effective retention mechanism for aminoglycosides.

Q: I can't resolve 3''-HABA Kanamycin A from Kanamycin A or other isomers. What are my options?

A: Co-elution is a common challenge, especially with structurally similar impurities.

  • Causality: The selectivity of your current method is insufficient to differentiate between the subtle structural differences of the analytes.

  • Solutions:

    • Optimize Mobile Phase: Systematically vary the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration, ion-pairing agent concentration). A shallow gradient can often improve the resolution of closely eluting peaks.

    • Change Column Chemistry: If mobile phase optimization fails, the column is the next variable. If you are on a C18, try a Phenyl-Hexyl or a Polar-Embedded column, which offer different selectivities. As mentioned above, HILIC is also a strong alternative.

    • Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will increase run time.

    • HPAE-PAD: Anion-exchange chromatography operates on a charge-based separation mechanism, which can provide vastly different and often superior selectivity for these types of compounds compared to reversed-phase.[3]

Detection & Sensitivity Issues

Q: My signal-to-noise ratio is very low using a UV detector at a low wavelength (~205 nm). How can I get better sensitivity?

A: This is expected, as the analyte lacks a strong chromophore. Relying on end-absorption at low UV is non-specific and prone to interference.

  • Causality: The molar absorptivity of 3''-HABA Kanamycin A is inherently low, leading to a weak signal.

  • Solutions:

    • Pre- or Post-Column Derivatization: This is the most direct solution for UV/Fluorescence. React the analyte with a tagging agent that has a high molar absorptivity or is highly fluorescent. Common reagents for primary amines include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), or 1-naphthyl isothiocyanate.[6][7]

    • Switch Detection Method: If derivatization is not feasible, you must change your detector.

      • ELSD: An Evaporative Light Scattering Detector is a universal detector that responds to any non-volatile analyte, but it generally has lower sensitivity than MS or PAD.[4]

      • HPAE-PAD: As discussed, this method is designed for this class of compounds and provides excellent sensitivity without derivatization.[1][8]

      • LC-MS/MS: This offers the ultimate in sensitivity and selectivity. By monitoring specific parent-to-daughter ion transitions (MRM), you can achieve detection limits in the low ng/mL or even pg/mL range.[6]

Q: When using LC-MS, my signal is inconsistent and I suspect ion suppression. What should I do?

A: Ion suppression is common, especially in complex matrices. It occurs when other co-eluting compounds compete with the analyte for ionization in the MS source.

  • Causality: Matrix components (salts, excipients) or mobile phase additives (like TFA) can interfere with the efficient gas-phase ionization of your analyte.

  • Solutions:

    • Improve Sample Cleanup: Use a more rigorous Solid-Phase Extraction (SPE) protocol to remove interfering matrix components.[9]

    • Improve Chromatographic Separation: Modify your LC method to separate the analyte from the suppression-causing compounds. A longer column or a slower gradient may be necessary.

    • Reduce Matrix Effects: Simply diluting the sample can sometimes reduce suppression to an acceptable level.

    • Change Mobile Phase Additives: Avoid non-volatile buffers and strong ion-pairing agents like TFA. Switch to volatile alternatives like formic acid or ammonium formate/acetate.

    • Use an Internal Standard: A stable isotope-labeled version of 3''-HABA Kanamycin A is the ideal internal standard, as it will co-elute and experience the same degree of ion suppression, allowing for accurate quantification.

Experimental Protocols

Decision Tree for Method Selection

q1 Do you have access to MS or PAD detectors? q2 Is this for official pharmacopeial testing (QC)? q1->q2 Yes m_deriv Use RP-HPLC with Derivatization (Protocol 3) q1->m_deriv No q3 Is ultimate sensitivity (e.g., for bioanalysis) required? q2->q3 No m_hpae Use HPAE-PAD Method (Protocol 1) q2->m_hpae Yes q3->m_hpae No m_lcms Use LC-MS/MS Method (Protocol 2) q3->m_lcms Yes

Caption: A decision guide for selecting the most appropriate analytical protocol.

Protocol 1: HPAE-PAD Analysis (Based on USP Methods)

This method is adapted from the principles of USP monographs for Kanamycin and Amikacin analysis and is ideal for quality control.[3][8]

  • Instrumentation & Consumables:

    • HPLC system with an Electrochemical Detector (PAD) and a gold working electrode.

    • Anion-exchange column (e.g., Dionex CarboPac™ MA1 or equivalent USP L47 packing).

    • Mobile Phase: 115-135 mM Sodium Hydroxide. Prepare fresh from a 50% w/w carbonate-free solution and degas thoroughly.[1]

  • Standard Preparation:

    • Prepare a stock solution of 3''-HABA Kanamycin A Sulfate reference standard in deionized water (e.g., 0.2 mg/mL).

    • Prepare working standards by diluting the stock solution with deionized water to the desired concentration range (e.g., 0.005 - 0.05 mg/mL).

  • Chromatographic Conditions:

    • Column: CarboPac MA1 (4 x 250 mm)

    • Mobile Phase: 134 mM NaOH

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • Detection: Pulsed Amperometry with a gold electrode using a suitable waveform for carbohydrate/aminoglycoside analysis (consult detector manual).

  • System Suitability:

    • Inject a resolution solution containing Kanamycin and Amikacin (or a related impurity) to ensure the peak resolution is >3.[3]

    • The tailing factor for the analyte peak should be < 2.0.

    • The relative standard deviation (RSD) for replicate injections should be < 2.0%.[3]

  • Analysis & Quantification:

    • Construct a calibration curve from the working standards.

    • Inject the sample preparations and quantify using the calibration curve.

Protocol 2: HILIC-MS/MS for High-Sensitivity Quantification

This method is ideal for bioanalysis or trace-level impurity quantification.[6]

  • Instrumentation & Consumables:

    • LC-MS/MS system (e.g., Triple Quadrupole).

    • HILIC column (e.g., Waters Atlantis Premier BEH Z-HILIC, or equivalent).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

  • Standard Preparation:

    • Prepare stock and working standards in a solvent matching the initial mobile phase composition (e.g., 90:10 Acetonitrile:Water).

  • Chromatographic Conditions:

    • Column: Z-HILIC (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase: Gradient from 90% B to 50% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Determine the precursor ion [M+H]⁺ for 3''-HABA Kanamycin A (C22H43N5O13, MW 585.6) and optimize cone voltage to find 2-3 stable product ions for quantification and confirmation.

    • Source Parameters: Optimize gas flow, gas temperature, and capillary voltage for maximum signal intensity.

  • System Suitability & Quantification:

    • Ensure a stable signal and consistent retention time.

    • Use an internal standard (ideally, a stable isotope-labeled version) to correct for matrix effects and variability.

    • Quantify using a calibration curve, typically with a linear regression and 1/x² weighting.

References

  • Analysis of kanamycin A in human plasma and in oral dosage form by derivatization with 1-naphthyl isothiocyanate and high-performance liquid chromatography. Journal of Separation Science.[Link]

  • Challenges in the development of analytical test procedure for aminoglycosides: A critical review. ResearchGate.[Link]

  • Challenges in the determination of aminoglycoside antibiotics, a review. Analytica Chimica Acta.[Link]

  • Challenges in the development of analytical test procedure for aminoglycosides: a critical review. SciSpace.[Link]

  • Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry. Waters Corporation.[Link]

  • Aminoglycosides in Food: Recent Updates on the Pretreatment and Analysis Methods. Comprehensive Reviews in Food Science and Food Safety.[Link]

  • LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin. LCGC International.[Link]

  • Determination of Kanamycin by High Performance Liquid Chromatography. MDPI Molecules.[Link]

  • Common Problems and Solutions of Kanamycin in Experiments. Creative Diagnostics.[Link]

  • Analysis of Amikacin and Kanamycin in Pharmaceutical Products with 3465 Electrochemical Detector. Waters Corporation.[Link]

Sources

Validation & Comparative

Technical Comparison Guide: 3''-HABA Kanamycin A Sulfate (Amikacin Impurity Reference Standard)

[1][2][3]

Executive Summary

In the development and quality control of semi-synthetic aminoglycosides, 3''-HABA Kanamycin A Sulfate (often designated as Amikacin Impurity A ) serves as a critical reference standard.[][2][3] While Amikacin (1-N-HABA Kanamycin A) is the target therapeutic specifically acylated at the N-1 position to resist bacterial modifying enzymes, the 3''-HABA isomer represents a positional byproduct where the (S)-4-amino-2-hydroxybutyryl (HABA) group attaches to the N-3 amine of the 2-deoxystreptamine ring (or N-3'' depending on specific nomenclature conventions in different pharmacopeias).[][2][3]

This guide objectively compares the analytical profile of 3''-HABA Kanamycin A Sulfate against its parent molecule (Kanamycin A) and its therapeutic isomer (Amikacin).[][2][3] It provides experimental protocols for distinguishing these structurally similar compounds, interpreting the Certificate of Analysis (CoA) for validation, and ensuring regulatory compliance (EP/USP).

Part 1: Structural & Functional Distinction

To interpret a CoA effectively, one must understand the subtle structural differences that dictate the analytical performance of this standard.

The Isomer Challenge

The synthesis of Amikacin involves acylating Kanamycin A. Because Kanamycin A possesses four reactive amino groups (N-1, N-3, N-6', and N-3''), non-selective acylation generates impurities.[][2][3]

  • Amikacin (Target): Acylation at N-1 .[][2][3] High potency, resistant to enzymes.[][2][3]

  • 3''-HABA / Impurity A (The Standard): Acylation at N-3 (or N-3'').[][2][3] Low potency, distinct retention time.[][2][3]

  • Kanamycin A (Parent): No acylation.[][2][3] Starting material.

DOT Diagram: Isomer Formation & Differentiation

Aminoglycoside_IsomersKanAKanamycin A(Parent Molecule)AcylationAcylation Reaction(+ HABA Group)KanA->AcylationAmikacinAmikacin (1-N-HABA)TARGET API(High Potency)Acylation->Amikacin N-1 Attack(Major Product)ImpurityA3''-HABA / Impurity AREFERENCE STANDARD(Positional Isomer)Acylation->ImpurityA N-3/N-3'' Attack(Side Reaction)ImpurityB1,3-Di-HABA(Over-Acylated)Acylation->ImpurityB Double Acylation

Caption: Synthesis pathway showing the origin of 3''-HABA Kanamycin A as a positional isomer of Amikacin.[][2][3]

Part 2: Certificate of Analysis (CoA) Comparative Analysis

A high-quality CoA for 3''-HABA Kanamycin A Sulfate must be distinguished from a CoA for the API (Amikacin) or the starting material (Kanamycin).[][2][3] The table below highlights the critical differences in specifications required for a Reference Standard versus an API .

Table 1: Comparative Specifications (Reference Standard vs. API)
Parameter3''-HABA Kanamycin A (Ref Std)Amikacin Sulfate (API)Kanamycin A Sulfate (Parent)Significance
Primary Role Impurity QuantificationTherapeutic AgentStarting MaterialDetermines required purity levels.[][2][3][4]
Purity (HPLC) ≥ 95.0% (Area %)≥ 98.5% (anhydrous)≥ 98.0%Ref Stds need high specificity; APIs need high potency.[][2][3]
Identification NMR & MS (Required)IR & HPLC RetentionIR & TLCNMR is mandatory for the Ref Std to prove isomer position (N-3 vs N-1).[][2][3]
Specific Rotation +75° to +85° (Typical)+97° to +105°+112° to +123°Rotation drops with HABA substitution; distinguishes isomers.[][2][3]
Sulfate Content Reported (Stoichiometric)15.0% – 21.0%VariesCritical for molecular weight correction in quantitative calc.[][2][3]
Water Content Hygroscopic (Reported)≤ 13.0%≤ 4.0%Ref Stds are often lyophilized and highly hygroscopic; must correct for dry weight.[][2][3]

Key Insight: The most critical value on the 3''-HABA CoA is the Chromatographic Purity and the Assignment of Structure (NMR) .[][2][3] Unlike the API, where bioactivity is key, the Reference Standard must possess a certified chromatographic footprint to prevent false negatives in QC release testing.[][2][3]

Part 3: Experimental Validation & Protocols

To validate the quality of a 3''-HABA Kanamycin A Sulfate standard, it must be subjected to a comparative HPLC assay against Amikacin.[][3] The following protocol is based on European Pharmacopoeia (EP) 10.0 methodology for Amikacin Sulfate Related Substances.

Protocol: Comparative HPLC Separation

Objective: Verify the Retention Time (RT) and Resolution (Rs) of 3''-HABA Kanamycin A relative to Amikacin.

Reagents:

  • Mobile Phase A: 0.13 M diammonium hydrogen phosphate (pH 7.0).[][2][3]

  • Mobile Phase B: Methanol / Mobile Phase A (50:50 v/v).[][2][3]

  • Column: C18 (Octadecylsilyl silica gel), 5 µm, 4.6 mm x 250 mm (e.g., Supelcosil LC-18 or equivalent).[][2][3]

  • Detection: UV at 200 nm (or Pulsed Amperometric Detection for higher sensitivity).[][2][3]

  • Temperature: 40°C.[][2][3]

Workflow:

  • Standard Preparation: Dissolve 3''-HABA Kanamycin A Sulfate in water to a concentration of 0.01 mg/mL (Impurity level).

  • Reference Solution: Dissolve Amikacin Sulfate USP RS in water to 5 mg/mL.

  • Spike Study: Mix 1 mL of Standard with 1 mL of Reference to create a resolution solution.

  • Gradient Program:

    • 0-60 min: Isocratic or shallow gradient (depending on column aging).[][2][3]

Data Interpretation (Experimental Data):

ComponentRelative Retention Time (RRT)Resolution (Rs) Requirement
Amikacin (API) 1.00 (Ref)N/A
Kanamycin A ~0.65> 2.0 from Amikacin
3''-HABA (Impurity A) ~0.82 - 0.85 > 1.5 from Amikacin
1,3-Di-HABA (Impurity B) ~1.40N/A

Validation Check: If the CoA for your 3''-HABA standard claims >95% purity, but your HPLC shows a major peak at RRT 1.00, the standard is contaminated with Amikacin.[][2][3] If the peak appears at RRT 0.65, it has degraded back to Kanamycin A.[][2][3] A valid standard must elute distinctly at RRT ~0.83.

Part 4: Causality & Troubleshooting

Why does the CoA matter? In drug development, "Impurity A" (3''-HABA) is a process-related impurity .[][2][3] Its presence indicates poor regioselectivity during the acylation step of synthesis.[][2][3]

  • High Impurity A levels in the API (>0.5%) suggest the reaction pH was incorrect, allowing the HABA group to attach to the wrong nitrogen.[][2][3]

  • CoA Water Content: 3''-HABA Sulfate is extremely hygroscopic.[][2][3] If the CoA lists water content at 10%, and you do not correct for this during weighing, your impurity quantification in the final drug product will be underestimated by 10% , potentially releasing a toxic batch.[][2][3]

Self-Validating System: When using this standard, always perform a Mass Balance Check :

23
References
  • European Pharmacopoeia (Ph.[][2][3] Eur.) 10.0. Amikacin Sulfate Monograph (01/2017:1290).[][2][3] European Directorate for the Quality of Medicines & HealthCare.[2][3] Link[][2][3]

  • United States Pharmacopeia (USP) 43-NF 38. Amikacin Sulfate: Organic Impurities.[][2][3] USP Convention.[][2][3] Link[][2][3]

  • Santa Cruz Biotechnology. 3-HABA Kanamycin A Sulfate Product Data & Structure.[][2][3][5]Link[][2][3]

  • LGC Standards. Amikacin Impurity A (3''-HABA Kanamycin A) Reference Material.Link[][2][3]

  • PubChem. Amikacin Impurity A (Compound Summary). National Library of Medicine.[][2][3] Link[][2][3]

Comprehensive Impurity Profiling in Amikacin Synthesis: A Comparative Guide on 3''-HABA Kanamycin A Sulfate and Related Substances

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural causality, comparative profiling, and self-validating analytical methodologies for Amikacin impurities.

Introduction: The Regioselectivity Challenge in Amikacin Synthesis

Amikacin is a potent, semi-synthetic aminoglycoside antibiotic utilized for severe, multidrug-resistant Gram-negative bacterial infections. It is synthesized by the acylation of the N-1 amino group of Kanamycin A using an L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA) side chain[1].

Because Kanamycin A possesses four primary amine groups (N-1, N-3, N-6', and N-3''), achieving strict regioselectivity during synthesis is a significant chemical challenge. Incomplete protection of off-target amines or migration of the L-HABA moiety results in a complex profile of process-related impurities[2][3]. Among these, 3''-HABA Kanamycin A Sulfate (Amikacin EP Impurity A) is one of the most critical by-products, requiring rigorous monitoring to ensure therapeutic efficacy and safety[4].

Mechanistic Origins of Amikacin Impurities

To understand the performance and stability of the final Active Pharmaceutical Ingredient (API), one must first examine the causality behind impurity formation. The synthesis typically involves temporarily protecting the highly reactive N-6' and N-3 positions (e.g., via transition metal complexation like zinc, or benzyloxycarbonyl groups) to direct the L-HABA acylation exclusively to the N-1 position[2].

When this protective strategy fails or when the reaction is pushed too far, off-target acylation occurs.

G KanA Kanamycin A (Multiple Reactive Amines) HABA L-HABA Acylation KanA->HABA Synthesis Pathway ImpD Unreacted Kanamycin A (Impurity D) KanA->ImpD Incomplete Reaction Amikacin Amikacin (Target: N-1 Acylation) HABA->Amikacin Selective Protection & Acylation ImpA 3''-HABA Kanamycin A (Impurity A: N-3'' Acylation) HABA->ImpA Off-target Migration/Poor Protection ImpB 1,3-Di-HABA Kanamycin A (Impurity B: N-1, N-3 Di-acylation) HABA->ImpB Over-acylation

Amikacin synthesis pathway and the mechanistic origin of related impurities.

  • 3''-HABA Kanamycin A (Impurity A): Forms when the N-3'' position is erroneously acylated instead of N-1.

  • 1,3-Di-HABA Kanamycin A (Impurity B): Forms due to over-acylation when the N-3 protective group fails or is prematurely removed.

  • Kanamycin A (Impurity D): Residual, unreacted starting material left over from incomplete acylation[1].

Comparative Profiling: 3''-HABA Kanamycin A vs. Other Impurities

The table below objectively compares 3''-HABA Kanamycin A against other major pharmacopeial impurities, highlighting their structural deviations and pharmacological implications[3][5][6].

Impurity NameEP DesignationStructural DeviationPharmacological & Toxicological Impact
3''-HABA Kanamycin A Impurity AMono-acylation at N-3'' instead of N-1.Retains baseline pharmacological activity but lacks the critical steric hindrance at N-1, rendering it highly susceptible to Aminoglycoside-Modifying Enzymes (AMEs)[4].
1,3-Di-HABA Kanamycin A Impurity BDi-acylation at N-1 and N-3.Increased molecular weight and altered charge distribution reduce ribosomal binding affinity, lowering bactericidal efficacy.
Kanamycin A Impurity DUnreacted core structure (No L-HABA).Highly susceptible to enzymatic deactivation by resistant Gram-negative strains; increases risk of oto- and nephrotoxicity without therapeutic benefit[7].
1,6'-Di-HABA Kanamycin A Impurity FDi-acylation at N-1 and N-6'.Steric bulk at the 6' position severely impedes transport across the bacterial outer membrane.
Amikacin B Impurity HL-HABA at N-1 of Kanamycin B (instead of A).Inherits the toxicity profile of Kanamycin B, which is generally more toxic than Kanamycin A[3].

Self-Validating Analytical Methodology: HPLC-ECD Profiling

Because aminoglycosides lack a significant UV-absorbing chromophore, traditional UV-Vis detection is inadequate for trace impurity profiling[7]. The European Pharmacopoeia (EP 10.0) mandates High-Performance Liquid Chromatography coupled with Pulsed Electrochemical Detection (HPLC-ECD) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)[1][3].

Causality in Method Design
  • Why Octane Sulphonic Acid (OSA)? Amikacin and its impurities are polycationic. OSA acts as an ion-pairing agent, neutralizing the positive charges and allowing these highly polar molecules to be retained and separated on a hydrophobic C18 stationary phase.

  • Why Stabilized THF? Tetrahydrofuran (THF) is used as an organic modifier. It must be stabilized with Butylated Hydroxytoluene (BHT). Unstabilized THF rapidly forms electrochemically active peroxides, which cause wandering baselines and mask trace impurity signals on the gold working electrode[3].

Step-by-Step Experimental Protocol

This protocol serves as a self-validating system: by running a System Suitability Test (SST) prior to sample analysis, the analyst verifies both column efficiency and electrode sensitivity.

Step 1: Mobile Phase Preparation

  • Prepare a buffer containing potassium phosphate (pH 3.0) and sodium sulfate (gradient from 20 g/L to 28 g/L).

  • Add Octane Sulphonic Acid (OSA) to the required molarity for ion-pairing.

  • Add 2% v/v of BHT-stabilized THF. Degas the mixture thoroughly to prevent bubble formation in the electrochemical flow cell.

Step 2: System Suitability Test (Self-Validation)

  • Prepare a reference solution containing 0.66 µg/mL of Amikacin sulfate and 0.66 µg/mL of 3''-HABA Kanamycin A Sulfate (Impurity A).

  • Inject 20 µL onto the C18 column.

  • Validation Gate: Calculate the resolution (

    
    ) between the Amikacin peak and the Impurity A peak. The system is only validated for sample analysis if 
    
    
    
    and the signal-to-noise ratio for Impurity A is
    
    
    .

Step 3: Sample Preparation & Execution

  • Dissolve the Amikacin API sample in the mobile phase to a final concentration of 0.66 mg/mL.

  • Inject 20 µL of the sample.

  • Utilize a gold working electrode with a 4-potential pulsed waveform to oxidize the hydroxyl and amine groups as they elute.

Step 4: Data Quantification

  • Identify impurities based on Relative Retention Times (RRT). (e.g., Amikacin elutes at ~28.9 min; Impurity A elutes earlier due to differing ion-pairing dynamics).

  • Quantify peak areas against the external reference standards to ensure no single impurity exceeds the 0.1% reporting threshold[3].

Workflow S1 1. Sample Preparation 0.66 mg/mL in Mobile Phase S2 2. Ion-Pairing HPLC C18 Column + OSA + Stabilized THF S1->S2 Inject 20 µL S3 3. Electrochemical Detection Pulsed Amperometry on Gold S2->S3 Elution (pH 3.0) S4 4. Data Quantification Calculate RRT vs Amikacin S3->S4 Signal Integration

Self-validating HPLC-ECD workflow for Amikacin impurity profiling.

Conclusion

The differentiation between Amikacin and its related substances, particularly 3''-HABA Kanamycin A Sulfate , is a critical parameter in pharmaceutical quality control. Because Impurity A represents a failure in regioselective acylation, its presence not only dilutes the therapeutic potency of the drug but also introduces molecules that are highly vulnerable to bacterial resistance mechanisms. By employing rigorous, self-validating HPLC-ECD methodologies, analytical scientists can ensure that the steric protections engineered into Amikacin remain uncompromised in the final formulation.

References

  • Antec Scientific. (2020). "Amikacin Sulfate - EP Method: Impurities analysis (ECD)." Antec Scientific. Available at:[Link]

  • Blanchaert, B., et al. "Impurities A, B, C, D, E, G, H and I of amikacin as described in the European pharmacopoeia." ResearchGate. Available at:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of related substances in Amikacin. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a deep, functional understanding of the topic. We will explore and contrast the established pharmacopoeial methods with modern, high-sensitivity techniques, providing the supporting data and protocols necessary for immediate application.

The Analytical Challenge of Amikacin and Its Related Substances

Amikacin is a semi-synthetic aminoglycoside antibiotic, synthesized by the acylation of Kanamycin A.[1][2] It is a critical therapeutic agent for treating severe, multidrug-resistant Gram-negative bacterial infections.[2] The manufacturing process and subsequent degradation can introduce structurally similar impurities, known as related substances.[3] Quantifying these impurities is a mandate for ensuring the safety and efficacy of the final drug product.

The primary analytical hurdles for Amikacin and its related substances are twofold:

  • High Polarity: The multiple amino and hydroxyl groups in the aminoglycoside structure make them highly water-soluble, leading to poor retention on traditional reversed-phase HPLC columns.[4]

  • Lack of a Significant Chromophore: These compounds do not absorb UV light, making direct detection with standard HPLC-UV systems impossible.[5][6][7]

These challenges have driven the development of several distinct analytical strategies, each with its own merits and applications.

Genesis of Amikacin-Related Substances

Amikacin is derived from Kanamycin A through a specific chemical modification. This synthetic relationship is the primary source of its key impurities. Understanding this pathway is fundamental to developing a selective analytical method.

cluster_synthesis Amikacin Synthesis & Impurity Formation Kanamycin_A Kanamycin A (Starting Material / Impurity D) Synthesis Acylation Process Kanamycin_A->Synthesis LHABA L-(-)-γ-amino-α- hydroxybutyric acid (L-HABA) (Acylating Agent) LHABA->Synthesis Synthesis->Kanamycin_A Unreacted Starting Material Amikacin Amikacin (Active Pharmaceutical Ingredient) Synthesis->Amikacin Main Reaction Side_Products Side-Reaction Products (e.g., Impurities A, B, F, H) Synthesis->Side_Products Side Reactions

Caption: Synthetic pathway from Kanamycin A to Amikacin.

Comparative Overview of Core Analytical Methodologies

The choice of an analytical method is dictated by its intended purpose—be it routine quality control, stability testing, or bioanalysis. Here, we compare the three predominant techniques used for analyzing Amikacin's related substances.

Parameter Pharmacopoeial HPLC-PAD HPLC with Pre-Column Derivatization Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Direct detection of non-chromophoric analytes via electrochemical oxidation on a gold electrode.[2][8]Chemical attachment of a chromophore or fluorophore to the analyte prior to injection, enabling UV-Vis or Fluorescence detection.[6]Separation by HPLC followed by mass-based detection, providing high selectivity and sensitivity without derivatization.[9]
Typical Chromatography High-Performance Anion-Exchange (HPAEC) or Reversed-Phase C18 with post-column base addition.[1][2]Reversed-Phase C18.[5][10]Hydrophilic Interaction (HILIC) or Mixed-Mode Chromatography.[4][11]
Detection Pulsed Amperometric Detection (PAD).[12]UV-Visible (e.g., 340 nm) or Fluorescence (FLD).[5][6]Tandem Mass Spectrometry (MS/MS).[13]
Sensitivity (Typical LOQ) ~0.32 µg/mL.[2]0.071 µg/mL (UV), 0.1 µg/mL (Fluorescence).[5][14]0.1 - 0.2 µg/mL in plasma.[13][15]
Specificity Good. Relies on chromatographic separation.Good. Relies on both chromatography and the specificity of the derivatization reaction.Excellent. Relies on both chromatographic separation and unique mass-to-charge transitions.[9]
Primary Application Gold standard for QC release testing and pharmacopoeial compliance.[8][16]Versatile for QC, stability studies, and quantification in less complex matrices.[7][10]Bioanalysis, therapeutic drug monitoring (TDM), and characterization of unknown impurities.[15][17]
Key Advantage Direct analysis without derivatization.[1]Utilizes standard, widely available HPLC-UV/FLD instrumentation.Unmatched sensitivity and specificity; no derivatization required.[9]
Key Limitation Requires specialized electrochemical detector and can be sensitive to mobile phase composition (e.g., CO2 absorption).[2]Adds complexity and potential variability from the derivatization step.[18]Higher equipment cost and complexity.

Deep Dive: Protocols and Validation Data

A trustworthy protocol is a self-validating system. Here we provide detailed experimental workflows and the validation data that underpins their reliability.

The Pharmacopoeial Standard: HPLC with Pulsed Amperometric Detection (PAD)

This approach, favored by both the European and United States Pharmacopoeias, offers a robust method for direct quantification without derivatization.[2][12] The European Pharmacopoeia (EP) method involves a reversed-phase separation followed by post-column alkalinization to enable electrochemical detection.[2]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a suitable acidic buffer.

    • Mobile Phase B: Acetonitrile.

    • Post-Column Reagent: Prepare a solution of sodium hydroxide. All solutions should be prepared with high-purity, CO2-free water.[2]

  • Chromatographic Conditions:

    • Column: End-capped octadecylsilyl silica gel for chromatography R (C18), 5 µm, 4.6 x 250 mm.[2]

    • Gradient Elution: A defined gradient of Mobile Phase A and B.

    • Flow Rate: As specified in the monograph.

    • Post-Column Addition: Deliver the sodium hydroxide solution via a T-junction before the detector.[2]

  • Detector Settings (PAD):

    • Working Electrode: Gold (Au).[2]

    • Reference Electrode: Silver/Silver Chloride (Ag/AgCl).

    • Waveform: A specific multi-potential waveform is applied to ensure detection and cleaning of the electrode surface.[2]

  • Sample Preparation:

    • Dissolve the Amikacin Sulfate substance in Mobile Phase A to a final concentration of approximately 0.66 mg/mL.[2]

Sample Weigh Amikacin Sulfate and dissolve in Mobile Phase A HPLC Inject onto C18 Column (Gradient Elution) Sample->HPLC PostColumn Post-Column Addition of NaOH Solution HPLC->PostColumn Detection Pulsed Amperometric Detection (PAD) on Gold Electrode PostColumn->Detection Analysis Data Acquisition & Integration Detection->Analysis

Caption: Workflow for the EP HPLC-PAD method.

Validation Parameter Typical Performance Source
Specificity Baseline separation of Amikacin from known impurities (e.g., Kanamycin).[1][8]
Limit of Quantification (LOQ) 0.32 µg/mL (sufficient for 0.1% impurity threshold).[2]
Precision (RSD) Retention Time RSD < 0.3%; Peak Area RSD < 2.0%.[1][12]
Linearity (Correlation Coefficient) r² > 0.999.[1]
Accuracy (% Recovery) Typically 80-90%.[1]
The Versatile Alternative: HPLC with Pre-Column Derivatization

For labs without access to electrochemical detectors, pre-column derivatization provides a reliable path to using standard HPLC-UV systems. The Hantzsch reaction, which targets primary amines, is an effective choice for Amikacin.[5]

  • Hantzsch Reagent Preparation: Freshly prepare a mixture of acetylacetone, formaldehyde, and an acetate buffer.[5]

  • Derivatization Procedure:

    • Mix 1.0 mL of the Amikacin sample/standard with 1.0 mL of the Hantzsch reagent in a sealed tube.[5]

    • Heat the mixture in a water bath at 60°C for 15 minutes.[5]

    • Immediately cool the reaction mixture in an ice bath to stop the reaction.[5]

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm.[5]

    • Mobile Phase: Isocratic mixture of 0.01 M acetate buffer (pH 5.0) and acetonitrile (e.g., 30:70 v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV at 340 nm.[6]

  • Sample Preparation:

    • Prepare stock solutions of Amikacin and dilute with water to fall within the linear range of the method.

Sample Prepare Amikacin Sample/Standard Solution Derivatize Add Hantzsch Reagent Heat at 60°C Cool in Ice Bath Sample->Derivatize HPLC Inject Derivatized Sample onto C18 Column Derivatize->HPLC Detection UV-Visible Detection at 340 nm HPLC->Detection Analysis Data Acquisition & Integration Detection->Analysis

Caption: Workflow for HPLC with pre-column derivatization.

Validation Parameter Typical Performance Source
Linearity Range 0.1 - 25.0 µg/mL.[5]
Limit of Detection (LOD) 0.024 µg/mL.[5]
Limit of Quantification (LOQ) 0.071 µg/mL.[5]
Precision (%RSD) < 1.2%.[7]
Accuracy (% Recovery) 99.88 ± 0.42%.[7]
Robustness %RSD < 0.5% for minor changes in flow rate/wavelength.[7][10]
The Pinnacle of Performance: LC-MS/MS

For the highest degree of sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the undisputed choice. It circumvents the need for derivatization and can handle the analytical challenge of polar aminoglycosides effectively.[9]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add an internal standard (e.g., Tobramycin or Gentamicin).[9][17]

    • Add 400 µL of methanol or acetonitrile containing 0.1% formic acid to precipitate proteins.[13]

    • Vortex and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[13]

    • Transfer the supernatant for injection.

  • Chromatographic Conditions:

    • Column: C8 or HILIC column.[11][15]

    • Mobile Phase: Gradient elution using aqueous ammonium formate/formic acid and an organic modifier like methanol or acetonitrile.[15][17] High pH mobile phases (e.g., ammonium hydroxide) can also improve retention and peak shape.[9]

    • Flow Rate: 0.5 mL/min.[17]

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for Amikacin (e.g., 586.1 -> 163.0) and the internal standard.[17]

Sample Plasma Sample + Internal Standard Precipitate Protein Precipitation (Methanol/Acetonitrile) Sample->Precipitate Centrifuge Centrifuge & Collect Supernatant Precipitate->Centrifuge HPLC Inject onto HILIC or C8 Column Centrifuge->HPLC MS ESI+ Ionization MRM Detection HPLC->MS Analysis Data Acquisition & Quantification MS->Analysis

Caption: Workflow for a typical LC-MS/MS bioanalytical method.

The Logic of Method Validation: An Integrated Approach

A validation protocol must be a self-validating system, where each parameter confirms the reliability of the others. The process follows a logical hierarchy, ensuring the method is fit for its intended purpose, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.

cluster_validation ICH Q2(R1) Validation Pathway Specificity Specificity (Can I see the analyte?) LOD LOD (What's the smallest amount I can see?) Specificity->LOD Linearity Linearity (Is the response proportional?) Range Range (Over what concentrations?) Linearity->Range Accuracy Accuracy (Is the result correct?) Linearity->Accuracy Precision Precision (Is the result repeatable?) Linearity->Precision Range->Accuracy Range->Precision Robustness Robustness (Is the method resilient to small changes?) Precision->Robustness LOQ LOQ (What's the smallest amount I can quantify?) LOD->LOQ LOQ->Linearity

Caption: Logical flow of analytical method validation.

  • Specificity: This is the foundational test. It's demonstrated by showing that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For Amikacin, this involves injecting known impurities (like Kanamycin A) to ensure they are chromatographically resolved from the main peak and each other.[18] Forced degradation studies (acid, base, oxidation, heat) are also crucial to show that degradation products do not interfere with the quantification of other impurities.[7][19]

  • Linearity: This establishes that the detector response is directly proportional to the analyte concentration over a given range. A linearity study, typically evaluated by the correlation coefficient (r²) of a calibration curve, underpins the accuracy of quantification.[10]

  • Accuracy: Often determined through recovery studies, accuracy measures the closeness of the test results to the true value. This is done by spiking a blank matrix with known amounts of the related substances at different levels (e.g., 50%, 100%, and 150% of the specification limit) and measuring the percent recovery.[18]

  • Precision: This expresses the degree of scatter between a series of measurements. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval.[19]

    • Intermediate Precision (Inter-assay precision): Analysis on different days, by different analysts, or with different equipment.[19]

    • Reproducibility: Collaborative studies between different laboratories.

  • Limit of Quantification (LOQ): This is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. For related substances, the LOQ must be at or below the reporting threshold (e.g., 0.1%).[2][18]

  • Robustness: This provides an indication of the method's reliability during normal usage. It involves making small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) and observing the effect on the results.[10]

Conclusion and Method Selection

The analytical landscape for Amikacin related substances is mature, offering a range of validated methods to suit different laboratory capabilities and analytical objectives.

  • For routine QC and product release , the pharmacopoeial HPLC-PAD methods remain the benchmark, offering robust, direct analysis without the need for derivatization.

  • For laboratories equipped with standard instrumentation, HPLC with pre-column derivatization is a highly effective and sensitive alternative that is versatile for both purity testing and stability studies.

  • For bioanalysis, therapeutic drug monitoring, or in-depth impurity profiling , LC-MS/MS is the superior technique, providing unparalleled sensitivity and specificity that is essential for complex matrices and trace-level quantification.

Ultimately, a well-validated method is not just a procedure—it is a guarantee of data integrity. By understanding the scientific principles behind each technique and the logical framework of validation, researchers can confidently select and implement the most appropriate method to ensure the quality and safety of Amikacin.

References

  • Analysis of the Aminoglycoside Antibiotics Kanamycin and Amikacin M
  • Amikacin Sulf
  • A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatiz
  • HPLC Method of Amikacin on Obelisc R Column. SIELC Technologies.
  • High-Performance Liquid Chromatography (HPLC)
  • An overview of different methods for aminoglycoside residue determin
  • Comparative application of biological and ninhydrin- derivatized spectrophotometric assays in the evaluation and validation of amikacin sulf
  • A robust LC–MS/MS method for amikacin: application to cellular uptake and pharmacokinetic studies. PMC.
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF AMIKACIN IN PURE AND MARKETED FORMULATION USING HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Amikacin EP Impurities and Rel
  • LC-MS/MS Method Package for Aminoglycoside Antibiotics. Shimadzu.
  • Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. SciELO.
  • Development and Validation of a Pre-Column Derivatization HPLC Method for the Assay of Amikacin Sulfate in Pure and Parenteral Dosage Forms. Unknown Source.
  • Amikacin and Kanamycin. Antec Scientific.
  • Therapeutic drug monitoring of amikacin: quantification in plasma by liquid chromatography-tandem mass spectrometry and work experience of clinical pharmacists. European Journal of Hospital Pharmacy.
  • Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients in Yogyakarta Indonesia. Journal of Applied Pharmaceutical Science.
  • Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients in Yogyakarta Indonesia. Bibliomed.
  • IMPROVEMENT OF RELATED COMPOUND ANALYTICAL METHOD IN AMIKACIN BY HIGH-PERFORMANCE LIQUID CHROM
  • USP-NF Amikacin. Unknown Source.
  • LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin.

Sources

3''-HABA Kanamycin A Sulfate vs. Kanamycin A as a standard

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis: 3''-HABA Kanamycin A Sulfate (Amikacin Impurity A) vs. Kanamycin A Standard Content Type: Technical Comparison & Application Guide Audience: Pharmaceutical Researchers, QC Scientists, and Structural Biologists[1][2]

Executive Summary: The Regio-Isomer Distinction

In the development and quality control of aminoglycoside antibiotics, distinguishing between the active pharmaceutical ingredient (API), its parent precursors, and its positional isomers is critical.[1][2]

This guide compares Kanamycin A (the parent antibiotic and industry standard) with 3''-HABA Kanamycin A Sulfate .[1][2]

  • Kanamycin A is the naturally occurring parent aminoglycoside, highly active against sensitive Gram-negatives but susceptible to enzymatic degradation.[1][2]

  • 3''-HABA Kanamycin A is a semi-synthetic derivative where the hydroxyaminobutyryl (HABA) side chain is attached to the 3''-amino position (Ring I) rather than the 1-N position (Ring II).[1][2]

Crucial Distinction: While the 1-N-HABA derivative is the potent antibiotic Amikacin , the 3''-HABA derivative is classified as Amikacin Impurity A (EP/BP Standards).[1][2] It serves primarily as a reference standard for impurity profiling and Structure-Activity Relationship (SAR) studies, demonstrating how regiochemistry dictates antimicrobial efficacy.[1][2]

Part 1: Structural & Mechanistic Divergence

The functional difference between these molecules lies in the precise location of the HABA moiety and how it interacts with the bacterial ribosome versus resistance enzymes.[1][2]

Chemical Identity
FeatureKanamycin A (Standard) 3''-HABA Kanamycin A (Impurity A) Reference: Amikacin
Role Parent Antibiotic / MIC ControlImpurity Reference / SAR ProbeActive Therapeutic
Core Structure 4,6-disubstituted 2-deoxystreptamineKanamycin A core + HABA chainKanamycin A core + HABA chain
Modification Site UnmodifiedN-3'' (on Glucosamine Ring I)N-1 (on 2-Deoxystreptamine Ring II)
Molecular Weight ~484.5 g/mol (Free base)~585.6 g/mol (Free base)~585.6 g/mol (Free base)
Antibacterial Activity High (Sensitive strains)Low / Negligible High (Resistant strains)
Mechanism of Action & Resistance (SAR Analysis)

To understand why 3''-HABA Kanamycin A is used as a negative control or impurity standard rather than a drug, we must look at the ribosomal binding pocket.[1][2]

  • Kanamycin A (The Baseline): Binds to the A-site of the 16S rRNA (Helix 44).[1][2] The 3''-amino group on Ring I forms critical hydrogen bonds with the phosphate backbone of Adenine 1408 (A1408) and Guanine 1491 (G1491).[1][2]

  • 3''-HABA Kanamycin A (The Steric Clash): Acylation of the 3''-amine with the bulky HABA group disrupts these critical hydrogen bonds.[1][2] The steric bulk prevents the drug from fitting into the deep groove of the A-site.[1][2] Consequently, 3''-HABA Kanamycin A loses most of its antibacterial potency. [1][2]

  • The "Correct" Isomer (Amikacin): Acylation at the N-1 position (Ring II) does not interfere with ribosomal binding but does sterically block Aminoglycoside Modifying Enzymes (AMEs) like AAC(6') and ANT(4').[1][2]

Part 2: Visualization of Pathways

The following diagram illustrates the structural relationship and the "Regio-Selectivity Trap" in synthesis.

AminoglycosideSAR cluster_Isomers Acylation with HABA (L-4-amino-2-hydroxybutyryl) KanaA Kanamycin A (Parent Substrate) Amikacin 1-N-HABA Kanamycin A (Amikacin - Active Drug) KanaA->Amikacin Selective Acylation (N-1) ImpurityA 3''-HABA Kanamycin A (Impurity A - Inactive) KanaA->ImpurityA Non-Selective Side Reaction (N-3'') Target Bacterial Ribosome (16S rRNA A-Site) KanaA->Target Strong Binding Enzyme Resistance Enzymes (AAC, ANT, APH) KanaA->Enzyme Susceptible (Inactivation) Amikacin->Target Strong Binding Amikacin->Enzyme Resistant (Steric Shield) ImpurityA->Target Weak/No Binding (Steric Clash at Ring I) ImpurityA->Enzyme Variable Interaction

Caption: Divergent synthesis pathways showing how the 3''-HABA isomer (Impurity A) fails to bind the ribosomal target compared to the active 1-N-HABA isomer (Amikacin).[1][2]

Part 3: Experimental Protocols

Protocol 1: High-Resolution HPLC Separation (Impurity Profiling)

Use this protocol to separate Kanamycin A, Amikacin, and the 3''-HABA Impurity.[1][2]

Objective: Validate that your Amikacin synthesis or standard does not contain the inactive 3''-isomer.[1][2]

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1][2] Note: Aminoglycosides are polar; ion-pairing agents are required.[1][2]

  • Mobile Phase A: 0.1% Pentafluoropropionic acid (PFPA) in Water (Ion-pairing agent).[1][2]

  • Mobile Phase B: Acetonitrile.

  • Gradient Profile:

    • 0-5 min: 5% B (Isocratic)[1][2]

    • 5-25 min: 5% → 30% B (Linear Gradient)[1][2]

    • 25-30 min: 30% B (Wash)[1][2]

  • Detection:

    • Preferred: Charged Aerosol Detector (CAD) or ELSD (Aminoglycosides lack chromophores).[1][2]

    • Alternative: UV at 200 nm (Low sensitivity) or post-column derivatization with Ninhydrin.[1][2]

  • Expected Retention Order:

    • RT 1: Kanamycin A (Most polar, elutes first).[1][2]

    • RT 2: Amikacin (1-N-HABA).[1][2]

    • RT 3: 3''-HABA Kanamycin A (Slightly more hydrophobic interaction due to exposed Ring II amines).[1][2]

    • System Suitability: Resolution (Rs) between Amikacin and 3''-HABA must be > 1.5.[1][2]

Protocol 2: Comparative MIC Assay (Activity Validation)

Use this to demonstrate the loss of activity in the 3''-HABA isomer.

  • Organism: Escherichia coli ATCC 25922 (Standard QC strain).[1][2]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

  • Preparation:

    • Prepare stock solutions (1 mg/mL) of Kanamycin A and 3''-HABA Kanamycin A Sulfate .[1][2]

    • Note: Ensure correction for the sulfate salt factor in weighing.

  • Workflow:

    • Perform serial 2-fold dilutions in 96-well plates (Range: 0.25 µg/mL to 128 µg/mL).

    • Inoculate with 5 x 10^5 CFU/mL bacterial suspension.[1][2]

    • Incubate at 35°C for 16-20 hours.

  • Data Interpretation:

    • Kanamycin A: Expected MIC ~ 1-4 µg/mL (Active).[1][2]

    • 3''-HABA Kanamycin A: Expected MIC > 64 µg/mL (Inactive/Low Activity).[1][2]

    • Insight: This confirms that the HABA group at the 3'' position sterically hinders ribosomal binding, validating the molecule's identity as the inactive isomer.[1][2]

References

  • British Pharmacopoeia Commission. (2022).[1][2] Amikacin Sulfate Monograph: Impurity A. British Pharmacopoeia.[2][3] [1]

  • Magnet, S., & Blanchard, J. S. (2005).[1][2] Molecular insights into aminoglycoside action and resistance. Chemical Reviews, 105(2), 477-498.[1][2] [1][2]

  • Kotra, L. P., et al. (2000).[1][2] Aminoglycoside antibiotics: Structure-activity relationships. Journal of Medical Chemistry, 43(24), 4509-4556.[1][2] [1][2]

  • European Pharmacopoeia (Ph.[1][2] Eur.). (11th Ed.).[1][2] Amikacin Impurity Standard Profiling. European Directorate for the Quality of Medicines.[1][2] [1][2]

  • Santa Cruz Biotechnology. (2024).[1][2] 3''-HABA Kanamycin A Sulfate Product Data Sheet.

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Amikacin Impurity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and participating in inter-laboratory comparisons (ILCs) for the impurity analysis of amikacin. Ensuring the accuracy and consistency of analytical methods across different laboratories is paramount for patient safety and regulatory compliance. This document delves into the common impurities of amikacin, compares the prevalent analytical methodologies, and offers a detailed protocol for establishing a robust inter-laboratory study.

The Critical Role of Impurity Profiling for Amikacin

Amikacin, a semi-synthetic aminoglycoside antibiotic, is a cornerstone in treating severe Gram-negative bacterial infections.[1] It is synthesized from kanamycin A, and this process, along with potential degradation, can introduce various impurities.[2] These impurities, if present above certain thresholds, can impact the drug's safety and efficacy. Therefore, rigorous analytical control is essential.[1] Inter-laboratory comparisons, or proficiency testing, are a vital component of a robust quality system, serving to validate analytical methods and ensure that different laboratories can achieve comparable and accurate results.[3][4]

Unveiling the Impurities of Amikacin

The European Pharmacopoeia (EP) specifies several impurities for amikacin, many of which arise from the acylation step during synthesis.[2][5] Understanding the origin and structure of these impurities is fundamental to selecting and optimizing an appropriate analytical method.

Common Amikacin Impurities:

  • Impurity A (Kanamycin A): The starting material for amikacin synthesis.[2]

  • Impurity B: A di-acylated derivative of Kanamycin A.[2]

  • Impurity C: A positional isomer of amikacin.[6]

  • Impurity D (Kanamycin): A related aminoglycoside.[6]

  • Impurity E: Another positional isomer of amikacin.[6]

  • Impurity F: A di-acylated derivative of Kanamycin A.[2][6]

  • Impurity G: An epimer of amikacin.[6]

  • Impurity H: Amikacin B, a related compound.[2][6]

  • Impurity I: (2S)-4-amino-2-hydroxybutanoic acid (L-HABA), the acyl group used in synthesis.[5]

The presence and levels of these impurities must be carefully monitored to ensure the quality of the amikacin drug substance and product.

A Comparative Analysis of Analytical Methodologies

A significant challenge in the analysis of amikacin and its impurities is the lack of a strong ultraviolet (UV) chromophore, which makes direct UV detection difficult and often insensitive.[5][7] This has led to the development of several alternative analytical approaches.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization and UV Detection

This is a widely used technique where the analyte is chemically modified to attach a UV-absorbing or fluorescent tag before chromatographic separation.

  • Principle: Amikacin and its impurities, which are primary amines, are reacted with a derivatizing agent (e.g., ninhydrin, 2,4,6-trinitrobenzenesulfonic acid, or Hantzsch reagent) to form a product that can be readily detected by a UV-Vis or fluorescence detector.[8]

  • Advantages:

    • Good sensitivity and selectivity can be achieved.

    • Utilizes standard HPLC equipment commonly available in analytical laboratories.

  • Limitations:

    • The derivatization step can be time-consuming and may introduce variability if not carefully controlled.

    • The stability of the derivatized product needs to be established.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

This is the method prescribed by the United States Pharmacopeia (USP) for the assay of amikacin and its impurities.

  • Principle: HPAE separates the highly polar aminoglycosides on an anion-exchange column at high pH. Detection is achieved by measuring the electrical current generated by the oxidation of the analytes on a gold electrode.

  • Advantages:

    • Direct analysis without the need for derivatization.

    • High sensitivity and specificity for aminoglycosides.

  • Limitations:

    • Requires specialized equipment (an ion chromatography system with a PAD detector).

    • The performance of the gold electrode can degrade over time and requires careful maintenance.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and specificity and can provide structural information about the impurities.

  • Principle: After chromatographic separation, the analytes are ionized and their mass-to-charge ratio is measured by a mass spectrometer.

  • Advantages:

    • Excellent sensitivity and selectivity, allowing for the detection and identification of even trace-level impurities.

    • Can provide structural confirmation of known and unknown impurities.

  • Limitations:

    • Higher equipment cost and complexity compared to HPLC-UV.

    • Matrix effects can suppress or enhance the ionization of the analyte, potentially affecting quantitation.

Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)

This technique has emerged as a powerful tool for the analysis of polar compounds like aminoglycosides.

  • Principle: HILIC separates compounds based on their partitioning between a polar stationary phase and a mobile phase with a high organic solvent content. The CAD is a universal detector that measures the charge of aerosol particles produced from the column effluent, providing a response that is largely independent of the chemical structure of the analyte.

  • Advantages:

    • Direct analysis without derivatization.

    • Universal detection, making it suitable for a wide range of impurities.

    • Often provides better sensitivity than evaporative light scattering detection (ELSD).[9]

  • Limitations:

    • Requires a specialized detector.

    • The response can be non-linear, requiring careful calibration.

Performance Comparison Summary

The following table provides a qualitative comparison of the different analytical techniques for amikacin impurity analysis.

FeatureHPLC with Derivatization/UVHPAE-PADLC-MSHILIC-CAD
Principle Chemical modification for UV/Fluorescence detectionAnion-exchange separation with electrochemical detectionSeparation based on polarity, detection by massHILIC separation with universal charge-based detection
Derivatization RequiredNot RequiredNot RequiredNot Required
Sensitivity Good to ExcellentExcellentExcellentVery Good to Excellent
Specificity GoodExcellentExcellentGood
Equipment Standard HPLC with UV/Fluorescence detectorIon Chromatography system with PADLC system with Mass SpectrometerHPLC/UPLC with CAD
Cost Low to ModerateHighHighModerate to High
Throughput ModerateHighModerateHigh
Ease of Use Moderate (derivatization adds complexity)ModerateComplexModerate

A Step-by-Step Guide to an Inter-Laboratory Comparison of Amikacin Impurity Analysis

This section outlines a comprehensive protocol for conducting an ILC for amikacin impurity analysis.

Planning and Design

A well-structured plan is the foundation of a successful ILC.

  • Define Objectives: Clearly state the purpose of the study, for example, to assess the proficiency of participating laboratories in quantifying known amikacin impurities using a specific HPLC method.

  • Select a Coordinator: A central coordinator is responsible for overseeing the study, from sample preparation and distribution to data analysis and reporting.

  • Recruit Participants: Invite a sufficient number of laboratories to participate to ensure statistically meaningful results.

  • Choose the Analytical Method: A detailed, validated analytical method should be provided to all participants. For this guide, we will focus on a robust HPLC method with pre-column derivatization.

  • Prepare and Validate Test Materials: The test samples are the most critical component. They must be homogeneous and stable throughout the duration of the study.[10][11]

    • A bulk amikacin sample should be spiked with known concentrations of key impurities (e.g., Kanamycin A).

    • The homogeneity of the spiked material should be confirmed by analyzing multiple subsamples.

    • The stability of the material under the planned storage and shipping conditions should be verified.

Experimental Workflow

The following diagram illustrates a typical workflow for an ILC.

ILC_Workflow cluster_planning Phase 1: Planning & Preparation cluster_analysis Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation & Reporting Plan Define Objectives & Recruit Labs Prep Prepare & Validate Homogeneous Test Samples Plan->Prep Dist Distribute Blinded Samples & Protocol Prep->Dist Receive Labs Receive & Store Samples Dist->Receive Analyze Perform Analysis per Protocol Receive->Analyze Report Submit Results to Coordinator Analyze->Report Collect Coordinator Collects & Compiles Data Report->Collect Stats Statistical Analysis (e.g., Z-scores) Collect->Stats FinalReport Issue Final Report to Participants Stats->FinalReport

Caption: Workflow of an inter-laboratory comparison study.

Recommended Analytical Protocol: HPLC with Pre-column Derivatization (Ninhydrin)

This protocol provides a starting point and should be fully validated before use in an ILC.

1. Reagents and Materials:

  • Amikacin reference standard and impurity reference standards.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Ninhydrin reagent solution.

  • Phosphate buffer.

  • HPLC column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve amikacin and each impurity reference standard in water to prepare individual stock solutions.

  • Working Standard Solution: Dilute the stock solutions with water to achieve a final concentration in the expected range of the test samples.

  • Test Sample Solution: Accurately weigh and dissolve the ILC test sample in water to the target concentration specified in the protocol.

3. Derivatization Procedure:

  • To a defined volume of standard or sample solution, add a specified volume of ninhydrin reagent.

  • Heat the mixture in a water bath at a controlled temperature and for a specific duration (e.g., 95°C for 15 minutes).

  • Cool the solution rapidly to room temperature.

  • Dilute with the mobile phase to the final volume.

4. HPLC Conditions:

  • Mobile Phase: A gradient of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV-Vis at 570 nm.

5. System Suitability:

  • Before analysis, perform system suitability tests by injecting the working standard solution multiple times.

  • Acceptance criteria should be defined for parameters such as resolution between critical pairs, tailing factor, and precision of peak areas and retention times.

Statistical Analysis and Interpretation of Results

The core of an ILC is the objective statistical evaluation of the data from all participating laboratories.[12][13]

Data Compilation and Initial Review

The coordinator should compile all submitted results into a single dataset. A preliminary review should be conducted to identify any obvious outliers or data entry errors.

Calculation of Consensus Values

For each impurity, a consensus mean and standard deviation are calculated from the reported results. Robust statistical methods are often employed to minimize the influence of outliers.

Z-Score Calculation

The performance of each laboratory is typically assessed using a Z-score, which indicates how far a laboratory's result is from the consensus mean.[14]

Z-score = (x - X) / σ

Where:

  • x is the result reported by the laboratory.

  • X is the consensus mean.

  • σ is the consensus standard deviation.

Interpretation of Z-Scores
  • |Z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

Laboratories with unsatisfactory results should conduct a thorough investigation to identify the root cause of the deviation and implement corrective actions.

Data Analysis Workflow

The following diagram illustrates the data analysis process.

Data_Analysis_Workflow DataIn Receive Raw Data from Participants Compile Compile Data into a Master Spreadsheet DataIn->Compile Review Preliminary Data Review & Outlier Check Compile->Review Consensus Calculate Consensus Mean & Standard Deviation Review->Consensus ZScore Calculate Z-Scores for Each Laboratory Consensus->ZScore Interpret Interpret Z-Scores & Classify Performance ZScore->Interpret Report Generate Individual & Summary Reports Interpret->Report

Caption: Workflow for statistical analysis of ILC data.

Troubleshooting and Best Practices

  • Method Adherence: Emphasize the importance of strictly following the provided analytical method. Any deviations should be documented and reported to the coordinator.

  • System Suitability: Failure to meet system suitability criteria is a common reason for inaccurate results. Ensure the HPLC system is properly maintained and equilibrated.

  • Sample Handling: Proper storage and handling of the ILC samples are crucial to prevent degradation.[10]

  • Data Reporting: Ensure that results are reported in the correct units and to the specified number of decimal places.

  • Root Cause Analysis: For unsatisfactory results, a thorough investigation should be conducted, considering potential sources of error such as sample preparation, instrument malfunction, calculation errors, or method interpretation.

Conclusion

A well-executed inter-laboratory comparison is an invaluable tool for ensuring the quality and reliability of amikacin impurity analysis. By establishing a standardized protocol, using homogeneous and stable test materials, and applying robust statistical analysis, laboratories can gain confidence in their analytical capabilities and contribute to the overall quality and safety of this important antibiotic. Continuous participation in such proficiency testing schemes is a hallmark of a laboratory committed to scientific excellence and regulatory compliance.

References

  • Validation protocol of analytical methods. OIV. Available from: [Link]

  • Belouafa S, Habti F, Benhar S, et al. Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering. 2017;8:9. Available from: [Link]

  • Amikacin EP Impurities and Related Compounds. SynThink. Available from: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. 2020 Nov 12. Available from: [Link]

  • Impurities A, B, C, D, E, G, H and I of amikacin as described in the European pharmacopoeia. ResearchGate. Available from: [Link]

  • Amikacin-Impurities. Pharmaffiliates. Available from: [Link]

  • Guidelines for Sampling and Despatch of Proficiency Testing Material. Export Inspection Council of India. 2007 Oct 29. Available from: [Link]

  • Proficiency test for antibiotics in bovine muscle. WUR eDepot. Available from: [Link]

  • Inter-Laboratory Comparison Protocol - March 2024. Scribd. 2024 Mar 15. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Amikacin Sulfate - EP Method. Antec Scientific. Available from: [Link]

  • Proficiency testing schemes for sampling. Eurachem. Available from: [Link]

  • Derivatization of Aminoglycoside Antibiotics with Tris(2,6-dimethoxyphenyl)carbenium Ion. Acta Naturae. 2012;4(3):109-112. Available from: [Link]

  • Bioanalysis of aminoglycosides using high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. 2022;210:114561. Available from: [Link]

Sources

accuracy and precision of Amikacin impurity testing

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Monograph: Evaluating Accuracy and Precision in Amikacin Impurity Profiling

Amikacin is a potent, semi-synthetic aminoglycoside antibiotic derived from Kanamycin A, reserved for severe, multidrug-resistant Gram-negative bacterial infections[1]. Because of its narrow therapeutic index and the potential for oto- and nephrotoxicity, stringent impurity profiling is a critical regulatory requirement[2].

However, analyzing Amikacin presents a fundamental physicochemical challenge: as a heavily glycosylated cyclic amino alcohol, it lacks a conjugated pi-electron system, meaning it possesses no significant UV-absorbing chromophore[1]. Traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) is virtually blind to these molecules without complex, artifact-prone derivatization. Consequently, modern analytical laboratories must choose between two advanced methodologies: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for routine pharmacopeial compliance, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for structural elucidation and bioanalysis[3][4].

As an Application Scientist, I have structured this guide to objectively compare the accuracy, precision, and mechanistic causality behind these two dominant analytical paradigms.

Mechanistic Pathways & Analytical Logic

Amikacin is synthesized by acylating the C-1 amino group of the deoxystreptamine moiety of Kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA)[1]. Consequently, unreacted Kanamycin A, L-HABA, and various structural isomers (e.g., Impurity A) are expected process-related impurities[2][5]. Furthermore, under acidic or high-temperature conditions, Amikacin undergoes hydrolysis and oxidative cleavage[2].

Pathway KanA Kanamycin A (Precursor / Impurity) Amikacin Amikacin (API) KanA->Amikacin Acylation (Target) ImpA Impurity A (Isomer) KanA->ImpA Off-target Acylation LHABA L-HABA (Acylating Agent) LHABA->Amikacin Degradants Oxidative/Hydrolytic Degradants Amikacin->Degradants Acid/Heat Stress

Fig 1: Amikacin synthesis pathway and primary degradation/impurity generation routes.

To capture this complex impurity profile, laboratories must deploy detection systems that exploit the molecule's polarity and functional groups rather than its light-absorbing properties.

G Sample Amikacin Sample (Highly Polar, No UV Chromophore) Goal Impurity Profiling Goal Sample->Goal PAD HPAEC-PAD (USP/EP Standard) Goal->PAD Routine QA/QC MS LC-MS/MS (Structural Elucidation) Goal->MS Unknown ID PAD_Mech High pH (NaOH) + Au Electrode Oxidation of -OH/-NH2 PAD->PAD_Mech MS_Mech HILIC or Volatile Ion-Pairing + ESI-MS/MS MS->MS_Mech

Fig 2: Decision matrix for selecting Amikacin impurity testing methodologies based on analytical goals.

Method A: HPAEC-PAD (The Pharmacopeial Standard)

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Amikacin assay and impurity profiling[3][6].

The Causality: Aminoglycosides are weak bases. By utilizing a highly alkaline mobile phase (e.g., 115–134 mM NaOH), the hydroxyl and amine groups are deprotonated, converting the molecule into an anion that can be retained and separated on a specialized polymeric anion-exchange column[3]. Detection occurs via oxidation at a gold working electrode. Because oxidation products rapidly foul the gold surface, a multi-potential waveform is applied: a detection potential is followed by a high positive potential to oxidatively strip the electrode, and a negative potential to reduce the gold oxide back to a clean surface, ensuring long-term precision[7].

Self-Validating Protocol: HPAEC-PAD Impurity Profiling
  • Mobile Phase Preparation: Prepare 115 mM NaOH using degassed, 18 MΩ-cm deionized water. Causality: Dissolved CO₂ forms carbonate, which acts as a strong eluent in anion-exchange, drastically shifting retention times and ruining precision[7].

  • System Setup: Utilize a biocompatible or metal-free HPLC system (e.g., PEEK tubing) to prevent system corrosion from the highly alkaline mobile phase[3]. Install a CarboPac MA1 (USP L47) or equivalent column[7].

  • Detector Configuration: Install a disposable gold working electrode and a Ag/AgCl reference electrode. Apply the standard 4-potential carbohydrate waveform[7].

  • System Suitability Check (Self-Validation): Inject a resolution standard containing Amikacin and Kanamycin A. The system is validated for batch analysis only if the resolution factor (Rs) is >3.0, the peak tailing factor is <2.0, and retention time RSD for 9 replicate injections is <0.3%[1][3].

  • Execution: Inject 10–20 µL of the test solution (e.g., 0.66 mg/mL Amikacin sulfate) at 0.5 mL/min[6][7]. Quantify impurities against a diluted reference standard.

Method B: LC-MS/MS (The Structural Elucidation Standard)

While HPAEC-PAD is excellent for known impurities, it provides no structural data for unknown degradants. For structural elucidation and bioanalytical therapeutic drug monitoring (TDM), LC-MS/MS is required[8][9].

The Causality: Traditional C18 reversed-phase columns fail to retain highly polar aminoglycosides; the molecules elute in the void volume. While ion-pairing agents like pentafluoropropionic acid (PFPA) can force retention on C18 columns, they cause severe ion suppression in the Electrospray Ionization (ESI) source[4]. Therefore, modern LC-MS/MS protocols utilize Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase and a highly organic mobile phase, which retains polar analytes perfectly while enhancing ESI desolvation and ionization efficiency[4].

Self-Validating Protocol: LC-MS/MS Impurity Identification
  • Column Selection: Install a Zwitterionic HILIC (ZIC-HILIC) column or an Acchrom Click XIon column (250 × 4.6 mm, 5 μm)[4][8].

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM ammonium formate with 0.1% formic acid) and Mobile Phase B (Acetonitrile). Causality: Volatile buffers are strictly required to prevent MS source contamination and maintain ionization efficiency[4][8].

  • MS Source Tuning: Configure the ESI source in positive ion mode. Optimize capillary voltage and desolvation gas to maximize the protonated precursor ion [M+H]⁺ at m/z 586.3 for Amikacin[9].

  • System Suitability Check (Self-Validation): Inject a blank followed by the Lower Limit of Quantification (LLOQ) standard (e.g., 1.0 µg/mL). The system is validated if the LLOQ signal-to-noise ratio is ≥10:1 and carryover in the blank is <20% of the LLOQ area[9].

  • Execution: Run a gradient elution. Utilize Full Scan to identify the m/z of unknown degradants, followed by LC-MS² and LC-MS³ fragmentation to deduce structural information (e.g., identifying novel 1-N-(l-4-amino-2-hydroxybutyryl) derivatives)[8].

Quantitative Performance Comparison

The table below synthesizes the experimental data comparing the accuracy, precision, and sensitivity of both methodologies based on validated pharmaceutical and bioanalytical studies[1][3][6][9].

Performance MetricHPAEC-PAD (USP/EP Monograph)LC-MS/MS (HILIC / Ion-Pairing)
Primary Application Routine QA/QC, Batch Release[3]Unknown Impurity ID, Bioanalysis[8][9]
Detection Mechanism Pulsed Amperometry (Oxidation at Au)[7]Electrospray Ionization (ESI)[4]
Accuracy (Recovery %) 95.0% – 105.0% (Pharmaceuticals)[3]85.0% – 115.0% (Plasma/Complex Matrix)[9]
Intra-day Precision (RSD) 0.99% – 1.2%[1]< 15.0%[9]
Inter-day Precision (RSD) 1.3% – 2.3%[1]< 15.0%[9]
Limit of Quantitation (LOQ) ~0.32 µg/mL[6]~1.0 µg/mL[9]
Chromatographic Resolution > 4.0 (Amikacin vs. Kanamycin A)[1][7]Baseline (Resolved via m/z specificity)[8]

Strategic Recommendations

  • For GMP Batch Release: HPAEC-PAD remains the undisputed champion. The use of disposable gold on polytetrafluoroethylene (PTFE) working electrodes has eliminated the historical poor reproducibility associated with manual electrode polishing, yielding intra-day precision RSDs as low as 1.2%[1][7]. It is highly accurate and fully compliant with EP and USP monographs[3].

  • For Forced Degradation Studies & R&D: LC-MS/MS is mandatory. When Amikacin is subjected to acid, base, or oxidative stress, novel impurities are formed that PAD can detect but cannot identify. HPLC-MSⁿ allows for the mass fragmentation and structural assignment of these unknown impurities, which is required under ICH guidelines for toxicological evaluation[2][8].

References

  • Antec Scientific. "Amikacin Sulfate - EP Method." Antec Scientific. Available at:[Link]

  • ResearchGate. "Separation and Characterization of Unknown Impurities in Amikacin Sulfate by HPLC–MS n." ResearchGate. Available at:[Link]

  • Pharmaffiliates. "Amikacin-Impurities." Pharmaffiliates. Available at:[Link]

  • LabRulez. "Analysis of Amikacin and Kanamycin in Pharmaceutical Products with 3465 Electrochemical Detector." LabRulez LCMS. Available at:[Link]

  • SCIRP. "Optimization and Comparisons for Separation, Detection and Quantification of 12 Aminoglycosides Using 2 Chromatographic Conditions by LC-MS/MS." American Journal of Analytical Chemistry. Available at:[Link]

  • ResearchGate. "Development and Validation of a Bioanalytical Method for Therapeutic Drug Monitoring of Amikacin in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry." ResearchGate. Available at:[Link]

  • LCGC International. "LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin." LCGC. Available at:[Link]

Sources

Cross-Validation of Analytical Methods for Aminoglycosides: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Validation of Analytical Methods for Aminoglycosides Content Type: Publish Comparison Guide

Executive Summary: The Polycationic Challenge

Aminoglycosides (AGs)—including Gentamicin, Tobramycin, and Amikacin—present a "perfect storm" of analytical challenges. They are highly polar, polycationic, non-volatile, and lack a significant UV chromophore. Historically, this forced laboratories to rely on microbiological assays (high variability) or Ion-Pairing Reversed-Phase (IP-RP) chromatography (system contamination).

Today, the industry is migrating toward Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) . However, switching methods requires rigorous cross-validation to ensure data continuity and regulatory compliance (USP/EP).

This guide objectively compares the legacy standards (IP-RP-UV/PAD) against modern HILIC-MS/MS workflows, providing a blueprint for cross-validating these orthogonal techniques.

Strategic Method Landscape

The Competitors

We evaluate the three dominant methodologies used in drug development and quality control.

FeatureIP-RP-UV/PAD (Legacy/Compendial) HILIC-MS/MS (Modern Standard) ELISA (Screening)
Principle Hydrophobic ion-pairing with C18 + UV/Pulsed Amperometric Detection.Partitioning into water-enriched layer on polar stationary phase + Mass Spec.Antibody-antigen interaction + Colorimetric readout.
Selectivity Moderate. Differentiates isoforms (e.g., Gentamicin C1/C1a) but prone to matrix interference.High. Mass-based resolution separates isoforms and matrix background.Low. High cross-reactivity between structural analogs.
Sensitivity (LOQ)

g/mL range (UV) to ng/mL (PAD).
ng/mL to pg/mL range (Femtogram on-column).ng/mL range.[1][2][3][4]
Throughput Low (Long equilibration times for IP reagents).High (Rapid gradients, no IP equilibration).Very High (Batch processing).
Major Drawback Ion Suppression/Contamination: IP reagents (TFA, HFBA) permanently modify columns and suppress MS signals.Matrix Effects: Susceptible to ion suppression if extraction is not optimized.False Positives: Requires confirmatory testing.
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate analytical technique based on the development phase and sensitivity requirements.

MethodSelection Start Start: Define Analytical Goal Phase Development Phase? Start->Phase QC QC / Release Testing (High Conc, Regulated) Phase->QC Formulation Bioanalysis PK / Residue Analysis (Trace Levels, Complex Matrix) Phase->Bioanalysis Biological Fluids Chromophore Chromophore Present? QC->Chromophore MS_Compat MS Compatibility Required? Bioanalysis->MS_Compat Deriv Pre-column Derivatization (OPA/FMOC) + HPLC-UV/FLD Chromophore->Deriv Yes (Rare) PAD IP-RP + Pulsed Amperometric Detection (PAD) Chromophore->PAD No (Standard) HILIC HILIC-MS/MS (Zwitterionic Phase) MS_Compat->HILIC High Sensitivity No System Contamination IP_RP_MS IP-RP-MS/MS (HFBA Reagents) MS_Compat->IP_RP_MS Legacy Method (Risk: Ion Suppression)

Figure 1: Decision tree for selecting aminoglycoside analytical methods based on application and matrix constraints.

Comparative Performance Metrics

The following data summarizes performance characteristics derived from recent validation studies (Waters, Shimadzu, and peer-reviewed literature).

MetricIP-RP-HPLC (UV/FLD)HILIC-MS/MS (Zwitterionic)
Linearity (

)
> 0.98> 0.995
LOD (Limit of Detection) 0.2 - 1.0

g/mL
0.001 - 0.01

g/mL (1-10 ng/mL)
Recovery 70 - 90% (Derivatization dependent)85 - 108% (SPE dependent)
Run Time 20 - 45 mins5 - 10 mins
Reagent Cost High (Derivatization reagents)Moderate (MS Grade Solvents)
Robustness Low (Derivatization stability issues)High (Stable stationary phases)

Key Insight: While IP-RP provides strong retention, the use of fluorinated ion-pairing agents (HFBA, TFA) causes significant signal suppression in MS and requires dedicated LC lines to prevent system-wide contamination. HILIC eliminates this need, using MS-friendly buffers (Ammonium Formate/Acetate).

Core Protocol: Cross-Validation Workflow

This protocol describes the validation of a modern HILIC-MS/MS method against a legacy IP-RP-HPLC method. This "Bridge Study" is essential when updating QC protocols to ensure results remain comparable.

A. Experimental Design (The "Bridge")
  • Objective: Demonstrate that HILIC-MS/MS provides equivalent or superior quantitation to IP-RP-HPLC for Gentamicin C1, C1a, and C2.

  • Sample Set:

    • 3 QC Levels (Low, Mid, High).

    • 20 Real-world samples (e.g., plasma or fermentation broth).

  • Statistical Acceptance: Bland-Altman analysis showing <5% bias; Passing-Bablok regression slope between 0.95 and 1.05.

B. Detailed Methodologies
Method 1: The Reference (IP-RP-HPLC-UV)
  • Column: C18 (e.g., 4.6 x 250 mm, 5

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Pentafluoropropionic Acid (PFPA) or HFBA (Ion Pairing Agent).

    • B: Acetonitrile + 0.1% PFPA.[5]

  • Gradient: 5% B to 50% B over 25 mins.

  • Detection: UV at 205 nm (low sensitivity) or post-column derivatization with OPA (Fluorescence: Ex 340nm, Em 450nm).

  • Critical Control: Column temperature must be maintained at 40°C to ensure reproducible ion-pairing kinetics.

Method 2: The Challenger (HILIC-MS/MS)
  • Column: Zwitterionic HILIC (e.g., Atlantis Premier BEH Z-HILIC, 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase:

    • A: 20 mM Ammonium Formate in Water (pH 3.0).

    • B: 20 mM Ammonium Formate in 90:10 Acetonitrile:Water.

  • Gradient: 90% B to 50% B over 5 mins (HILIC mode: start high organic).

  • Detection: ESI+ MRM (Multiple Reaction Monitoring).[6]

    • Gentamicin C1 Transition: 478.3 > 322.2.

    • Internal Standard: Tobramycin or isotopically labeled Gentamicin.

  • Critical Control: Sample Diluent matching. Samples must be diluted in high organic solvent (e.g., 75% Acetonitrile) before injection to prevent "solvent washout" (peak distortion) in HILIC.

C. Sample Preparation (Universal)

To ensure the difference lies in detection, not extraction, use a unified extraction with a split:

  • Extraction: Add 200

    
    L sample to 600 
    
    
    
    L Extraction Buffer (5% Trichloroacetic acid (TCA) + 1 mM EDTA).
    • Why EDTA? Aminoglycosides chelate with metal ions in the matrix/glassware, causing low recovery. EDTA scavenges these metals.

    • Why TCA? Precipitates proteins and acidifies the sample, keeping AGs protonated and soluble.

  • Cleanup (SPE): Use a Weak Cation Exchange (WCX) cartridge.

    • Condition: Methanol -> Water.

    • Load: Supernatant (pH adjusted to 6.5).

    • Wash: Water -> Methanol.

    • Elute: 5% Formic Acid in Methanol.

  • Split:

    • Aliquot A: Evaporate and reconstitute in Mobile Phase A (for IP-RP).

    • Aliquot B: Dilute with Acetonitrile (for HILIC).

D. Cross-Validation Workflow Diagram

CrossValidation Sample Biological/Formulation Sample Extract Extraction (TCA + EDTA) Sample->Extract SPE SPE Cleanup (WCX Cartridge) Extract->SPE Split Sample Split SPE->Split MethodA Method A: IP-RP-HPLC (Reference) Split->MethodA Reconstitute in Aqueous MethodB Method B: HILIC-MS/MS (Challenger) Split->MethodB Dilute in ACN DataA Data A (UV/FLD Signal) MethodA->DataA DataB Data B (MRM Transitions) MethodB->DataB Stats Statistical Comparison (Bland-Altman / Regression) DataA->Stats DataB->Stats

Figure 2: Experimental workflow for the cross-validation of aminoglycoside analytical methods.

References

  • Waters Corporation. "Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry." Waters Application Notes. Link

  • Shimadzu. "LC-MS/MS Method Package for Aminoglycoside Antibiotics." Shimadzu Technical Reports. Link

  • Kumar, P., et al. "Challenges in the determination of aminoglycoside antibiotics, a review." Microchemical Journal. Link

  • Thermo Fisher Scientific. "Determination of gentamicin and related impurities in gentamicin sulfate." Application Note. Link

  • Mungrue, I., et al. "Development and Validation of a Confirmatory Method for the Determination of Aminoglycosides in Foods Using LC-MS/MS With a Zwitterionic HILIC Column." Waters Application Notes. Link

Sources

Spectroscopic Validation and Performance Comparison of Kanamycin A and its Semi-Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Aminoglycoside Challenge

For drug development professionals and analytical chemists, the structural validation of aminoglycoside antibiotics is a critical bottleneck. Kanamycin A, a naturally occurring aminoglycoside isolated from Streptomyces kanamyceticus, serves as a foundational scaffold. However, its clinical efficacy has been increasingly compromised by bacterial aminoglycoside-modifying enzymes (AMEs)—specifically acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs)[1].

To circumvent this resistance, semi-synthetic derivatives such as Amikacin and Arbekacin were engineered. Amikacin introduces an L-hydroxybutyryl amide (L-HBA) side chain at the N-1 position, providing steric hindrance against AMEs. Arbekacin goes a step further by combining the N-1 L-HBA modification with a 3',4'-dideoxygenation of the structural core (the dibekacin scaffold), effectively eliminating the target sites for 3'- and 4'-phosphotransferases[2].

This guide provides an authoritative, objective comparison of the spectroscopic profiles (NMR, MS, IR) of Kanamycin A and its leading derivatives, detailing the causality behind experimental shifts and providing self-validating analytical protocols.

Comparative Spectroscopic Profiles

The structural modifications that confer resistance-evasion properties to Amikacin and Arbekacin fundamentally alter their spectroscopic signatures. The table below summarizes the critical quantitative data required to differentiate these compounds during quality control and structural elucidation.

ParameterKanamycin AAmikacinArbekacin
Molecular Weight 484.5 g/mol 585.6 g/mol 552.6 g/mol
ESI-MS / MALDI-TOF m/z 485.2 [M+H]⁺m/z 507.2 [M+Na]⁺[3]m/z 586.3 [M+H]⁺m/z 553.3 [M+H]⁺[4]
Key MS/MS Fragments m/z 324 (Loss of Ring C)m/z 425 (Loss of Ring C)m/z 392 (Loss of Ring C), m/z 264
¹H-NMR (D₂O) Key Shifts Anomeric protons (H-1', H-1'') at ~5.1–5.4 ppmNew signals at ~4.1 ppm (α-CH-OH of HBA) and ~3.0 ppm (γ-CH₂-NH₂)Absence of 3',4'-OH protons; presence of HBA signals
¹³C-NMR (D₂O) Key Shifts C-1 at ~50 ppmC-1 downshifted to ~52 ppm; Amide C=O at ~176 ppmC-3', C-4' shifted upfield (CH₂ groups instead of CH-OH)
IR Spectroscopy (KBr) 3400 (O-H/N-H), 1030 cm⁻¹ (C-O)1650 cm⁻¹ (Amide I, C=O stretch)1650 cm⁻¹ (Amide I), missing 3',4' C-O stretches

Mechanistic Insights & Causality in Spectroscopic Shifts

Understanding why a spectrum looks the way it does is paramount for a Senior Application Scientist. The modifications in these derivatives are not merely additive; they induce systemic electronic and steric changes across the molecule.

NMR Chemical Shift Causality

When Kanamycin A is converted to Amikacin via N-1 acylation, the introduction of the L-HBA group creates an amide bond. The electron-withdrawing nature of the carbonyl group deshields the adjacent C-1 proton on the 2-deoxystreptamine (DOS) ring, causing a distinct downfield shift in both ¹H and ¹³C NMR spectra[5]. Furthermore, NMR studies in D₂O require strict pD control. Because aminoglycosides are polybasic, the chemical shifts of the DOS ring protons are highly sensitive to the protonation state of the adjacent amines. At a low pD (~2.0), the amines are fully protonated, maximizing the downfield shift due to the localized positive charges[5].

Mass Spectrometry Fragmentation Logic

In tandem mass spectrometry (ESI-MS/MS), aminoglycosides undergo predictable glycosidic cleavages. Kanamycin A consists of three rings (A, B, and C). The fragmentation of Arbekacin (m/z 553) yields a major product ion at m/z 392, corresponding to the loss of Ring C (161 Da). The presence of the L-HBA side chain on Ring B (the DOS core) means that fragments containing Ring B will retain the extra 101 Da mass compared to their Kanamycin A counterparts. This exact fragmentation pathway is critical for distinguishing Arbekacin from isobaric impurities (e.g., where the L-HBA chain mistakenly attaches to Ring C)[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows represent self-validating systems. Each step contains internal checks to verify the integrity of the analysis.

Protocol A: High-Resolution NMR Analysis
  • Sample Preparation (D₂O Exchange): Dissolve 15 mg of the aminoglycoside in 0.5 mL of 99.9% D₂O. Lyophilize the sample to remove exchangeable N-H and O-H protons. Repeat this process twice. Causality: This eliminates broad, overlapping exchangeable proton signals, revealing the rigid carbon skeleton's coupling network.

  • pD Adjustment: Re-dissolve in 0.6 mL of 99.97% D₂O. Adjust the pD to 2.0 using dilute DCl. Validation Check: Measure the 1D ¹H spectrum. The anomeric protons should be sharply resolved doublets between 5.0 and 5.5 ppm.

  • Acquisition: Acquire 1D ¹H, 1D ¹³C, and 2D COSY/HSQC spectra at 298 K using a 500 MHz or higher spectrometer. Use TSP (Trimethylsilylpropanoic acid) as an internal reference (0.00 ppm).

Protocol B: MALDI-TOF Mass Spectrometry
  • Matrix Preparation: Prepare a matrix of 2,5-dihydroxybenzoic acid (DHB) at 10 mg/mL in a 3:1 mixture of water/acetonitrile containing 0.2% formic acid[3].

  • Sample Spotting: Mix the aminoglycoside sample (1 mg/mL in water) in a 1:1 ratio with the DHB matrix. Spot 1 μL onto a stainless-steel target plate and allow it to co-crystallize at room temperature.

  • Acquisition & Validation: Acquire spectra in positive ion reflectron mode. Validation Check: Look for the characteristic sodium adduct [M+Na]⁺. For Kanamycin A, if the [M+H]⁺ peak at 485.2 is present, the 507.2 peak must also be visible due to the high affinity of carbohydrates for sodium ions during MALDI ionization[3].

Visualizations of Workflows and Logic

Workflow Sample Aminoglycoside Sample (Kanamycin/Derivative) Prep Sample Preparation (Desalting, D2O Exchange) Sample->Prep NMR NMR Spectroscopy (1H, 13C, 2D COSY/HSQC) Prep->NMR MS Mass Spectrometry (ESI-MS/MALDI-TOF) Prep->MS IR IR Spectroscopy (Functional Group ID) Prep->IR Data Data Integration & Structural Elucidation NMR->Data MS->Data IR->Data

Fig 1. Multiplexed spectroscopic validation workflow for aminoglycoside characterization.

Pathway KanA Kanamycin A (Core Scaffold) Enzymes Modifying Enzymes (AAC, ANT, APH) KanA->Enzymes Susceptible Mod1 N-1 Acylation (L-HBA side chain) KanA->Mod1 Synthesis Mod2 3',4'-Dideoxygenation (Dibekacin Core) KanA->Mod2 Synthesis Inact Inactive Metabolite (Drug Resistance) Enzymes->Inact Amikacin Amikacin (Sterically Hindered) Mod1->Amikacin Arbekacin Arbekacin (Broad Resistance Evasion) Mod1->Arbekacin Mod2->Mod1 Amikacin->Enzymes Steric Block Arbekacin->Enzymes Evades Phosphorylation

Fig 2. Structural modification pathways of Kanamycin A to circumvent enzymatic resistance.

Conclusion

The transition from Kanamycin A to advanced derivatives like Amikacin and Arbekacin represents a triumph of rational drug design over bacterial resistance. However, the exactness of these synthetic modifications necessitates rigorous, multiplexed spectroscopic validation. By leveraging the predictable causality of NMR chemical shifts under controlled pD environments and the precise glycosidic cleavage patterns in tandem mass spectrometry, researchers can definitively authenticate these critical therapeutic agents.

References

  • Antibacterial Conjugates of Kanamycin A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines. PubMed / NIH.[Link]

  • KatG-Mediated Oxidation Leading to Reduced Susceptibility of Bacteria to Kanamycin. ACS Omega.[Link]

  • Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. PMC / NIH.[Link]

  • Design, Synthesis, and Bioassay of 2′-Modified Kanamycin A. PMC / NIH.[Link]

  • Individual pKa Values of Tobramycin, Kanamycin B, Amikacin, Sisomicin, and Netilmicin Determined by Multinuclear NMR Spectroscopy. ACS Omega.[Link]

  • An Isolated Method and Assignment for Critical Impurities in Semi-Synthetic Process of Arbekacin Sulfate. IngentaConnect.[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3''-HABA Kanamycin A Sulfate

[1][2][3]

Part 1: Executive Summary & Immediate Action

3''-HABA Kanamycin A Sulfate (Synonyms: Amikacin Impurity A; 3-(L-4-amino-2-hydroxybutyryl)kanamycin A) is a potent aminoglycoside derivative.[1][] Unlike standard laboratory reagents, this compound possesses significant reproductive toxicity (H360) and respiratory sensitization (H334) risks.[1][]

Core Directive: This material must NEVER be disposed of down the drain or in municipal trash. It requires segregation as Hazardous Pharmaceutical Waste destined for high-temperature incineration.[1][]

Quick Reference Data
CAS Number 50725-25-2 (Free base) / Sulfate salt varies
Signal Word DANGER
Hazard Class Reproductive Toxin (Cat 1B), Sensitizer (Resp/Skin)
Disposal Method High-Temperature Incineration (>1000°C)
Waste Code (Rec.) Non-RCRA Regulated Hazardous (manage as Cytotoxic/Teratogenic)
Part 2: Chemical Hazard Profiling & Scientific Rationale

To ensure compliance and safety, researchers must understand the mechanism necessitating these strict protocols.

1. The Stability Challenge

Aminoglycosides like 3''-HABA Kanamycin A feature a pseudo-oligosaccharide structure linked by glycosidic bonds.[] These bonds are:

  • Hydrolytically Stable: They resist breakdown in standard aqueous waste streams, leading to environmental persistence.

  • Thermally Robust: Standard autoclaving (121°C) is often insufficient to fully degrade the molecule into non-active components.[]

Impact: Improper disposal releases active antibiotics into the water table, driving antimicrobial resistance (AMR) in environmental bacteria.[]

2. Toxicological Risks[1][3][4][5][6][7]
  • Nephrotoxicity & Ototoxicity: Like its parent Kanamycin, this derivative accumulates in the renal cortex and inner ear fluids.

  • Reproductive Toxicity: Classified as H360, it poses a confirmed risk to fertility and the unborn child. This mandates that pregnant personnel should avoid handling this substance entirely. [1][]

Part 3: Personal Protective Equipment (PPE) Matrix

Trust is built on redundancy. The following PPE is non-negotiable for handling solid powder or concentrated solutions.

PPE ComponentSpecificationRationale
Respiratory N95 or P100 Respirator (Powder handling)Prevents inhalation of sensitizing dusts that trigger anaphylaxis.[1][]
Hand Protection Double Nitrile Gloves (min 0.11 mm thick)Provides a breakthrough time >480 min.[1][] Change immediately upon splash.[8]
Eye Protection Chemical Goggles (Not safety glasses)Prevents ocular absorption via mucous membranes.[]
Body Protection Tyvek® Lab Coat (Closed front)Prevents accumulation of dust on street clothes; disposable is preferred.[]
Part 4: Step-by-Step Disposal Protocol
Workflow 1: Solid Waste (Powder, Contaminated Weigh Boats)[1][]
  • Step 1: Containment. Place all solid waste, including contaminated gloves and weigh boats, into a clear, sealable polyethylene bag (4 mil thickness).[1][]

  • Step 2: Labeling. Apply a hazardous waste label.[9] Explicitly write: "3''-HABA Kanamycin A Sulfate - Reproductive Toxin."

  • Step 3: Secondary Containment. Place the sealed bag into the laboratory's designated Solid Pharmaceutical Waste Drum (usually blue or black bin, depending on vendor).[1][]

  • Step 4: Final Disposal. This stream must be sent for Incineration (Waste Code: Incineration Only).[]

Workflow 2: Liquid Waste (Mother Liquors, Stock Solutions)[1][]
  • Step 1: Segregation. Do not mix with oxidizers or strong acids.[10] Use a dedicated carboy for "Aqueous Toxic/Pharmaceutical Waste."

  • Step 2: Deactivation (NOT Recommended). Note: Chemical deactivation (e.g., bleach) is generally ineffective for complete aminoglycoside destruction and creates complex byproducts.[1][] Rely on thermal destruction.[1][]

  • Step 3: Storage. Cap the carboy tightly. Ensure the container is compatible (HDPE is standard).[]

  • Step 4: Hand-off. Request pickup by EHS for incineration.[1][]

Workflow 3: Trace Contaminated Glassware
  • Step 1: Triple Rinse. Rinse glassware three times with water.

  • Step 2: Rinsate Disposal. Collect the first three rinses as Liquid Hazardous Waste (see Workflow 2).[]

  • Step 3: Cleaning. After the third rinse, the glassware can be washed normally in a lab dishwasher.

Part 5: Visualized Workflows
Diagram 1: Waste Segregation Logic

This decision tree ensures no antibiotic waste enters the municipal stream.

WasteSegregationStartWaste Generation:3''-HABA Kanamycin AStateCheckPhysical State?Start->StateCheckSolidSolid / Powder(Weigh boats, gloves)StateCheck->SolidLiquidLiquid / Solution(Reaction media, stock)StateCheck->LiquidSharpsSharps(Needles, broken glass)StateCheck->SharpsBagDouble Bag in4-mil PolyethyleneSolid->BagCarboyCollect in HDPE CarboyLabel: 'Aq. Pharm Waste'Liquid->CarboySharpsBinRigid Sharps ContainerLabel: 'Cytotoxic/Pharm'Sharps->SharpsBinDisposalFINAL DISPOSAL:High-Temp IncinerationBag->DisposalNo AutoclaveCarboy->DisposalNo DrainSharpsBin->Disposal

Caption: Decision logic for segregating 3''-HABA Kanamycin A waste streams to ensure incineration.

Diagram 2: Emergency Spill Response

Immediate actions to take in the event of a powder spill.

SpillResponseAlert1. ALERTNotify personnelIsolate areaPPE2. PPE UPN95 Mask + GogglesDouble GlovesAlert->PPEContain3. CONTAINCover with damppaper towels (prevents dust)PPE->ContainClean4. CLEANWipe inward.Use soap/water (not bleach)Contain->CleanDispose5. DISPOSEAll towels -> Haz WasteDo not trashClean->Dispose

Caption: Five-step spill response protocol emphasizing dust suppression and containment.

Part 6: Regulatory Compliance & Transport
  • US EPA (RCRA): While Kanamycin is not explicitly P- or U-listed, 3''-HABA Kanamycin A should be managed as Non-RCRA Regulated Hazardous Waste due to its toxicity profile.[1][] However, many institutions voluntarily upgrade this to RCRA Hazardous status to ensure incineration.

  • EU Waste Framework Directive: Assign Waste Code 18 01 08 * (Cytotoxic and cytostatic medicines).[]

  • DOT/IATA:

    • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s.[1][] (Kanamycin derivative) if shipped in bulk.[]

    • For waste transport within a facility, secondary containment is mandatory.

Part 7: References
  • U.S. Environmental Protection Agency (EPA). (2023). Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P).[] Retrieved from [Link]

  • PubChem. (2023). Compound Summary: Kanamycin A Derivatives & Toxicity. Retrieved from [Link]

Advanced Safety & Operational Protocol: 3''-HABA Kanamycin A Sulfate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, operational, and disposal protocols for 3''-HABA Kanamycin A Sulfate (CAS: 50725-25-2 for free amine). This document is designed for researchers and analytical chemists requiring precise handling instructions for this specific aminoglycoside impurity standard.

Executive Safety Summary

Compound Identity: 3''-HABA Kanamycin A Sulfate (Amikacin Impurity A) Primary Hazard Class: Aminoglycoside Antibiotic / Sensitizer Critical Directive: This compound is a regioisomer of Amikacin. While often handled in milligram quantities for analytical standardization, it retains the potent biological activity of the aminoglycoside class. Strict containment is required not only to protect the operator from sensitization (anaphylaxis/dermatitis) and nephrotoxicity but also to prevent cross-contamination of analytical samples.

The Mechanism of Risk (Why Safety Matters)

Aminoglycosides function by binding to the bacterial 30S ribosomal subunit, causing codon mistranslation. In humans, this affinity translates to specific toxicity in renal proximal tubule cells (nephrotoxicity) and hair cells of the inner ear (ototoxicity) due to accumulation. Furthermore, the HABA side chain (4-amino-2-hydroxybutyryl) increases resistance to enzymatic degradation, potentially enhancing stability in the environment and biological systems.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling 3''-HABA Kanamycin A Sulfate in powder or solution form.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 / P100 Respirator (Minimum) or PAPR Aminoglycoside powders are potent respiratory sensitizers. Inhalation of lyophilized dust can trigger immediate hypersensitivity reactions.
Dermal (Hands) Double Nitrile Gloves (ASTM D6978 rated preferred)Layering Protocol: Inner glove (bright color), Outer glove (standard). Change outer gloves immediately after weighing or if splashed. Nitrile offers >480 min breakthrough time for aqueous aminoglycosides.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for powder handling due to the risk of airborne particulate migration.
Body Tyvek® Lab Coat (Closed front)Cotton lab coats can trap particulates in fibers, creating a secondary exposure source during laundering. Use disposable, impervious sleeves if working with large volumes.

Operational Workflow: Safe Handling Lifecycle

This protocol ensures zero-contact handling during the critical "Weighing & Solubilization" phase.

Phase 1: Preparation & Engineering Controls[2][3]
  • Environment: All open handling of powder must occur within a Class II Biological Safety Cabinet (BSC) or a certified Chemical Fume Hood .

  • Static Control: Use an ionizing bar or anti-static gun on the weighing vessel. Aminoglycoside salts (sulfates) are often hygroscopic and prone to static charge, which disperses particles.

Phase 2: Weighing Protocol[1][3]
  • Don PPE: Put on double gloves, goggles, and respirator before opening the enclosure.

  • Tare: Place the weighing boat/vial on the balance inside the hood.

  • Transfer: Open the source vial. Use a disposable anti-static spatula. Do not tap the spatula against the vial rim (creates aerosol).

  • Seal: Cap the receiving vial immediately. Wipe the exterior of the source vial with a damp Kimwipe before returning it to storage.

Phase 3: Solubilization[1][3]
  • Solvent: Water or slightly acidic buffer (pH 4-6) is typically used.

  • Technique: Add solvent down the side of the vessel to minimize aerosolization. Vortex with the cap tightly sealed.

  • Inspection: Verify complete dissolution. The sulfate salt is generally highly soluble; turbidity indicates contamination or incomplete reaction.

Phase 4: Decontamination & Spill Response[2][3]
  • Minor Powder Spill: Cover with a wet paper towel (do not dry sweep). Wipe up and dispose of as hazardous waste. Clean area with 10% bleach followed by 70% ethanol.

  • Surface Cleaning: Aminoglycosides are stable. Simple water wiping is insufficient. Use an oxidative cleaner (Bleach) to degrade the structure, followed by alcohol to remove residue.

Visualizing the Safety Architecture

The following diagram outlines the decision logic for handling and waste stream management.

G Start Start: 3''-HABA Kanamycin A Handling Request RiskCheck Risk Assessment: Is form Powder or Liquid? Start->RiskCheck PowderPath POWDER FORM High Inhalation Risk RiskCheck->PowderPath Solid LiquidPath LIQUID FORM Splash/Absorption Risk RiskCheck->LiquidPath Solution Controls_Powder Engineering Control: Class II BSC or Fume Hood + Anti-Static Gun PowderPath->Controls_Powder Controls_Liquid Engineering Control: Fume Hood or Bench (with Splash Shield) LiquidPath->Controls_Liquid PPE_Common CORE PPE: Double Nitrile Gloves Splash Goggles Lab Coat (Tyvek) Controls_Powder->PPE_Common Controls_Liquid->PPE_Common Action_Weigh ACTION: Weighing No spatula tapping Wet wipe vial exterior PPE_Common->Action_Weigh If Solid Action_Mix ACTION: Solubilization Vortex sealed container Inspect for turbidity PPE_Common->Action_Mix If Liquid Disposal DISPOSAL: Segregate as Hazardous Chemical Waste (Incineration) Action_Weigh->Disposal Action_Mix->Disposal

Figure 1: Decision logic for the safe handling and containment of Aminoglycoside impurities.

Waste Disposal & Deactivation[1][2][3][5]

Do not dispose of down the drain. Aminoglycosides contribute to environmental antibiotic resistance.

  • Segregation: Collect all solid waste (vials, weigh boats, contaminated gloves) in a dedicated "Cytotoxic/Toxic Chemical" bin.

  • Liquid Waste: Collect aqueous solutions in a high-density polyethylene (HDPE) container labeled "Hazardous Waste: Aminoglycoside Solution."

  • Destruction: The preferred method of disposal is high-temperature incineration (>1000°C) to ensure thermal decomposition of the aminoglycoside ring structure.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 72201, Amikacin (Parent compound reference for toxicity profile). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]

  • Toronto Research Chemicals. (n.d.). SDS for 3''-HABA Kanamycin A Sulfate. (Note: Always consult the specific SDS provided by your supplier).

  • World Health Organization (WHO). (2020). Rational use of personal protective equipment for coronavirus disease (COVID-19) and associated hazards. (General PPE guidance applicable to respiratory sensitizers). Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.